molecular formula C8H8ClNO B168876 3-chloro-N-methylbenzamide CAS No. 18370-10-0

3-chloro-N-methylbenzamide

Cat. No.: B168876
CAS No.: 18370-10-0
M. Wt: 169.61 g/mol
InChI Key: WJJLGPQRUCWHKZ-UHFFFAOYSA-N
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Description

3-chloro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJLGPQRUCWHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399959
Record name 3-chloro-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-10-0
Record name 3-chloro-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18370-10-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-chloro-N-methylbenzamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-N-methylbenzamide (CAS: 18370-10-0)

This compound is an organic compound belonging to the benzamide class of molecules. Its structure is characterized by a benzene ring substituted with a chlorine atom at the meta-position (position 3) relative to an N-methyl-substituted amide group.[1] The presence of the amide linkage, the aromatic ring, and the halogen functional group makes it a compound of interest for synthetic chemistry and a potential scaffold in medicinal and materials science research.[1][2]

The Chemical Abstracts Service (CAS) has assigned the number 18370-10-0 to this specific chemical entity.[3][4][5][6] This unique identifier is crucial for unambiguous database searches and regulatory compliance. While it is primarily available as a research chemical, its structural motifs are prevalent in a wide range of biologically active molecules.[2][3]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in experimental settings, dictating its solubility, reactivity, and analytical behavior. The key physicochemical properties for this compound, computed by established algorithms, are summarized below.[5]

PropertyValueSource
CAS Number 18370-10-0PubChem[5]
Molecular Formula C₈H₈ClNOPubChem[5]
Molecular Weight 169.61 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
SMILES CNC(=O)C1=CC(=CC=C1)ClPubChem[5]
InChIKey WJJLGPQRUCWHKZ-UHFFFAOYSA-NPubChem[5]
XLogP3 2.4PubChem[5]
Topological Polar Surface Area 29.1 ŲPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 1PubChem[5]

Spectroscopic data is essential for structural confirmation. Public databases indicate the availability of ¹³C NMR, GC-MS, and IR spectral data for this compound, which are foundational for its unambiguous identification in a laboratory setting.[5]

Synthesis Protocol: Amidation of 3-Chlorobenzoyl Chloride

Principle: The most direct and common synthesis route for N-substituted benzamides is the nucleophilic acyl substitution reaction between a corresponding benzoyl chloride and an amine. In this case, 3-chlorobenzoyl chloride is reacted with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct. A procedure adapted from a similar synthesis of the 4-chloro isomer provides a reliable method.[7]

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reactants 3-Chlorobenzoyl Chloride Aqueous Methylamine (40%) Dichloromethane (DCM) Vessel Reaction Vessel (Cooled in Ice Bath, 0-5°C) Reactants->Vessel Initial Charge Addition Slow Addition of 3-Chlorobenzoyl Chloride Solution Vessel->Addition Stirring Stirring at 0-5°C (2-3 hours) Addition->Stirring Reaction Progression Separation Phase Separation (Aqueous vs. Organic) Stirring->Separation Drying Dry Organic Layer (e.g., Na2SO4) Separation->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Crude Crude Solid Product Evaporation->Crude Recrystallization Recrystallization (e.g., from Methanol or Ethanol) Crude->Recrystallization FinalProduct Pure this compound (White Crystalline Solid) Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylamine and an equal volume of dichloromethane (DCM). Cool the biphasic mixture to 0-5°C using an ice-water bath. The use of a biphasic system and low temperature helps to control the highly exothermic reaction and manage the solubility of reactants and products.[7]

  • Reagent Preparation: Prepare a solution of 3-chlorobenzoyl chloride in dichloromethane.

  • Addition: Add the 3-chlorobenzoyl chloride solution dropwise to the cooled, stirring methylamine mixture over approximately 45-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir vigorously for an additional 2-3 hours, letting it slowly warm to room temperature.[7] Monitor reaction completion using Thin-Layer Chromatography (TLC).[8]

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Workup - Extraction & Washing: Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.[7]

Applications and Research Context

While this compound is not an end-product pharmaceutical, its chemical structure represents a valuable scaffold for drug discovery and other applications.[1][2] The benzamide functional group is a common feature in many pharmaceuticals, and halogenated aromatic rings are frequently used to modulate the electronic and lipophilic properties of drug candidates to enhance their biological activity and pharmacokinetic profiles.[2][9]

Potential Research Areas:

  • Medicinal Chemistry: It can serve as a starting material or intermediate for synthesizing more complex molecules. The amide nitrogen and the aromatic ring are sites that can be further functionalized to explore structure-activity relationships (SAR) against various biological targets.[2]

  • Agrochemicals: Benzamide derivatives are studied for their potential use as herbicides and pesticides.[1]

  • Material Science: The rigid aromatic structure and the potential for hydrogen bonding via the amide group suggest it could be explored as a component in the synthesis of polymers or other advanced materials.[10]

Scaffold_Diagram cluster_sites Potential Modification Sites cluster_apps Target Applications Core This compound Core Structure Amide Amide N-H Site (Further Substitution) Core->Amide Derivatization Ring Aromatic Ring (Additional Substitutions) Core->Ring Functionalization MatSci Material Science Building Blocks Core->MatSci MedChem Medicinal Chemistry Scaffolds Amide->MedChem Ring->MedChem AgroChem Agrochemical Leads Ring->AgroChem

Caption: Potential derivatization sites and research applications.

Analytical Characterization Protocol

Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach ensures the highest confidence in the material's quality.

Analytical_Workflow cluster_chromatography Purity Assessment cluster_spectroscopy Structural Confirmation Sample Prepare Sample (Dissolve in Mobile Phase/NMR Solvent) HPLC HPLC-UV Analysis (Quantitative Purity) Sample->HPLC GCMS GC-MS Analysis (ID & Volatile Impurities) Sample->GCMS NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Sample->NMR MassSpec High-Resolution MS (Exact Mass Confirmation) HPLC->MassSpec LC-MS Report Final Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report GCMS->Report NMR->Report MassSpec->Report

Caption: Integrated workflow for analytical characterization.

Recommended Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for separating the main compound from non-volatile impurities.[8]

  • System Preparation: Use a standard HPLC system equipped with a UV detector. A reverse-phase C18 column is a suitable choice for this type of molecule.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point would be a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% formic acid to ensure good peak shape.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection and Run: Inject 5-10 µL of the sample solution. Run the analysis for 10-15 minutes, monitoring the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Data Analysis: The purity is calculated based on the relative peak area. The main peak corresponding to the product should be integrated, and its area percentage relative to the total area of all peaks gives the purity value. For quantitative analysis, a calibration curve with a certified reference standard is required.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed and causes serious eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]

References

  • CP Lab Safety. This compound, 96% Purity, C8H8ClNO, 10 grams. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4150792, this compound. [Link]
  • PubChemLite. This compound (C8H8ClNO). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide. [Link]
  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]
  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-chloro-N-methylbenzamide

This compound, a substituted aromatic amide, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The benzamide scaffold is a privileged structure in drug discovery, and understanding the impact of substitutions on the benzene ring and the amide group is crucial for designing molecules with desired pharmacological and material properties.[2] A precise and comprehensive characterization of the physicochemical properties of molecules like this compound is the foundational step in any research and development endeavor, directly influencing factors such as solubility, bioavailability, and reactivity.[2] This guide provides a detailed examination of these properties and the methodologies for their determination.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application and development. The following section details the key properties of this compound.

Structural and Chemical Identity

Correctly identifying a molecule is the first and most critical step in its characterization. The following identifiers and structural representations define this compound.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 18370-10-0[4][5]
Molecular Formula C₈H₈ClNO[3][4][5]
Molecular Weight 169.61 g/mol [3][5]
InChI InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)[3]
InChIKey WJJLGPQRUCWHKZ-UHFFFAOYSA-N[3]
SMILES CNC(=O)C1=CC(=CC=C1)Cl[3][4]
Computed Physicochemical Data

Computational models provide valuable estimations of a molecule's properties, which can guide experimental design and predict behavior.

PropertyValueSource
XLogP3 (Lipophilicity) 2.4[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area (TPSA) 29.1 Ų[3]
Exact Mass 169.0294416 Da[3]
Monoisotopic Mass 169.02943 Da[6]
Experimental Physical Properties

Experimental data provides the most accurate and reliable characterization of a compound's physical state and behavior.

PropertyValueRemarksSource
Melting Point 69-70 °CA defined melting point range is indicative of a pure crystalline solid.
Boiling Point 296.1 ± 23.0 °C (Predicted)At standard atmospheric pressure.
Solubility Moderate solubility in organic solvents.Specific quantitative data is limited, but this general observation guides solvent selection for reactions and analysis.[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted benzamides is the reaction of the corresponding benzoyl chloride with an amine.[7][8]

Reaction Scheme:

Synthesis of this compound start 3-Chlorobenzoyl Chloride + Methylamine product This compound + HCl start->product Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF).[8]

  • Addition of Base: Add an appropriate base, for instance, triethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[8]

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to manage the exothermic nature of the reaction.[8]

  • Addition of Acylating Agent: Slowly add 3-chlorobenzoyl chloride (1.0 - 1.2 equivalents) dropwise to the cooled solution while stirring. A slight excess of the acylating agent can help drive the reaction to completion.[8]

  • Reaction: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by washes with water and then brine.[8]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.[8]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically ≤ 1°C) is characteristic of a pure substance.

Melting Point Determination Workflow A Prepare Sample (Dry & Powdered) B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (2°C/min near MP) D->E F Record Start & End of Melting E->F G Validate with a Second Run F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample and then tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Approximate Melting Point: If the melting point is unknown, perform a rapid heating run to determine an approximate range.

  • Accurate Melting Point: With a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to approximately 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Validation: A second determination should be performed to ensure reproducibility.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for selecting appropriate solvents for reactions, purification, and analytical procedures.

Solubility Assessment Workflow A Weigh a precise amount of solute (e.g., 10 mg) B Add a small, measured volume of solvent (e.g., 0.1 mL) A->B C Vortex/mix thoroughly at a constant temperature B->C D Observe for complete dissolution C->D E If not dissolved, incrementally add more solvent D->E No F Record total solvent volume for complete dissolution D->F Yes E->C G Calculate solubility (e.g., in g/100mL) F->G

Caption: Workflow for Quantitative Solubility Assessment.

Step-by-Step Methodology for Quantitative Solubility:

  • Preparation: In a series of vials, place a precisely weighed amount of this compound (e.g., 10 mg).

  • Solvent Addition: To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene) in small, precise increments (e.g., 0.1 mL) from a burette or pipette.

  • Equilibration: After each addition, cap the vial and vortex or agitate it for a set period at a controlled temperature to ensure equilibrium is reached.

  • Observation: Visually inspect the vial for the complete dissolution of the solid.

  • Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[2]

¹H NMR Spectroscopy:

  • Rationale: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

  • Expected Signals for this compound:

    • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the chloro and N-methylbenzamide substituents, they will exhibit a complex splitting pattern.

    • N-Methyl Protons (-NH-CH₃): The three protons of the methyl group attached to the nitrogen will likely appear as a doublet (due to coupling with the N-H proton) in the region of δ 2.8-3.0 ppm.

    • Amide Proton (-NH-): The single proton on the nitrogen will likely appear as a broad singlet or a quartet (if coupled to the methyl group) in the region of δ 6.0-8.5 ppm.

¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

  • Expected Signals for this compound:

    • Carbonyl Carbon (C=O): The amide carbonyl carbon will appear significantly downfield, typically in the range of δ 165-175 ppm.[9]

    • Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and mesomeric effects.[9]

    • N-Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the aliphatic region, typically around δ 26-30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorptions for this compound:

  • N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.

  • C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ characteristic of C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic): Absorptions slightly below 3000 cm⁻¹ for the C-H bonds of the methyl group.

  • C=O Stretch (Amide I Band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ due to the carbonyl group of the amide.

  • N-H Bend (Amide II Band): An absorption band in the region of 1510-1570 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern for this compound:

  • Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, which will show an isotopic pattern characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Key Fragments: Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 139/141) and other fragments resulting from the loss of the methylamino group or parts of the aromatic ring.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound.[12]

HPLC Purity Assessment Workflow A Prepare Mobile Phase (e.g., Acetonitrile/Water) C Equilibrate HPLC System A->C B Prepare Sample Solution (in Mobile Phase) D Inject Sample B->D E Run Chromatogram C->E D->E F Integrate Peak Areas E->F G Calculate Purity (%) F->G

Caption: Workflow for HPLC Purity Assessment.

Step-by-Step Methodology for Purity Assessment:

  • Method Development: A reverse-phase HPLC method is typically suitable for benzamide derivatives.[12] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid to improve peak shape) is a good starting point.[12]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Data Interpretation: The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound and the experimental protocols for their determination. A thorough and accurate characterization of these properties is a prerequisite for any successful research and development program involving this and similar molecules. By following the detailed methodologies and understanding the rationale behind the analytical choices, researchers can ensure the quality and reliability of their work, paving the way for new discoveries in drug development and materials science.

References

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  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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An In-depth Technical Guide to 3-chloro-N-methylbenzamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-N-methylbenzamide, a halogenated aromatic amide. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthesis protocol, methods for structural elucidation, and its broader context within chemical and pharmaceutical sciences. Our approach prioritizes causal explanations for methodological choices, ensuring a deep and practical understanding of the compound.

Foundational Overview: Structure and Properties

This compound belongs to the class of secondary benzamides. Its structure is characterized by a central benzamide core, which consists of a benzene ring attached to an amide functional group. The key features are a chlorine atom substituted at the meta-position (position 3) of the benzene ring and a methyl group attached to the nitrogen atom of the amide moiety.[1] This specific arrangement of functional groups—an electrophilic aromatic ring, a hydrogen-bond donating N-H group, and a carbonyl acceptor—dictates its chemical reactivity and potential for intermolecular interactions.

The fundamental identifiers and physicochemical properties of this compound are summarized below. These data are critical for its handling, purification, and application in synthetic workflows.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 18370-10-0[2]
Molecular Formula C₈H₈ClNO[2][3]
Molecular Weight 169.61 g/mol [2]
Canonical SMILES CNC(=O)C1=CC(=CC=C1)Cl[2][3]
Appearance White crystalline solid (typical for similar benzamides)N/A
XLogP3 (Computed) 2.4[2]
GHS Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[2]

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and industrially relevant synthesis of this compound is achieved through the acylation of methylamine with 3-chlorobenzoyl chloride.[4][5][6] This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions to ensure high yield and purity.[7]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.[5] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to re-form the carbonyl double bond, yielding the stable N-methylbenzamide product. A crucial aspect of this protocol is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction. An excess of methylamine or the addition of a non-nucleophilic tertiary amine (like triethylamine) is used to neutralize this acid byproduct, driving the reaction to completion.[8]

Logical Flow of Synthesis

The following diagram illustrates the key stages of the synthesis, from initial reaction setup to the isolation of the final, purified product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 1. Dissolve Methylamine in Dichloromethane (DCM) Cooling 2. Cool to 0-5 °C (Ice Bath) Reactants->Cooling Control Exotherm Acyl_Chloride 3. Add 3-Chlorobenzoyl Chloride (Dropwise) Cooling->Acyl_Chloride Maintain Temp. Stirring 4. Stir at Room Temperature (2-3 hours) Acyl_Chloride->Stirring Ensure Completion Wash_HCl 5. Wash with 1M HCl (Remove excess amine) Stirring->Wash_HCl Wash_NaHCO3 6. Wash with sat. NaHCO₃ (Neutralize acid) Wash_HCl->Wash_NaHCO3 Wash_Brine 7. Wash with Brine (Remove aqueous traces) Wash_NaHCO3->Wash_Brine Dry 8. Dry with Na₂SO₄ Wash_Brine->Dry Evaporate 9. Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify 10. Recrystallize (e.g., from Methanol) Evaporate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous benzamides.[7][8][9]

Materials & Equipment:

  • 3-chlorobenzoyl chloride

  • Methylamine (40% aqueous solution or 2.0 M in THF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of methylamine (1.2 equivalents) in 50 mL of DCM. Rationale: Using a slight excess of the amine helps to ensure the complete consumption of the acyl chloride and acts as a base to neutralize the HCl byproduct.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

  • Reagent Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in 20 mL of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred methylamine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 25 mL of 1 M HCl. Rationale: This step removes any unreacted methylamine by converting it to its water-soluble hydrochloride salt.

  • Workup - Base Wash: Wash the organic layer with 25 mL of saturated NaHCO₃ solution. Rationale: This neutralizes any remaining acidic species, including residual HCl.

  • Workup - Brine Wash: Perform a final wash with 25 mL of brine. Rationale: This reduces the amount of dissolved water in the organic layer before the drying step.

  • Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound as a white precipitate.[9]

Structural Elucidation via Spectroscopy

Confirmation of the chemical structure of this compound is unequivocally achieved through a combination of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides complementary information about the molecule's functional groups and connectivity.

Table 2: Key Spectroscopic Data Interpretation
TechniqueExpected Signal / FeatureInterpretation
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z ≈ 169 and a significant M+2 peak at m/z ≈ 171 (approx. 1/3 intensity).[2]Confirms the molecular weight (169.61 g/mol ) and the presence of a single chlorine atom due to the characteristic ³⁵Cl/³⁷Cl isotopic pattern.
Fragment peak at m/z = 139.Corresponds to the loss of the methylamino group (-NHCH₃), leaving the 3-chlorobenzoyl cation.[2]
Infrared (IR) Spectroscopy Strong, sharp absorption at ~1640 cm⁻¹.Characteristic C=O (amide I band) stretching vibration.
Absorption at ~3300 cm⁻¹.N-H stretching vibration of the secondary amide.
Absorptions at ~1550 cm⁻¹.N-H bending (amide II band).
Absorptions at ~3000-3100 cm⁻¹ and 1400-1600 cm⁻¹.Aromatic C-H stretching and C=C ring stretching, respectively.
Absorption at ~700-800 cm⁻¹.C-Cl stretching vibration.
¹H NMR Spectroscopy Singlet (or doublet due to coupling with N-H) at ~2.9-3.0 ppm (3H).Protons of the N-methyl (-CH₃) group.
Broad singlet at ~6.0-6.5 ppm (1H).Proton of the N-H group.
Multiplets in the range of ~7.3-7.8 ppm (4H).Four protons on the meta-substituted aromatic ring.
¹³C NMR Spectroscopy Signal at ~27 ppm.Carbon of the N-methyl group.
Signals in the range of ~125-135 ppm.Aromatic carbons. The carbon attached to the chlorine atom will be distinct.
Signal at ~167-168 ppm.Carbonyl carbon (C=O) of the amide group.

Note: Specific peak positions (ppm, cm⁻¹) are estimates based on typical values for these functional groups and data for analogous compounds.[10]

Broader Scientific Context and Applications

While specific applications for this compound are not extensively documented in public literature, its structural motifs are of significant interest to the pharmaceutical and agrochemical industries.[1][11] Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The presence of a chlorine atom on the aromatic ring can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Therefore, this compound serves as a valuable building block or intermediate in discovery chemistry programs. It can be used in the synthesis of more complex molecules for screening as potential therapeutic agents or crop protection chemicals.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye damage.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling.[12][13]

  • Handling: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C8H8ClNO). University of Luxembourg.
  • PubChem. (n.d.). 3-(chloromethyl)-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-chloro-N-methylbenzamide. National Center for Biotechnology Information.
  • Havlíčková, L., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(18), 8038–8048. Published on the NIH's PMC platform.
  • PrepChem.com. (n.d.). Preparation of N-methyl-N-benzoylbenzamide.
  • Physics Wallah. (2024). N-methylbenzamide is formed when methanamine reacts with benzoyl chloride. YouTube.
  • Automated Topology Builder. (n.d.). 3-Chloro-N-hydroxy-N-methylbenzamide.
  • PubChemLite. (n.d.). 3-chloro-4-methylbenzamide (C8H8ClNO). University of Luxembourg.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • CP Lab Safety. (n.d.). This compound, 96% Purity, C8H8ClNO, 10 grams.
  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • PubMed. (n.d.). Reactions of substituted arenediazonium chlorides with methylamine-formaldehyde premix revisited: reactivity and transformations of methylolamine intermediates and their biological significance.
  • Springer. (2025). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines.
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product.

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Introduction: The Significance of Solubility for 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-chloro-N-methylbenzamide

This guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. While public domain quantitative solubility data for this specific compound is scarce, this document furnishes the foundational knowledge and detailed experimental protocols necessary for its determination and interpretation.

This compound is a substituted aromatic amide. Molecules within this class are pivotal as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The solubility of such a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of the development pipeline, from synthetic workup and purification to formulation and bioavailability.

A comprehensive understanding of solubility is essential for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

  • Pharmaceutical Formulation: Developing viable dosage forms, as solubility directly impacts dissolution rate and, consequently, the bioavailability of an active pharmaceutical ingredient (API).

  • Preclinical Research: Ensuring reliable concentration of test compounds in in vitro and in vivo assays to produce meaningful and reproducible results.

This guide will therefore focus not on reporting non-existent data, but on empowering the scientist to generate and understand this critical information through established principles and methodologies.

Physicochemical Profile and Solubility Expectations

The inherent properties of a molecule provide the basis for predicting its solubility behavior. The principle of "like dissolves like" is a useful heuristic; molecules tend to dissolve in solvents with similar polarity.[1] Key physicochemical descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈ClNO PubChem[2]
Molecular Weight 169.61 g/mol PubChem[2]
XLogP3 (Predicted) 2.4 PubChem[2]
Hydrogen Bond Donors 1 PubChem[2]

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

The predicted octanol-water partition coefficient (XLogP3) of 2.4 suggests that this compound is a moderately lipophilic ("fat-loving") compound.[2] This value is a strong indicator that the compound will exhibit poor solubility in aqueous media and significantly higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) allows for some interaction with polar solvents, but the overall lipophilicity imparted by the chlorophenyl ring is expected to dominate its solubility profile.

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[3][4][5] This method is recommended by regulatory bodies like the World Health Organization (WHO) and is a cornerstone of the Biopharmaceutics Classification System (BCS) used in drug development.[4][6] The protocol below is a synthesized, self-validating system for generating reliable and reproducible data.

Causality Behind the Method

The objective is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation, establishing a true thermodynamic equilibrium. Agitation ensures maximum contact between the solid and the solvent, while a prolonged incubation period allows the system to reach this steady state.[3][7]

Detailed Experimental Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of clear glass vials. "Excess" is critical; undissolved solid must remain visible at the end of the experiment to confirm saturation.[5] A common starting point is to add 5-10 mg of solid to 1 mL of the chosen solvent.

    • Add a precisely known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, ethanol, etc.) to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or shaking incubator) set to the desired temperature (e.g., 25 °C for room temperature data or 37 °C for physiological relevance).[4]

    • Agitate the vials at a constant speed for a prolonged period, typically 24 to 72 hours.[3][8]

    • Self-Validation Step: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). The concentration should plateau, indicating a stable equilibrium.

  • Sample Separation (Critical Step):

    • After equilibration, allow the vials to stand briefly to let the excess solid settle.[5]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

    • The measured concentration of the saturated solution represents the equilibrium solubility of the compound in that specific solvent at that temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_anal 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 Incubate equil2 Sample at multiple time points (e.g., 24h, 48h) equil1->equil2 sep1 Settle suspension equil2->sep1 Confirm Equilibrium sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 anal1 Quantify concentration (e.g., HPLC, LC-MS) sep3->anal1 Analyze Filtrate anal2 Compare to calibration curve anal1->anal2 result Equilibrium Solubility (mg/mL or mol/L) anal2->result

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Key Factors Influencing Solubility

The solubility of this compound is not a single value but is dependent on several environmental factors.

  • Temperature: For most solid compounds, solubility increases with temperature. This relationship can be modeled using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔH°).[7] Determining solubility at different temperatures is crucial for designing robust crystallization processes.

  • pH (for Aqueous Solubility): As a benzamide, the molecule's ionization state can be affected by pH, which in turn affects solubility. Although the amide group is generally neutral, its properties can be influenced by the overall molecular structure. For pharmaceutical applications, determining solubility across a pH range of 1.2 to 6.8 at 37 °C is a regulatory requirement to assess how the compound will behave in the gastrointestinal tract.[6][9]

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy. A more stable crystal form will generally have lower solubility than a less stable or amorphous form. It is considered good practice to analyze the remaining solid after a solubility experiment (e.g., by DSC or XRPD) to confirm that no phase change has occurred.[4]

G cluster_solute Solute Properties cluster_solvent Solvent Properties center_node Solubility of This compound pka pKa (Ionization) pka->center_node logp LogP (Lipophilicity) logp->center_node crystal Crystal Form (Polymorphism) crystal->center_node polarity Polarity polarity->center_node ph pH ph->center_node temp Temperature temp->center_node

Caption: Key Intrinsic and Extrinsic Factors Governing Solubility.

Conclusion

References

  • Thermodynamic modeling of activity coefficient and prediction of solubility.
  • This compound | C8H8ClNO | CID 4150792.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
  • Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • N-chloro-N-methylbenzamide | C8H8ClNO | CID 3719193.
  • Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. J-Stage. [Link]
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. European Medicines Agency (EMA). [Link]
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • 3-(chloromethyl)-N-ethyl-N-methylbenzamide | C11H14ClNO | CID 43263325.
  • This compound (C8H8ClNO). PubChemLite. [Link]
  • N-benzyl-3-chloropropanamide. Solubility of Things. [Link]
  • 3-chloro-4-methylbenzamide (C8H8ClNO). PubChemLite. [Link]
  • 3-chloro-N-ethylbenzamide | C9H10ClNO | CID 4080362.

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An In-depth Technical Guide to the Spectral Analysis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data of 3-chloro-N-methylbenzamide, a compound of interest in chemical research and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of the molecule and provide insights into the methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques used to confirm the identity, purity, and structure of small organic molecules.

Introduction

This compound (C₈H₈ClNO) is a substituted benzamide with a molecular weight of 169.61 g/mol .[1] Its structure, characterized by a chlorine atom at the meta-position of the benzene ring and an N-methyl amide group, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for ensuring its quality in various applications. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing both the theoretical basis and practical considerations for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

2.1.1. Predicted ¹H NMR Spectral Data

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H~6.5 - 8.0Broad Singlet1H
Aromatic (H-2, H-4, H-5, H-6)~7.2 - 7.8Multiplet4H
N-CH₃~2.9Doublet3H

2.1.2. Interpretation of the Predicted ¹H NMR Spectrum

  • N-H Proton: The amide proton is expected to appear as a broad singlet in the region of 6.5-8.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.8 ppm. The electron-withdrawing effects of the chlorine atom and the amide group will deshield these protons, shifting them downfield. The splitting pattern will be complex due to the different coupling constants between the ortho, meta, and para protons.

  • N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen will appear as a doublet around 2.9 ppm. The splitting into a doublet is due to coupling with the adjacent N-H proton.

2.1.3. Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality ¹H NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without having signals that overlap with the analyte's signals.

    • Ensure the solution is homogeneous. Gentle vortexing or sonication can be used if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • Tune and match the probe to the ¹H frequency to maximize signal sensitivity.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard pulse sequence, such as a single 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set an appropriate relaxation delay between scans to allow for full relaxation of the protons, ensuring accurate integration.

2.1.4. Workflow for ¹H NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Weigh & Dissolve This compound in Deuterated Solvent Acq Acquire Spectrum (Lock, Shim, Tune) Prep->Acq Insert into Spectrometer Proc Fourier Transform, Phase Correction, Baseline Correction Acq->Proc Analysis Peak Picking, Integration, Multiplicity Analysis Proc->Analysis G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Prepare KBr Pellet or Nujol Mull Acq Record Background and Sample Spectra Prep->Acq Place in Spectrometer Analysis Identify Characteristic Functional Group Absorptions Acq->Analysis G cluster_process Mass Spectrometry Process cluster_output Data Output & Interpretation Ionization Ionization (e.g., Electron Impact) Separation Mass Analysis (Separation by m/z) Ionization->Separation Detection Detection Separation->Detection Spectrum Mass Spectrum (Intensity vs. m/z) Detection->Spectrum Interpretation Identify Molecular Ion & Fragmentation Pattern Spectrum->Interpretation

Sources

An In-depth Technical Guide to the Biological Activity of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Core Benzamide Scaffold

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the biological landscape of 3-chloro-N-methylbenzamide. While direct, extensive research on this specific molecule is emerging, its structural alerts, embedded within the broader, well-documented class of benzamides, point toward significant therapeutic potential. This document provides a comprehensive analysis based on established activities of closely related analogs, focusing on anticancer applications through the inhibition of key signaling molecules like IκB kinase β (IKKβ) and Poly(ADP-ribose) polymerase-1 (PARP-1). Our objective is to equip you with the foundational knowledge and detailed methodologies to explore the activity of this compound and its derivatives in your research endeavors. We will dissect the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and antiarrhythmic agents. In the realm of oncology, the benzamide core has been extensively explored as a scaffold for developing targeted therapies. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with protein targets makes it an ideal starting point for inhibitor design. The specific substitution pattern on the phenyl ring and the amide nitrogen dictates the molecule's selectivity and potency against different biological targets.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem CID: 4150792[1]
Molecular Weight 169.61 g/mol PubChem CID: 4150792[1]
IUPAC Name This compoundPubChem CID: 4150792[1]
CAS Number 18370-10-0PubChem CID: 4150792[1]
Predicted XLogP3 2.4PubChem CID: 4150792[1]
Hydrogen Bond Donors 1PubChem CID: 4150792[1]
Hydrogen Bond Acceptors 1PubChem CID: 4150792[1]

Anticancer Activity: A Focus on IKKβ and PARP-1 Inhibition

While direct experimental data for this compound is limited, the biological activity of structurally similar compounds provides a strong rationale for investigating its potential as an anticancer agent, particularly through the inhibition of IKKβ and PARP-1.

Inhibition of IκB Kinase β (IKKβ) and the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. IKKβ is a key kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory IκB proteins, leading to their degradation and the subsequent activation of NF-κB. Therefore, inhibiting IKKβ is a promising strategy for cancer therapy.

A study on 3-chloro-N-phenylbenzamide, a close analog of our topic compound, demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with an IC₅₀ of 22.4 µM. This activity was linked to the potential inhibition of IKKβ, as suggested by molecular docking studies. The benzamide moiety is crucial for interacting with the kinase's active site.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex (IKKα, IKKβ, NEMO) IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK Complex (IKKα, IKKβ, NEMO) activates IκB IκB IKK Complex (IKKα, IKKβ, NEMO)->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitin IκB->Ub is ubiquitinated Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Proteasome Proteasome Ub->Proteasome targets for degradation Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair. Inhibitors of PARP-1 have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Numerous studies have demonstrated that the benzamide scaffold is a key pharmacophore for potent PARP-1 inhibition. For instance, novel urea-based benzamide derivatives have been shown to exhibit excellent PARP-1 inhibitory activities with IC₅₀ values in the low nanomolar range (e.g., 5.17 nM and 6.06 nM for compounds 23f and 27f, respectively)[2]. These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT116 colon cancer cells[2]. Molecular docking studies revealed that the benzamide moiety forms crucial hydrogen bonds with key residues in the PARP-1 active site[2].

PARP_Inhibition DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP-1 PARP-1 DNA Single-Strand Break (SSB)->PARP-1 recruits DNA Replication DNA Replication DNA Single-Strand Break (SSB)->DNA Replication during SSB Repair SSB Repair PARP-1->SSB Repair facilitates This compound (Potential Inhibitor) This compound (Potential Inhibitor) This compound (Potential Inhibitor)->PARP-1 inhibits DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) DNA Replication->DNA Double-Strand Break (DSB) leads to Homologous Recombination (HR) Repair Homologous Recombination (HR) Repair DNA Double-Strand Break (DSB)->Homologous Recombination (HR) Repair repaired by BRCA1/2 Deficient Cells BRCA1/2 Deficient Cells Homologous Recombination (HR) Repair->BRCA1/2 Deficient Cells deficient in BRCA1/2 Proficient Cells BRCA1/2 Proficient Cells Cell Survival Cell Survival BRCA1/2 Proficient Cells->Cell Survival Cell Death (Apoptosis) Cell Death (Apoptosis) BRCA1/2 Deficient Cells->Cell Death (Apoptosis) Homologous Recombination (HR) Repair) Homologous Recombination (HR) Repair) Homologous Recombination (HR) Repair)->BRCA1/2 Proficient Cells functional in

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's biological activity, we provide the following detailed, field-proven protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with this compound (various concentrations) Treat with this compound (various concentrations) Incubate for 24h->Treat with this compound (various concentrations) Incubate for 48-72h Incubate for 48-72h Treat with this compound (various concentrations)->Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Incubate for 15 min with shaking Incubate for 15 min with shaking Add solubilization solution (e.g., DMSO)->Incubate for 15 min with shaking Measure absorbance at 570 nm Measure absorbance at 570 nm Incubate for 15 min with shaking->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

Sources

A Technical Guide to the Medicinal Chemistry Potential of 3-Chloro-N-methylbenzamide: A Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of approved drugs.[1] Despite the extensive exploration of this chemical class, specific derivatives like 3-chloro-N-methylbenzamide remain largely uncharacterized in the public domain, representing a promising yet untapped resource for drug discovery.[2] This guide provides a comprehensive technical overview of the potential applications of this compound, framed through the lens of established successes within the broader benzamide family. By analyzing its structural features in the context of known pharmacophores, we hypothesize its potential as a valuable starting point for the development of novel inhibitors for two critical cancer-related enzyme families: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs). This document serves as a roadmap for researchers, offering detailed protocols for the synthesis, characterization, and preliminary in vitro evaluation of this compound to unlock its therapeutic potential.

The Benzamide Moiety: A Privileged Scaffold in Drug Discovery

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom and a benzene ring, is a recurring motif in pharmaceuticals.[3] These compounds are typically stable, white or pale-colored powders with predictable solubility profiles.[3] Their prevalence stems from the amide bond's ability to act as a stable, rigid linker that can participate in crucial hydrogen bonding interactions with biological targets, while the phenyl ring provides a platform for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.

Historically, benzamides gained prominence as antipsychotic agents that function by blocking dopamine receptors.[4][5] Drugs like Sulpiride and Amisulpride exemplify this class.[3][6] However, the therapeutic landscape of benzamides has expanded dramatically to include analgesics, anti-inflammatory agents, and, most significantly for this guide, targeted therapies in oncology.[3][7]

1.1. Introducing this compound

This compound (CAS: 18370-10-0) is a simple substituted benzamide.[8] Its structure consists of a central benzamide core with a chlorine atom at the meta-position of the phenyl ring and a methyl group on the amide nitrogen. While commercially available as a research chemical, there is a notable lack of published data on its specific biological activities.[2] This guide posits that its defined stereoelectronic features—the electron-withdrawing chlorine atom and the N-methyl group—provide a unique starting point for targeted drug design.

PropertyValueSource
Molecular Formula C₈H₈ClNO[8]
Molecular Weight 169.61 g/mol [8]
CAS Number 18370-10-0[8]
IUPAC Name This compound[8]
SMILES CNC(=O)C1=CC(=CC=C1)Cl[8]

Hypothesized Therapeutic Applications & Mechanisms

Based on extensive precedent from structurally related benzamides, we propose two primary avenues for the investigation of this compound: as a scaffold for inhibitors of Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

2.1. Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[9] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[10] Consequently, HDAC inhibitors (HDACis) have emerged as a powerful class of anti-cancer agents.[11]

Many potent HDACis are benzamide derivatives, such as Entinostat (MS-275) and Chidamide.[9][12][13] These molecules typically share a common pharmacophore:

  • Zinc-Binding Group (ZBG): An element that chelates the zinc ion in the HDAC active site (e.g., hydroxamic acid, o-aminoaniline).

  • Linker: A chain connecting the ZBG to the cap group.

  • Cap Group: A larger, often aromatic, group that interacts with the surface of the enzyme active site, providing affinity and selectivity.

We hypothesize that the this compound moiety can serve as an effective cap group . The chloro-substituted phenyl ring can engage in surface interactions, while the N-methylbenzamide provides a rigid scaffold. It can be derivatized by introducing a linker and a ZBG at other positions on the phenyl ring to create a complete HDAC inhibitor.

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Cancer-Associated Gene Silencing cluster_2 Therapeutic Intervention HAT HAT (Histone Acetyltransferase) Ac Acetyl Group HAT->Ac Adds Histone Histone Tail (Lysine) Ac->Histone Attaches to DNA_Open Open Chromatin (Gene Transcription ON) Histone->DNA_Open HDAC HDAC (Histone Deacetylase) Ac_Removed Acetyl Group HDAC->Ac_Removed Removes Histone_Deacetyl Histone Tail (Lysine) DNA_Closed Condensed Chromatin (Gene Transcription OFF) Histone_Deacetyl->DNA_Closed HDACi Benzamide-based HDAC Inhibitor HDAC_Blocked HDAC (Blocked) HDACi->HDAC_Blocked Inhibits DNA_Reactivated Open Chromatin (Tumor Suppressor Gene ON) HDAC_Blocked->DNA_Reactivated Reactivates Transcription

Caption: Mechanism of HDAC inhibition leading to gene reactivation.

2.2. Potential as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor

PARP enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs).[14] Inhibiting PARP in cancer cells with existing defects in other DNA repair pathways (like BRCA1/2 mutations) leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The simplest benzamide structure is itself a known PARP inhibitor.[14] More complex benzamide derivatives have been developed to enhance potency and selectivity. For instance, studies on phenoxybenzamides have identified selective inhibitors of PARP10, demonstrating that substitutions on the benzamide ring are critical for tuning isoform selectivity.[15] The 3-chloro substitution on this compound could play a key role in orienting the molecule within the NAD+ binding pocket of the PARP active site, potentially conferring specific interactions that enhance binding affinity.

PARP_Inhibition cluster_0 Normal DNA Repair Pathway cluster_1 Therapeutic Intervention in Cancer DNA_SSB DNA Single-Strand Break (SSB) (Caused by damage) PARP1 PARP1 Enzyme DNA_SSB->PARP1 Recruits PARP1_Inhibited PARP1 (Inhibited) DNA_SSB->PARP1_Inhibited PAR_Chain Poly(ADP-ribose) Chain PARP1->PAR_Chain Synthesizes Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR_Chain->Repair_Complex Recruits DNA_Repaired DNA Repaired Repair_Complex->DNA_Repaired Repairs SSB PARPi Benzamide-based PARP Inhibitor PARPi->PARP1_Inhibited Blocks Replication_Fork Replication Fork Collapse PARP1_Inhibited->Replication_Fork Leads to DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Apoptosis / Cell Death DSB->Cell_Death Induces (in BRCA-deficient cells) Synthesis_Workflow Start Starting Materials: - 3-Chlorobenzoyl Chloride - Methylamine (aq. solution) - Dichloromethane (DCM) - Base (e.g., Triethylamine) Reaction Reaction: 1. Dissolve amine & base in DCM. 2. Cool to 0-5°C (ice bath). 3. Add 3-chlorobenzoyl chloride dropwise. 4. Stir at room temp for 2-4h. Start->Reaction Workup Aqueous Workup: 1. Wash with dilute HCl. 2. Wash with NaHCO₃ solution. 3. Wash with brine. 4. Dry organic layer (Na₂SO₄). Reaction->Workup Purification Purification: 1. Filter drying agent. 2. Evaporate solvent (rotovap). 3. Recrystallize crude solid (e.g., from ethanol/water). Workup->Purification Product Final Product: This compound (White Solid) Purification->Product Analysis Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry - Melting Point Product->Analysis

Sources

3-chloro-N-methylbenzamide: A Core Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-methylbenzamide (CAS No: 18370-10-0) is a strategically important synthetic intermediate, valued for its role as a versatile building block in the fields of medicinal chemistry, agrochemical development, and materials science.[1] Its structure, featuring a chlorinated benzene ring coupled with an N-methylated amide, offers multiple sites for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and an exploration of its strategic utility in drug discovery and development. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a comprehensive resource for professionals leveraging this key intermediate in their research and development pipelines.

Introduction to this compound

Overview and Significance

In the landscape of organic synthesis, the benzamide scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds. This compound emerges as a particularly useful derivative. The presence of a chlorine atom at the meta position of the benzene ring electronically modifies the aromatic system and provides a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. The N-methyl amide group is a common feature in pharmaceuticals, influencing solubility, metabolic stability, and binding interactions with biological targets. Consequently, this intermediate is frequently employed in the synthesis of novel therapeutic agents and crop protection chemicals.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective use. The key identifiers and computed physicochemical properties for this compound are summarized below, based on data aggregated from authoritative chemical databases.[2]

Table 1: Chemical Identity and Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [2]
CAS Number 18370-10-0 [1][2]
Molecular Formula C₈H₈ClNO [2]
Molecular Weight 169.61 g/mol [2]
Canonical SMILES CNC(=O)C1=CC(=CC=C1)Cl [2]
InChIKey WJJLGPQRUCWHKZ-UHFFFAOYSA-N [2]
Appearance White solid (typical) [3]
XLogP3 2.4 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 1 [2]

| Rotatable Bond Count | 1 |[2] |

G Figure 2: High-Level Synthesis Workflow start_material1 3-chlorobenzoyl chloride reaction_step Nucleophilic Acyl Substitution (e.g., in CH₂Cl₂, 0°C to RT) start_material1->reaction_step start_material2 Methylamine (aq. solution) start_material2->reaction_step product This compound reaction_step->product byproduct Methylammonium chloride reaction_step->byproduct Figure 3: Mechanism of Nucleophilic Acyl Substitution Methylamine Methylamine Tetrahedral Intermediate Tetrahedral Intermediate Final Products Final Products 3-chlorobenzoyl chloride 3-chlorobenzoyl chloride Product + HCl Product + HCl

Figure 3: Mechanism of Nucleophilic Acyl Substitution

An excess of methylamine is typically used. The first equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming methylammonium chloride. T[4]his prevents the protonation of the unreacted methylamine, which would render it non-nucleophilic.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted benzamides.

[3]Materials & Equipment:

  • 3-chlorobenzoyl chloride

  • 40% aqueous solution of methylamine

  • Dichloromethane (DCM)

  • Methanol (for recrystallization)

  • Standard laboratory glassware, ice bath, magnetic stirrer, rotary evaporator, and filtration apparatus.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, combine a 40% aqueous solution of methylamine (2.5 eq.) and dichloromethane (approx. 2.5 mL per g of acyl chloride). Cool the mixture to 0°C in an ice bath with vigorous stirring.

    • Rationale: The reaction is highly exothermic; cooling prevents side reactions and controls the reaction rate. DCM is used as an immiscible organic solvent to dissolve the acyl chloride and the final product.

  • Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 eq.) in dichloromethane (approx. 1.25 mL per g). Add this solution dropwise to the cold, stirring methylamine mixture over 45-60 minutes.

    • Rationale: Slow, dropwise addition is critical to maintain temperature control and prevent the formation of impurities.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. The white precipitate, primarily the desired product, may be collected by filtration. Separate the organic (DCM) layer from the aqueous layer.

  • Extraction: Wash the organic layer with water and then with brine to remove the methylammonium chloride salt and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Combine the crude solid from the initial filtration and the concentrated organic layer. Recrystallize the combined crude product from methanol to yield pure this compound as a white solid.

    • Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing minor impurities and resulting in a high-purity final product suitable for subsequent synthetic steps.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected spectral data are available on public databases like PubChem.

[2]* ¹H and ¹³C NMR: Will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the N-methyl group, and the amide carbonyl carbon.

  • Mass Spectrometry (MS): Will verify the molecular weight, with expected m/z peaks corresponding to the molecular ion. *[2] Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, C=O (amide I band) stretch, and C-Cl stretch.

Core Utility as a Synthetic Intermediate

The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry. It is a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with protein targets. Its relative metabolic stability and synthetic accessibility make it an ideal scaffold for building drug candidates.

Strategic Reaction Sites

This compound offers several handles for subsequent chemical transformations, making it a versatile intermediate.

Figure 4: Key Reaction Sites for Derivatization
  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution. The amide group is ortho-, para-directing, while the chlorine is also ortho-, para-directing but deactivating. The interplay of these groups directs incoming electrophiles to specific positions, allowing for controlled synthesis of polysubstituted rings.

  • Chloro Group: The C-Cl bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for rapidly building molecular diversity.

  • Amide N-H: The proton on the amide nitrogen can be removed by a strong base, and the resulting anion can be alkylated or acylated, though this is less common than modifications to the aromatic ring.

Safety, Handling, and Storage

Hazard Identification

As a laboratory chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) classifications provided by the European Chemicals Agency (ECHA), it presents specific hazards.

[2]*** Table 2: GHS Hazard Classification

Hazard Code Hazard Statement Pictogram
H302 Harmful if swallowed Warning

| H318 | Causes serious eye damage | Danger |

Recommended Handling Procedures

Based on its hazard profile and general laboratory safety standards for benzamide derivatives, the following precautions are essential.

[5][6]* Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. It is generally stable under normal storage conditions.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its straightforward synthesis and the strategic placement of its functional groups. It provides chemists with a reliable and versatile platform for constructing more complex molecules, particularly within the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reaction potential, and safe handling procedures, as detailed in this guide, is crucial for any researcher aiming to leverage this compound to its full potential in the pursuit of scientific innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4150792, this compound.
  • PrepChem.com (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry.
  • Brainly.com (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product.
  • Pearson (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines.

Sources

An In-Depth Technical Guide to 3-chloro-N-methylbenzamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-chloro-N-methylbenzamide, a halogenated aromatic amide. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document explores the compound's historical context, detailed synthesis protocols, and its role as a versatile chemical intermediate.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry and material science. Its prevalence in a wide array of biologically active molecules has established it as a "privileged structure" in drug discovery. The journey of benzamides in medicine began with the strategic replacement of chemically less stable ester linkages with the more robust amide bond, a pivotal innovation that led to the development of procainamide, a landmark antiarrhythmic drug.[1] This successful application of bioisosteric replacement spurred further exploration of benzamide-containing compounds.

In the mid-20th century, substituted benzamides gained prominence in neuropsychiatry with the discovery of their antipsychotic and antiemetic properties.[1] Compounds like sulpiride, an atypical antipsychotic, demonstrated the therapeutic potential of this class by selectively targeting dopamine receptors.[1] This legacy continues with modern therapeutic agents and the exploration of benzamides in oncology and as anti-inflammatory agents. More recently, complex benzamide derivatives have found significant applications in agriculture as potent insecticides. The subject of this guide, this compound, represents a fundamental building block within this important class of molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 18370-10-0PubChem[2]
Molecular Formula C₈H₈ClNOPubChem[2]
Molecular Weight 169.61 g/mol PubChem[2]
Appearance White to off-white crystalline solid (typical)General chemical knowledge
Melting Point Not consistently reportedGeneral chemical knowledge
Boiling Point Not consistently reportedGeneral chemical knowledge
Solubility Soluble in many organic solventsGeneral chemical knowledge

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in historical literature, its synthesis is predicated on well-established chemical principles for amide formation that have been in practice for over a century. The reaction of an acyl chloride with an amine is a fundamental and high-yielding method for creating amide bonds.

It is highly probable that this compound was first synthesized during broader investigations into the properties and reactions of substituted benzoyl chlorides and their derivatives in the early to mid-20th century. Its existence as a stable chemical entity would have been recognized, though its specific applications may not have been immediately explored.

The true significance of this compound has emerged with its utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Patents for intricate insecticidal compounds often allude to simpler, halogenated N-alkylbenzamides as potential starting materials or key building blocks.

Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and methylamine. This reaction is robust, high-yielding, and proceeds under mild conditions.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 3-Chlorobenzoyl Chloride product This compound reactant1->product + reactant2 Methylamine reactant2->product byproduct Methylammonium Chloride

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-Chlorobenzoyl chloride

  • Methylamine (40% aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine a 40% aqueous solution of methylamine and dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride in a minimal amount of dichloromethane. Add this solution dropwise to the cooled and stirred methylamine solution. An excess of methylamine is used to react with the hydrogen chloride byproduct.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a crystalline solid.

Causality in Experimental Choices:

  • Excess Methylamine: Using an excess of the amine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous/Organic Biphasic System: The use of a biphasic system (water and dichloromethane) allows for the efficient reaction at the interface and simplifies the subsequent workup by allowing for easy separation of the organic product from the aqueous-soluble byproducts.

  • Washing Steps: The wash with sodium bicarbonate removes any unreacted 3-chlorobenzoyl chloride (by hydrolysis to the carboxylate) and neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

Applications in Synthesis and Drug Discovery

While this compound itself is not widely reported as a standalone therapeutic agent, its value lies in its role as a versatile chemical intermediate. The presence of the chloro- and N-methylbenzamide moieties provides a scaffold that can be further functionalized to create more complex molecules with specific biological activities.

Role as a Chemical Intermediate

The primary application of this compound is in multi-step organic syntheses. The chlorine atom on the aromatic ring can be displaced or used in cross-coupling reactions to introduce new functional groups. The amide functionality can also be modified, although it is generally stable.

G start This compound step1 Further Functionalization (e.g., Cross-Coupling, Nucleophilic Substitution) start->step1 product Complex Benzamide Derivatives (e.g., Agrochemicals, Pharmaceutical Candidates) step1->product

Caption: Role of this compound as a synthetic intermediate.

Potential in Drug Discovery

The broader class of substituted benzamides has well-documented pharmacological activities, including:

  • Antipsychotic and Antidepressant Effects: Many benzamides act as antagonists at dopamine and serotonin receptors.[3]

  • Anti-inflammatory Properties: Some benzamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: More recently, benzamides have been explored as histone deacetylase (HDAC) inhibitors.

The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. The chloro-substituent can influence the electronic properties of the aromatic ring and provide a handle for further chemical modification, potentially leading to compounds with enhanced biological activity and target selectivity.

Conclusion

This compound, while not a widely known compound in its own right, holds a significant place in the landscape of chemical synthesis and drug discovery. Its straightforward and efficient synthesis, coupled with the proven importance of the benzamide scaffold, makes it a valuable building block for the creation of more complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and its historical and current context within the broader field of medicinal chemistry. For researchers and developers, this compound represents a versatile tool with untapped potential for future innovations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4150792, this compound.
  • Möhrle, H., & Tröster, K. (1982). Reactions of N-acyl-alpha-amino acids with mercury(II) acetate. Archiv der Pharmazie, 315(4), 337-344.
  • Müller-Limmroth, W., & Thomas, E. (1977). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Progress in Neuro-Psychopharmacology, 1(1-2), 139-147.
  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • Saeed, A., Arshad, M., & Simpson, J. (2010). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3277.
  • Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 3-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-methylbenzamide, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on chemical properties, associated hazards, and rigorous, field-proven protocols for safe handling, storage, and disposal. By integrating causality behind experimental choices and emphasizing self-validating safety systems, this document serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this compound.

Chemical & Physical Identity

This compound is a substituted aromatic amide. Its structure, featuring a chlorine atom on the benzene ring and a methyl group on the amide nitrogen, makes it a versatile building block in organic synthesis. It is crucial to distinguish it from its isomers, as properties and hazards can vary significantly.

Chemical Structure:

Caption: Chemical structure of this compound.

The following table summarizes the key physical and chemical identifiers for this compound.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 18370-10-0PubChem[1]
Molecular Formula C₈H₈ClNOPubChem[1]
Molecular Weight 169.61 g/mol PubChem[1]
Canonical SMILES CNC(=O)C1=CC(=CC=C1)ClPubChem[1]
InChIKey WJJLGPQRUCWHKZ-UHFFFAOYSA-NPubChem[1]

Hazard Identification and Toxicological Profile

Understanding the hazard profile of this compound is fundamental to its safe handling. According to the Globally Harmonized System (GHS), this compound presents significant health risks.[1]

GHS Classification Summary: [1]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedIrritantWarning
Serious Eye Damage 1H318: Causes serious eye damageCorrosiveDanger
  • Primary Routes of Exposure: Ingestion, eye contact, skin contact, and inhalation of dust.

  • Acute Effects:

    • Oral: Harmful if swallowed, may cause nausea, vomiting, and abdominal pain.[1][2]

    • Eye: Causes serious, potentially irreversible eye damage.[1] Immediate and thorough rinsing is critical upon contact.

    • Skin: May cause skin irritation upon prolonged contact.

    • Inhalation: Inhaling dust may irritate the nose and throat.[2]

  • Chronic Effects: Data on long-term exposure is limited. As with many chlorinated organic compounds, repeated exposure should be minimized. Some related benzamides are suspected of causing genetic defects, warranting a cautious approach.

Causality Insight: The high reactivity of the benzamide functional group, combined with the properties of the chlorinated ring, contributes to its hazardous nature. The primary danger, serious eye damage, likely stems from its ability to interact destructively with proteins and lipids in the corneal tissue.

Core Principles of Safe Handling & Exposure Control

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict hygiene practices, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing, handling, and reaction setups involving this compound must be conducted in a properly functioning chemical fume hood.[3] This prevents the inhalation of fine dust particles and protects the user from splashes.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] Due to the severe eye damage risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.

  • Skin and Body Protection: A lab coat is required.[5] For tasks with a higher risk of spillage, a chemically resistant apron should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[5]

Hygiene Measures
  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[5]

  • Keep the work area clean and tidy to minimize the risk of accidental contact or spills.[9]

Standard Operating Procedure (SOP) for Laboratory Use

This section outlines a self-validating protocol for the safe handling and use of this compound in a typical synthetic chemistry workflow, such as an amide coupling reaction.

Preparation and Weighing
  • Preparation: Before retrieving the chemical from storage, ensure the fume hood is operational and the workspace is clear of unnecessary items. Assemble all necessary glassware and equipment.

  • Don PPE: Put on all required PPE (lab coat, safety goggles, face shield, gloves).

  • Weighing: Transport the sealed container of this compound to the fume hood. Perform all weighing operations within the fume hood on a tared weigh boat or directly into the reaction vessel.

  • Cleanup: Clean any minor dust spills on the balance immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Sealing: Tightly seal the source container before removing it from the fume hood.

Experimental Workflow: Amide Synthesis Example

The synthesis of substituted benzamides is a cornerstone of medicinal chemistry.[10] The following workflow details a common procedure.

G cluster_prep Preparation Phase (in Fume Hood) cluster_reaction Reaction Phase (in Fume Hood) cluster_workup Work-up & Purification Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_weigh 2. Weigh Amine & Base into Reaction Flask prep_ppe->prep_weigh prep_solve 3. Dissolve in Anhydrous Solvent (e.g., DCM, THF) prep_weigh->prep_solve prep_cool 4. Cool Mixture to 0°C (Ice Bath) prep_solve->prep_cool react_add 5. Weigh this compound (or prepare acyl chloride) react_dissolve 6. Dissolve in Solvent react_add->react_dissolve react_drop 7. Add Dropwise to Cooled Amine Solution react_dissolve->react_drop react_warm 8. Allow to Warm to RT Stir for 1-16 hours react_drop->react_warm react_monitor 9. Monitor Progress (TLC or LC-MS) react_warm->react_monitor workup_quench 10. Quench Reaction (e.g., add water) react_monitor->workup_quench Upon Completion workup_extract 11. Perform Liquid-Liquid Extraction workup_quench->workup_extract workup_dry 12. Dry Organic Layer (e.g., MgSO₄) workup_extract->workup_dry workup_iso 13. Filter and Concentrate (Rotary Evaporator) workup_dry->workup_iso workup_purify 14. Purify Crude Product (Column Chromatography) workup_iso->workup_purify

Caption: Standard workflow for using this compound in synthesis.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Spills
  • Minor Spill (in fume hood): Evacuate personnel not involved in the cleanup.[2] Wearing appropriate PPE, collect the powdered material using a scoop or by gently sweeping to avoid creating dust.[4] Place in a sealed, labeled container for hazardous waste.[2] Wipe the area with a damp cloth and decontaminate.

  • Major Spill: Evacuate the laboratory immediately. Alert safety personnel. Prevent entry and wait for trained emergency responders.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[2] Immediately wash the affected skin area with plenty of soap and water.[4] Seek medical advice if irritation persists.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Segregate from incompatible materials. Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Store in a designated cabinet for toxic or hazardous materials.[11] Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]

Disposal
  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weigh boats, cleaning materials) as hazardous chemical waste.

  • All waste must be placed in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4150792, this compound.
  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Benzamide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2801401, 3-Chloro-4-methylbenzamide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43263325, 3-(chloromethyl)-N-ethyl-N-methylbenzamide.
  • PubChemLite (n.d.). This compound (C8H8ClNO).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14870204, 3-chloro-N-methylbutanamide.
  • University of St Andrews (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • MDPI (2021). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • University of Toronto Scarborough (n.d.). Chemical Handling and Storage.
  • Storemasta (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.

Sources

A Technical Guide to the Thermochemical Landscape of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzamides are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neuroscience.[1][2] A thorough understanding of their physicochemical properties is paramount for the successful translation of these molecules from laboratory curiosities to viable drug candidates. Thermochemical data, including enthalpies of formation, combustion, and sublimation, are critical for predicting a compound's stability, shelf-life, dissolution behavior, and formulation feasibility. This guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3-chloro-N-methylbenzamide. Due to the current scarcity of published experimental data for this specific compound, this document synthesizes field-proven experimental methodologies and high-accuracy computational protocols, leveraging data from analogous structures to provide a robust predictive and analytical framework. We present detailed, step-by-step protocols for key experimental techniques and computational workflows, designed to equip researchers with the tools necessary to generate reliable and reproducible thermochemical data.

The Imperative of Thermochemical Data in Pharmaceutical Development

The journey of a drug from discovery to market is contingent on a detailed map of its chemical and physical properties. Thermochemical parameters are fundamental coordinates on this map. The standard molar enthalpy of formation (ΔfH°m) governs the energetic stability of the molecule. The enthalpy of sublimation (ΔgcrH°m), directly related to the compound's vapor pressure, is a critical parameter for assessing material loss during storage and processing, and it influences dissolution rates.[3][4] For instance, materials with low vapor pressure are less prone to atmospheric accumulation, a key consideration for safety and environmental impact assessments required by regulatory bodies like the EPA and ECHA.[5][6] The enthalpy of fusion (ΔlcrH°m) provides insight into the compound's melting behavior and crystal lattice energy. Collectively, these data points are indispensable for crystal engineering, pre-formulation studies, and ensuring the long-term stability and efficacy of an active pharmaceutical ingredient (API).

Experimental Determination of Core Thermochemical Parameters

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the condensed state is most accurately determined by measuring the enthalpy of combustion (ΔcH°m) using a rotating-bomb calorimeter. This technique is the definitive method for organic compounds containing elements like chlorine.

Causality of Experimental Choice: A rotating bomb is crucial for chlorine-containing compounds to ensure that the combustion products, primarily HCl, fully dissolve in the initial bomb solution (e.g., arsenious oxide solution), leading to a well-defined final state and an accurate energy measurement.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) is prepared with known mass. A paraffin oil fuse of known mass and combustion energy is used to ensure ignition.

  • Bomb Setup: The sample is placed in a platinum crucible inside the calorimetric bomb. A precise volume of a suitable solvent (e.g., water or arsenious oxide solution) is added to the bomb to absorb the acidic combustion gases.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter's isopereibol jacket. The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals until the system reaches a final, stable temperature. The bomb is rotated throughout the experiment to ensure complete dissolution of gaseous products.

  • Analysis: The energy equivalent of the calorimeter is determined using a standard substance (e.g., benzoic acid). The gross heat of combustion is calculated from the corrected temperature rise.

  • Correction and Calculation: Corrections are applied for the fuse, nitric acid formation, and unburned carbon. The standard specific energy of combustion is calculated and used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation using Hess's Law.

Workflow Visualization: Combustion Calorimetry

cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_cal Calorimetry cluster_analysis Data Analysis P1 Pelletize Sample P2 Measure Mass P1->P2 P3 Attach Fuse P2->P3 B1 Place Sample in Crucible P3->B1 B2 Add Absorption Solution B1->B2 B3 Seal and Pressurize with O2 B2->B3 C1 Submerge Bomb B3->C1 C2 Achieve Thermal Equilibrium C1->C2 C3 Ignite and Rotate C2->C3 C4 Record Temperature Change C3->C4 A1 Apply Corrections (Fuse, etc.) C4->A1 A2 Calculate Energy of Combustion A1->A2 A3 Derive Enthalpy of Formation A2->A3 Result Result A3->Result

Caption: Workflow for determining enthalpy of formation.

Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation, a measure of the energy required for a solid to transition directly to a gas, is derived from vapor pressure measurements at different temperatures. The Knudsen effusion method is a highly sensitive technique for materials with very low vapor pressures, making it ideal for pharmaceutical compounds.[6][9] This dynamic gravimetric technique is approved by the OECD under Guideline 104.[4][5]

Causality of Experimental Choice: The Knudsen effusion method operates under high vacuum, allowing for the measurement of extremely low mass loss rates corresponding to low vapor pressures typical of crystalline organic solids at ambient and slightly elevated temperatures.[3] This sensitivity is crucial for constructing an accurate Clausius-Clapeyron plot.

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: A small sample (1-10 mg) of this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • System Setup: The cell is placed inside a high-vacuum chamber containing an ultra-sensitive microbalance. The system is evacuated to a pressure below 10⁻³ Torr.

  • Isothermal Measurement: The sample is heated to a desired constant temperature. The mass of the cell is continuously monitored.

  • Mass Loss Rate: As the sample sublimes, vapor effuses through the orifice. The rate of mass loss ( dm/dt ) at a given temperature (T) is recorded once a steady state is reached.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the universal gas constant, and M is the molar mass of the sample.

  • Temperature Variation: Steps 3-5 are repeated at several different temperatures to obtain a series of (P, T) data points.

  • Enthalpy Calculation: The enthalpy of sublimation (ΔgcrH°m) is determined from the slope of the Clausius-Clapeyron plot (ln(P) vs. 1/T), as described by the relation: d(ln P)/d(1/T) = -ΔgcrH°m / R

Workflow Visualization: Knudsen Effusion Method

S1 Load Sample into Knudsen Cell S2 Place Cell in High-Vacuum Microbalance S1->S2 S3 Heat to Isothermal Temp (T1) S2->S3 S4 Measure Steady-State Mass Loss Rate (dm/dt)1 S3->S4 S5 Calculate Vapor Pressure (P1) S4->S5 S6 Repeat for T2, T3... Tn S5->S6 Iterate S7 Plot ln(P) vs 1/T S6->S7 S8 Calculate ΔH_sub from Slope S7->S8 Result Result S8->Result

Caption: Workflow for sublimation enthalpy determination.

Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion is determined by measuring the heat flow into a sample during its solid-to-liquid phase transition. DSC is a rapid and reliable method for this purpose.[10]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Encapsulation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.

  • Data Analysis: The onset of the peak is taken as the melting temperature. The area under the peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion (ΔlcrH°m).

Computational Thermochemistry: A Predictive and Validating Tool

When experimental data is absent, or as a means of mutual validation, high-accuracy quantum chemical calculations are indispensable.[7] For substituted benzamides, composite methods like Gaussian-4 (G4) theory have demonstrated remarkable accuracy in predicting gas-phase enthalpies of formation.[11]

Causality of Method Choice: G4 theory is a composite method that approximates a very high-level calculation by combining results from several lower-level calculations. This approach systematically corrects for deficiencies in basis sets and electron correlation treatments, yielding results often within "chemical accuracy" (± 4 kJ/mol) of experimental values for molecules of this size.

Computational Protocol: G4 Method

  • Geometry Optimization: The molecular structure of this compound is optimized using a reliable DFT method (e.g., B3LYP with a 6-31G(2df,p) basis set).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more demanding levels of theory and larger basis sets as prescribed by the G4 protocol.

  • Energy Combination: The results are combined in a predefined linear combination, including empirical higher-level corrections, to yield a highly accurate total electronic energy at 0 K.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K (ΔfH°m(g)) is calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the molecule's total energy and adding the sum of the well-known experimental enthalpies of formation of the gaseous atoms.

Workflow Visualization: Computational Thermochemistry

cluster_dft DFT Calculations cluster_g4 G4 Single-Point Energies D1 Geometry Optimization (e.g., B3LYP) D2 Vibrational Frequencies D1->D2 G1 Calculate High-Level Energies (CCSD(T), MP4, etc.) D1->G1 Optimized Geometry D3 Obtain ZPVE & Thermal Corrections D2->D3 A1 Calculate Atomization Energy D3->A1 G2 Apply Empirical Corrections G1->G2 G3 Combine Energies G2->G3 G3->A1 A2 Derive Gas-Phase ΔfH°m (298 K) A1->A2 Result Result A2->Result

Caption: Workflow for G4 computational thermochemistry.

Data Synopsis and Comparative Analysis

While direct experimental thermochemical data for this compound is pending, we can compile computed properties and compare them with established data for structurally related compounds to frame our expectations.

Table 1: Computed Physical Properties for this compound

Property Value Source
Molecular Formula C₈H₈ClNO PubChem[12]
Molecular Weight 169.61 g/mol PubChem[12]
XLogP3 2.4 PubChem[12]
Topological Polar Surface Area 29.1 Ų PubChem[12]

| CAS Number | 18370-10-0 | PubChem[12] |

Table 2: Experimental Thermochemical Data for Analogous Compounds (at 298.15 K)

Compound ΔfH°m(cr) (kJ/mol) ΔgcrH°m (kJ/mol) ΔfH°m(g) (kJ/mol) Reference
Benzamide -193.3 ± 0.8 92.4 ± 0.5 -100.9 ± 1.2 NIST WebBook[13]
3-Methylbenzamide -232.0 ± 1.5 100.8 ± 0.9 -131.2 ± 1.8 J. Phys. Chem. A[7]

| 4-Methylbenzamide | -234.3 ± 1.4 | 105.7 ± 1.0 | -128.6 ± 1.7 | J. Phys. Chem. A[7] |

Structure-Property Insights: The data in Table 2 provide a valuable benchmark. The substitution of a methyl group on the benzamide ring generally leads to a more negative (more stable) condensed-phase enthalpy of formation and a higher enthalpy of sublimation. The introduction of a chlorine atom, as in this compound, is expected to further modulate these values. Based on general structure-property relationships for substituted benzenes, the chloro-substituent will likely make the enthalpy of formation more negative compared to N-methylbenzamide.[8] The N-methylation, compared to a primary amide, can disrupt intermolecular hydrogen bonding, which may affect the sublimation and fusion enthalpies. A combination of the experimental and computational workflows described herein is necessary to precisely quantify these effects.

Conclusion and Path Forward

This technical guide has outlined a comprehensive, field-proven strategy for the definitive determination of the thermochemical properties of this compound. While direct experimental data is not yet published, the necessary methodologies are robust and well-understood.

For researchers and drug development professionals, the path forward is clear:

  • Experimental Determination: Employ the detailed protocols for rotating-bomb calorimetry, Knudsen effusion, and DSC to obtain accurate, high-quality experimental data for the enthalpies of formation, sublimation, and fusion.

  • Computational Validation: Concurrently, perform high-accuracy G4 or similar-level quantum chemical calculations to derive the gas-phase enthalpy of formation.

  • Integrated Analysis: A comparison of the experimental and computational results provides a powerful, self-validating system. The gas-phase enthalpy of formation from computation can be combined with the experimental enthalpy of sublimation to predict the condensed-phase enthalpy of formation (ΔfH°m(cr) = ΔfH°m(g) - ΔgcrH°m), which can then be directly compared with the value obtained from combustion calorimetry.

By rigorously applying this integrated approach, the scientific community can establish a complete and reliable thermochemical profile for this compound, paving the way for its informed and successful application in pharmaceutical development.

References

  • DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. URL: https://www.surfacemeasurementsystems.com/app-note/vapor-pressure-measurements-knudsen-effusion-method/
  • Ribeiro da Silva, M. A. V., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry A. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b08337
  • Wikipedia contributors. (2023). Knudsen cell. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Knudsen_cell
  • AZoM. (2022). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. URL: https://www.azom.com/equipment-details.aspx?EquipID=5339
  • Lee, R. C., et al. (2003). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. Journal of Chemical & Engineering Data. URL: https://pubs.acs.org/doi/10.1021/je020143n
  • Pragolab. Vapor Pressure Analyzer. Surface Measurement Systems. URL: https://www.pragolab.cz/uploaded/SMS-VPA-brochure.pdf
  • Verevkin, S. P., et al. (2018). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. ResearchGate. URL: https://www.researchgate.net/publication/308930908_Benchmark_Thermodynamic_Properties_of_Methyl-_and_Methoxy-Benzamides_Comprehensive_Experimental_and_Theoretical_Study
  • Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? ChemPhysChem. URL: https://pubmed.ncbi.nlm.nih.gov/29178473/
  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. URL: https://www.benchchem.com/uploads/product/technical-datasheet/physicochemical-characterization-of-newly-synthesized-benzamide-derivatives-an-in-depth-technical-guide-s2543.pdf
  • S. S. S. R. K. Y., et al. (2018). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. International Journal of Pure and Applied Mathematics. URL: https://www.acadpubl.eu/hub/2018-119-15/3/293.pdf
  • Verevkin, S. P., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? MedChemExpress. URL: https://www.medchemexpress.com/cphc-201701132.html
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4150792, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-chloro-N-methylbenzamide
  • NIST. (2021). Benzamide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C55211&Mask=4
  • de Souza, C. S., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. URL: https://www.researchgate.net/publication/281280386_Thermal_spectroscopic_and_DFT_studies_of_solid_benzamide

Sources

A Quantum Chemical Investigation of 3-chloro-N-methylbenzamide: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-chloro-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. While extensive computational studies on this specific molecule are not yet prevalent in published literature, this paper establishes a robust theoretical protocol based on well-accepted methodologies applied to analogous benzamide derivatives. By leveraging Density Functional Theory (DFT) and other computational tools, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its potential applications in drug design and chemical synthesis.

Introduction: The Significance of Substituted Benzamides

Benzamides are a critical class of organic compounds characterized by a benzene ring attached to an amide functional group. Their derivatives are ubiquitous in pharmacology, exhibiting a wide range of biological activities, including antiemetic, antipsychotic, and antihypertensive properties. The specific substitutions on the benzamide scaffold play a pivotal role in modulating their physicochemical properties and biological targets. This compound, with its chloro- and N-methyl substitutions, presents a unique electronic and steric profile that warrants detailed investigation.

Quantum chemical studies provide an invaluable in-silico approach to understanding the intricacies of molecular behavior at the atomic level. These computational methods allow for the prediction of molecular geometry, vibrational frequencies, electronic charge distribution, and reactivity, offering insights that are often challenging to obtain through experimental means alone. For drug development professionals, such studies can inform structure-activity relationships (SAR), guide lead optimization, and predict potential metabolic pathways.[1][2]

This guide will outline a comprehensive computational workflow for the characterization of this compound, providing researchers with a validated protocol for their own investigations.

Theoretical Methodology: A Validated Computational Approach

The cornerstone of this proposed investigation is Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost with high accuracy for a wide range of chemical systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is recommended for its proven track record in accurately predicting the properties of organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions and electronic properties.

All calculations would be performed using a computational chemistry software package such as Gaussian or ORCA. The initial molecular structure of this compound can be built using standard molecular modeling software and its 3D conformer is available on databases like PubChem.[3]

Experimental Protocol: Computational Workflow

The following step-by-step methodology outlines the proposed computational investigation:

  • Geometry Optimization:

    • The initial structure of this compound will be optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

    • This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

    • The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation will be performed at the same level of theory.

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. These experimental spectra are available in public databases.[3]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

  • Spectroscopic Simulation:

    • Theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

    • These calculated shifts can then be correlated with experimental NMR data for assignment of spectral peaks.[3]

Workflow for Quantum Chemical Analysis of this compound

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation cluster_application Applications Input Initial 3D Structure of This compound Opt Geometry Optimization Input->Opt Initial Geometry Freq Vibrational Frequency Analysis Opt->Freq Optimized Structure Elec Electronic Property Calculations Opt->Elec NMR_Sim NMR Simulation (GIAO) Opt->NMR_Sim Geom_Params Optimized Geometric Parameters (Bond lengths, angles) Opt->Geom_Params Vib_Spectra Vibrational Modes & Comparison with Exp. IR/Raman Freq->Vib_Spectra Elec_Props HOMO-LUMO Gap, MEP Map, NBO Analysis Elec->Elec_Props NMR_Spectra Predicted Chemical Shifts & Comparison with Exp. NMR NMR_Sim->NMR_Spectra Docking Molecular Docking (Drug Discovery) Geom_Params->Docking SAR Structure-Activity Relationship (SAR) Studies Elec_Props->SAR

Caption: A flowchart illustrating the proposed computational workflow for the quantum chemical analysis of this compound.

Expected Insights and Data Presentation

The successful execution of the outlined computational protocol will yield a wealth of data that can be systematically analyzed to understand the chemical nature of this compound.

Molecular Geometry

The geometry optimization will provide precise details about bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional shape and steric profile, which are critical for its interaction with biological macromolecules.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC=O~1.23 Å
C-N~1.36 Å
C-Cl~1.75 Å
Bond AngleO=C-N~122°
C-N-C(methyl)~121°
Dihedral AngleC(ring)-C(ring)-C=O~180° (for planarity)

Note: These are representative expected values based on similar structures.

Vibrational Spectroscopy

The calculated vibrational frequencies will allow for the assignment of the principal vibrational modes of this compound. A comparison with the experimental FT-IR spectrum, which is available in the NIST WebBook for the related compound 3-chlorobenzamide, can serve as a benchmark for the accuracy of the theoretical model.[4] Key vibrational modes to analyze include the C=O stretching, N-H bending (if applicable, though here it is N-CH3), C-Cl stretching, and aromatic C-H stretching frequencies.

Electronic Structure and Reactivity

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. The Molecular Electrostatic Potential (MEP) map will visually identify the electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack) regions of the molecule. This is particularly useful in predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems.

Conceptual Diagram of Frontier Molecular Orbital Analysis

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Determines Reactivity HOMO->Energy_Gap Energy_Gap->LUMO

Caption: A simplified diagram representing the relationship between HOMO, LUMO, and the energy gap, which is a key determinant of molecular reactivity.

Applications in Drug Development and Beyond

The data generated from these quantum chemical studies have direct applications in the field of drug discovery. The optimized 3D structure and charge distribution of this compound can be used as input for molecular docking simulations.[1][2] These simulations can predict the binding affinity and orientation of the molecule within the active site of a target protein, helping to identify potential biological targets and rationalize its mechanism of action.

Furthermore, understanding the electronic properties and reactivity can aid synthetic chemists in designing more efficient reaction pathways for the synthesis of this compound and its derivatives. The insights gained can also be applied to the design of novel benzamide-based compounds with tailored electronic and steric properties for various applications in materials science and agrochemicals.

Conclusion

This technical guide has outlined a comprehensive and robust protocol for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain deep insights into the molecular structure, vibrational properties, and electronic nature of this important benzamide derivative. The resulting data will not only contribute to the fundamental understanding of this molecule but also provide a solid foundation for its application in drug discovery, synthesis, and materials science. The self-validating nature of comparing theoretical predictions with available experimental data ensures the scientific integrity of this approach.

References

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Predictive Bioactivity of Substituted Benzamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzamides represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide range of therapeutics targeting neurological disorders, cancer, and gastrointestinal conditions.[1][2][3] Their therapeutic versatility arises from the diverse biological targets they can engage, modulated by specific substitution patterns on the benzamide framework.[4] This guide provides an in-depth technical exploration of the predictive models and experimental validation techniques used to assess the bioactivity of this important class of compounds. We will delve into the critical structure-activity relationships (SAR), outline robust computational prediction workflows, detail essential experimental validation protocols, and examine the underlying signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the discovery of novel benzamide-based therapeutics.

Introduction: The Significance of the Benzamide Scaffold

The benzamide core is a cornerstone of modern pharmacology. Its derivatives are known to interact with key biological targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as histone deacetylases (HDACs).[3] This diverse activity profile has led to the development of successful drugs for a variety of indications:

  • Antipsychotics and Antidepressants: Compounds like Amisulpride and Sulpiride act as selective antagonists of dopamine D2/D3 receptors.[5][6][7] At low doses, they can block presynaptic autoreceptors, increasing dopamine release and producing an antidepressant effect, while at higher doses, they block postsynaptic receptors, leading to antipsychotic effects.[6][7][8]

  • Antiemetics: By antagonizing serotonin 5-HT3 receptors, certain benzamides effectively manage nausea and vomiting, particularly those induced by chemotherapy.[9][10][11]

  • Anticancer Agents: A growing body of research highlights the potential of substituted benzamides as anticancer agents.[2][12] Mechanisms include the induction of apoptosis through reactive oxygen species (ROS) generation, inhibition of histone deacetylases (HDACs), and disruption of the actin cytoskeleton.[12][13][14]

  • Other Applications: The versatility of the scaffold extends to insecticidal and fungicidal agents, demonstrating its broad utility in chemical biology.[15][16]

The ability to fine-tune the biological activity of these molecules by modifying the substituents on the aromatic ring and the amide nitrogen makes them highly attractive for drug discovery campaigns. Predicting how these structural changes will impact bioactivity is therefore a critical step in the design of new and improved therapeutic agents.

Predicting Bioactivity: A Synergistic Computational & Experimental Workflow

The modern drug discovery process for substituted benzamides relies on a tight integration of computational prediction and experimental validation. This synergistic approach allows for the rapid screening of virtual libraries, prioritization of high-potential candidates for synthesis, and rigorous confirmation of their biological activity.

G cluster_0 Computational Prediction cluster_1 Synthesis & Experimental Validation LIB Virtual Library Design (Substituted Benzamides) QSAR QSAR Modeling (Predict Activity Score) LIB->QSAR Physicochemical Descriptors DOCK Molecular Docking (Predict Binding Affinity & Pose) LIB->DOCK 3D Structures ADMET In Silico ADMET (Predict Drug-Likeness) LIB->ADMET PRIORITY Candidate Prioritization QSAR->PRIORITY DOCK->PRIORITY ADMET->PRIORITY SYNTH Chemical Synthesis PRIORITY->SYNTH Top Candidates CONF Structural Confirmation (NMR, HRMS) SYNTH->CONF INVITRO In Vitro Assays (Binding & Functional) CONF->INVITRO CELL Cell-Based Assays (Proliferation, Signaling) INVITRO->CELL SAR SAR Analysis & Iteration CELL->SAR SAR->LIB Design Next Generation

Caption: Integrated workflow for the discovery of bioactive substituted benzamides.

Computational Prediction of Bioactivity

In silico methods provide a rapid and cost-effective way to screen large numbers of virtual compounds, guiding the selection of the most promising candidates for synthesis and further testing.[17]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[18] This allows for the prediction of the activity of novel, unsynthesized analogues.[18]

The core principle of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their physicochemical properties, which are quantified by molecular descriptors.[18][19]

QSAR_Workflow DATASET 1. Data Set Preparation (Benzamide Structures + IC50/Ki) DESC 2. Descriptor Calculation (Topological, Electronic, Steric) DATASET->DESC SPLIT 3. Data Splitting (Training Set & Test Set) DESC->SPLIT MODEL 4. Model Generation (e.g., Multiple Linear Regression) SPLIT->MODEL Training Set VALID 5. Model Validation (Internal & External) MODEL->VALID Test Set PRED 6. Prediction (Activity of New Analogues) VALID->PRED Validated Model

Caption: Logical workflow for a QSAR modeling study.

Key Descriptors for Benzamides: For substituted benzamides, relevant descriptors often include:

  • Topological Polar Surface Area (TPSA): Influences membrane permeability and oral bioavailability.[17]

  • LogP: A measure of hydrophobicity, which affects how a drug distributes in the body.[17][18]

  • Electronic Parameters: Hammett constants (σ) or calculated properties like HOMO/LUMO energies can describe the influence of electron-withdrawing or donating substituents on receptor interactions.[19]

  • Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) quantify the size and shape of substituents, which is crucial for fitting into a receptor's binding pocket.

A successful QSAR model, validated by statistical metrics like the correlation coefficient (r²) and predictive r² for an external test set, can reliably predict the activity of new benzamide derivatives.[17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20] It provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that govern binding affinity.[21]

Typical Docking Workflow Protocol (Target: Dopamine D2 Receptor):

  • Receptor Preparation:

    • Obtain a high-resolution 3D crystal structure of the target receptor (e.g., Dopamine D2 Receptor) from the Protein Data Bank (PDB).

    • If a full experimental structure is unavailable, homology modeling may be used.[20]

    • Remove water molecules and co-ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or known active site residues (e.g., Asp114 in DRD2).

  • Ligand Preparation:

    • Generate a 3D conformation of the substituted benzamide ligand.

    • Assign appropriate atom types, bond orders, and charges.

    • Allow for rotational flexibility of key bonds.

  • Docking Simulation:

    • Use a docking algorithm (e.g., AutoDock) to systematically search for the optimal binding pose of the ligand within the receptor's active site.[20]

    • The algorithm scores different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions. For D2 antagonists, crucial interactions often involve a salt bridge between a protonated nitrogen in the ligand and an acidic residue like Asp in the receptor.[21]

    • Visualize the ligand-receptor complex to understand the structure-activity relationship at an atomic level.[14]

A strong correlation between docking scores (predicted binding affinity) and experimentally determined binding affinities (Ki values) validates the docking model.[21]

Key Biological Targets and Signaling Pathways

The bioactivity of substituted benzamides is defined by their interaction with specific protein targets. Understanding the downstream signaling pathways is crucial for predicting their overall pharmacological effect.

Dopamine D2 Receptor (D2R)

The D2R is a primary target for antipsychotic benzamides.[5][22] It is a Gi/o-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[23]

D2R_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular DOP Dopamine (Agonist) D2R D2 Receptor DOP->D2R Activates BENZ Substituted Benzamide (Antagonist) BENZ->D2R Blocks G Gi/o Protein D2R->G Activates AC Adenylyl Cyclase G->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates RESPONSE Cellular Response (e.g., altered gene expression) PKA->RESPONSE Phosphorylates Targets

Caption: Simplified Dopamine D2 receptor signaling pathway.

Benzamide antagonists block dopamine from binding to the D2R, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels. This modulation of the dopaminergic system is key to their therapeutic effects in conditions like schizophrenia.[5][7]

Serotonin 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, a distinct class from the GPCR family. It is a target for antiemetic benzamides.[9][11]

When serotonin (5-HT) binds, the channel opens, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and triggers a nerve impulse. 5-HT3 antagonists, including many benzamide derivatives, are crucial for managing nausea and vomiting by blocking this signaling in the gut and brain.[10][11][24]

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity.[14]

Table 1: SAR Summary for Benzamide-Based D2/5-HT3 Antagonists
Molecular RegionSubstitution Effect on ActivityRationale
Benzamide Ring Electron-donating groups (e.g., -OCH₃, -NH₂) at positions 2 and 5 can increase D2 receptor affinity.[25]These groups can enhance hydrogen bonding or electronic interactions with receptor residues.
A chlorine atom at position 5 is often found in potent 5-HT3 antagonists.[9]The electronegativity and size of the chlorine may be optimal for a specific hydrophobic pocket in the 5-HT3 receptor.
Amide Linker The amide group itself is a critical pharmacophore, acting as a hydrogen bond donor and acceptor.[26]It forms key interactions that anchor the ligand in the binding site.
Amine Moiety (N-substituent) For D2 antagonists, a basic nitrogen within a heterocyclic ring (e.g., pyrrolidine, piperazine) is crucial.[22][25]This nitrogen is typically protonated at physiological pH and forms a key salt bridge with an aspartate residue (Asp) in the D2 receptor.[21]
The size and nature of the N-substituent dramatically impact selectivity and potency for 5-HT3 receptors.[9]Larger N-substituents generally lead to decreased activity, suggesting steric constraints in the binding pocket.[1]
The stereochemistry of substituents on the amine side chain is often critical (e.g., (S)-configuration is preferred for some D2 antagonists).[25]Receptor binding pockets are chiral, and only one enantiomer will fit optimally.

Experimental Validation of Predicted Bioactivity

Computational predictions must be confirmed through rigorous experimental testing. In vitro and cell-based assays are essential for quantifying the actual biological activity of newly synthesized compounds.

In Vitro Receptor Binding Assays

These assays directly measure the affinity of a compound for its target receptor.[27] Radioligand binding assays are a gold standard method.[27][28]

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity (Ki Determination)

  • Preparation:

    • Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293-D2L cells).[28]

    • Select a suitable radioligand with high affinity and selectivity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

    • Prepare a series of dilutions of the unlabeled test compound (the substituted benzamide).

  • Incubation:

    • In a multiwell plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells:

      • Total Binding: Membranes + radioligand (no competitor).

      • Non-specific Binding: Membranes + radioligand + a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) to saturate all specific binding sites.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation & Detection:

    • Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand using vacuum filtration through a glass fiber filter plate.[29] The receptors and bound ligand are trapped on the filter, while the free ligand passes through.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ value to a Ki value (the inhibition constant, a true measure of affinity) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[30]

Cell-Based Functional Assays

While binding assays measure affinity, functional assays measure the actual biological response triggered by the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Example: D2R Antagonist Functional Assay (cAMP Measurement)

  • Principle: This assay measures the ability of a D2R antagonist to block the dopamine-induced inhibition of cAMP production.[23][31]

  • Method:

    • Culture cells expressing the D2 receptor.

    • Pre-treat the cells with various concentrations of the substituted benzamide antagonist.

    • Stimulate the cells with a fixed concentration of dopamine (an agonist).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.[23]

  • Result: A potent antagonist will reverse the dopamine-induced decrease in cAMP, bringing the levels back towards the baseline. This allows for the determination of a functional IC₅₀ value for the antagonist.

Conclusion and Future Directions

The study of substituted benzamides remains a highly active area of drug discovery. The integration of predictive computational models with high-throughput experimental validation has significantly streamlined the identification of novel drug candidates. Future efforts will likely focus on:

  • Improving Selectivity: Designing compounds with higher selectivity for specific receptor subtypes (e.g., D2 vs. D3) to minimize off-target side effects.[28][32]

  • Polypharmacology: Intentionally designing single molecules that can modulate multiple targets to treat complex diseases like schizophrenia, which involves more than just the dopamine system.[8]

  • Advanced Computational Methods: Employing machine learning and artificial intelligence to build more sophisticated and predictive QSAR and ADMET models.[33]

  • Novel Applications: Continuing to explore the utility of the benzamide scaffold against new therapeutic targets, particularly in oncology and infectious diseases.

By leveraging the principles and techniques outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile substituted benzamide scaffold.

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Lipophilicity of halogenated benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of Halogenated Benzamide Derivatives

Foreword

In the landscape of modern drug discovery, the benzamide scaffold stands out as a remarkably versatile and privileged structure. Its derivatives have yielded therapies for a wide array of conditions, from psychiatric disorders to oncology. A key strategy in the optimization of these molecules is halogenation—the deliberate introduction of halogen atoms. This is not merely an act of atomic substitution; it is a nuanced tool for sculpting the physicochemical properties of a drug candidate. At the heart of these properties lies lipophilicity, a parameter that dictates a molecule's journey through the body, from absorption to its ultimate interaction with the biological target.

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how halogenation impacts the lipophilicity of benzamide derivatives. We will explore the causal relationships that drive experimental choices, present validated protocols for accurate measurement, and contextualize this knowledge within the broader framework of quantitative structure-activity relationships (QSAR) and rational drug design. Our objective is to equip you not just with knowledge, but with the field-proven insights necessary to leverage halogenation as a precise and powerful strategy in your own discovery programs.

The Central Role of Lipophilicity in a Drug's Journey

Lipophilicity, colloquially "fat-loving," is a fundamental physicochemical property that quantifies a compound's ability to dissolve in fats, oils, and other non-polar solvents in preference to water.[1] In pharmacokinetics, it governs a delicate balancing act. A drug must possess sufficient water solubility to exist in the aqueous environments of the gut and bloodstream, yet it must also have adequate lipid solubility to permeate the lipid bilayer of cell membranes to reach its site of action.[1][2][3][]

This property is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) when the compound is in its neutral, non-ionized form.[5][6]

  • LogD is the equivalent ratio measured at a specific pH (usually physiological pH 7.4), which accounts for both the ionized and non-ionized forms of the molecule. This is often more relevant for predicting in vivo behavior.

The lipophilicity of a drug candidate profoundly influences its entire Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3][7] An improperly optimized lipophilicity can lead to significant liabilities, including poor absorption, high plasma protein binding, rapid metabolic clearance, and off-target toxicity.[8][9][10] Therefore, the precise modulation of lipophilicity is a cornerstone of successful drug design.[2]

ADME_Lipophilicity cluster_ADME Pharmacokinetic Profile (ADME) Absorption Absorption (e.g., GI Tract) Distribution Distribution (e.g., Blood-Brain Barrier) Metabolism Metabolism (e.g., Liver) Excretion Excretion (e.g., Kidneys) Lipophilicity Molecular Lipophilicity (LogP / LogD) Lipophilicity->Absorption Permeability Lipophilicity->Distribution Tissue Penetration Lipophilicity->Metabolism Enzyme Affinity Lipophilicity->Excretion Reabsorption

Figure 1: The influence of lipophilicity on ADME processes.

Halogenation: A Strategic Tool for Modulating Benzamide Properties

The introduction of halogen atoms (F, Cl, Br, I) into a benzamide scaffold is a widely used and powerful strategy in medicinal chemistry.[11] This is because halogens can profoundly influence a molecule's properties in several distinct, yet interconnected, ways.

Direct Impact on Lipophilicity

Contrary to what their high electronegativity might suggest, halogens (with the partial exception of fluorine) generally increase the lipophilicity of an aromatic ring. This effect stems from their increasing atomic size and polarizability down the group.[12] Larger, more polarizable electron clouds lead to stronger London dispersion forces, which are the primary non-covalent interactions in non-polar environments.[12] The result is a predictable, tunable increase in LogP.

  • Fluorine: The most electronegative element, fluorine has a relatively small size and low polarizability. Its effect on lipophilicity is modest and can sometimes even decrease it in certain aliphatic contexts, though it generally provides a slight increase on aromatic rings.

  • Chlorine, Bromine, Iodine: These halogens are significantly larger and more polarizable. They reliably increase lipophilicity in the order Cl < Br < I. This provides the medicinal chemist with a graded toolkit for fine-tuning the LogP of a benzamide derivative.

Beyond Lipophilicity: The Power of Halogen Bonding

For decades, halogens were primarily considered as steric blockers or simple lipophilic substituents.[13][14] However, it is now firmly established that chlorine, bromine, and iodine can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (XB) .[15][16][17]

This phenomenon arises from an anisotropic distribution of electron density around the covalently bound halogen, creating a region of positive electrostatic potential (the "σ-hole") opposite the covalent bond.[18] This electropositive region can interact favorably with a Lewis base (an electron donor), such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain of a protein target.[15][18] The strength of this bond increases in the order Cl < Br < I, correlating with the size of the σ-hole.[19]

The ability to form halogen bonds means that the introduction of a halogen can dramatically improve binding affinity and selectivity in a manner that goes far beyond simple hydrophobic interactions.[13][20][21]

Halogen_Influence cluster_Halogen Halogen Substitution (X) cluster_Properties Modulated Properties Benzamide Benzamide Scaffold Position 1 Position 2 Position 3 ... F Fluorine (F) Benzamide:p2->F Substitution at a specific position Cl Chlorine (Cl) Benzamide:p2->Cl Substitution at a specific position Br Bromine (Br) Benzamide:p2->Br Substitution at a specific position I Iodine (I) Benzamide:p2->I Substitution at a specific position Lipo Lipo F->Lipo Cl->Lipo XB XB Cl->XB Forms σ-hole Br->Lipo Br->XB Forms σ-hole I->Lipo I->XB Forms σ-hole

Figure 2: Impact of halogen type and position on benzamide properties.

Experimental Determination of Lipophilicity: A Validated Approach

While computational predictions are invaluable for initial screening, the definitive determination of lipophilicity requires robust experimental measurement. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for its high throughput, accuracy, and applicability to a wide range of compounds, including those with high lipophilicity that are challenging for the traditional shake-flask method.[5][6]

Principle of the RP-HPLC Method

The RP-HPLC method is an indirect measurement of lipophilicity.[22] It correlates a compound's retention time on a non-polar (hydrophobic) stationary phase with its LogP value. A series of standard compounds with known LogP values are used to create a calibration curve. The LogP of the test compound (the halogenated benzamide derivative) is then interpolated from this curve based on its retention time under identical conditions.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[23][24][25]

Objective: To determine the LogP of halogenated benzamide derivatives using a validated RP-HPLC method.

Materials & Equipment:

  • HPLC system with UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Test Compounds: Halogenated benzamide derivatives, dissolved in acetonitrile or DMSO at ~1 mg/mL.

  • Calibration Standards: A set of 5-7 compounds with certified LogP values spanning the expected range of the test compounds (e.g., uracil, aniline, toluene, napthalene, etc.).

  • System Suitability Standard: A well-characterized compound (e.g., toluene) used for daily performance checks.

Methodology:

Step 1: System Preparation & Suitability

  • Equilibrate the HPLC system and C18 column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min. Set the column oven to 30°C and the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Perform a system suitability test by making five replicate injections of the System Suitability Standard.

  • Self-Validation Check: The relative standard deviation (%RSD) of the retention time and peak area for the five replicates must be ≤ 2%.[23] This confirms the system is performing precisely before any samples are analyzed.

Step 2: Calibration Curve Generation

  • Inject each of the LogP Calibration Standards onto the system using a gradient elution method (e.g., 5% to 95% Mobile Phase B over 10 minutes).

  • Record the retention time (t_R) for each standard.

  • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound like uracil).

  • Plot the known LogP values (y-axis) against the calculated log(k) values (x-axis).

  • Self-Validation Check: Perform a linear regression analysis. The correlation coefficient (r²) of the calibration curve must be ≥ 0.98. This validates the linearity of the method across the intended range.[23][24]

Step 3: Analysis of Halogenated Benzamide Derivatives

  • Inject the test compounds (halogenated benzamides) using the exact same HPLC method and conditions used for the calibration standards.

  • Record the retention time (t_R) for each derivative.

  • Calculate the capacity factor (k) and then log(k) for each test compound.

Step 4: Data Interpretation

  • Using the linear regression equation from the calibration curve (LogP = m * log(k) + c), calculate the experimental LogP for each halogenated benzamide derivative.

RP_HPLC_Workflow cluster_prep 1. Preparation & Validation cluster_cal 2. Calibration cluster_analysis 3. Sample Analysis cluster_data 4. Data Calculation A Equilibrate HPLC (C18 Column) B System Suitability Test (5x Injections of Standard) A->B C Validation Check: %RSD of tR & Area ≤ 2%? B->C D Inject LogP Standards (Known LogP Values) C->D Pass E Calculate log(k) for each D->E F Plot LogP vs. log(k) Generate Linear Regression E->F G Validation Check: r² ≥ 0.98? F->G H Inject Halogenated Benzamide Samples G->H Pass I Record Retention Time (tR) H->I J Calculate log(k) for each I->J K Interpolate LogP from Calibration Curve Equation J->K L Report Final LogP Value K->L

Figure 3: Self-validating workflow for LogP determination by RP-HPLC.

From Lipophilicity to Activity: QSAR of Halogenated Benzamides

Once lipophilicity is accurately measured, it becomes a powerful descriptor in Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[26][27][28]

For a series of halogenated benzamide derivatives, a QSAR study can reveal how changes in lipophilicity (along with other electronic and steric parameters) quantitatively affect target binding affinity or cellular potency.

A Typical QSAR Workflow:

  • Data Set Assembly: Synthesize or acquire a series of halogenated benzamide analogues where the type and position of the halogen are systematically varied.

  • Biological Testing: Measure the biological activity (e.g., IC₅₀, Kᵢ) of each compound in a consistent assay.

  • Descriptor Calculation: Experimentally measure (e.g., LogP via HPLC) and/or computationally calculate a range of physicochemical descriptors for each molecule. Key descriptors for halogenated benzamides include:

    • Lipophilic Parameter (π or LogP): Quantifies hydrophobicity.

    • Electronic Parameter (σ): Describes the electron-withdrawing or -donating ability of the substituent.

    • Steric Parameter (e.g., MR): Describes the size and volume of the substituent.

  • Model Generation: Use statistical methods (e.g., Multiple Linear Regression) to generate a mathematical equation that correlates the descriptors with biological activity. A classic Hansch equation might look like: log(1/C) = k₁ * LogP + k₂ * σ + k₃ * MR + k₄

  • Model Validation: Validate the model to ensure it is statistically robust and has predictive power.

  • Prediction: Use the validated model to predict the activity of new, unsynthesized benzamide derivatives, thereby guiding future synthetic efforts toward more potent compounds.

QSAR_Workflow A Synthesize & Test Analogs (Vary Halogen & Position) B Measure Biological Activity (e.g., IC50) A->B C Calculate Descriptors - LogP (Lipophilicity) - σ (Electronic) - MR (Steric) A->C D Generate QSAR Model (e.g., Multiple Linear Regression) B->D C->D E Validate Model (Statistical Tests) D->E F Predict Activity of New Virtual Compounds E->F G Prioritize & Synthesize Most Promising Candidates F->G

Figure 4: A typical QSAR workflow for drug design.

Data in Practice: Comparative Analysis

To illustrate these principles, consider the comparative data for benzamide derivatives targeting different receptors. The introduction of halogens often leads to significant changes in biological activity, which can be rationalized by their combined effects on lipophilicity and target interactions.

CompoundHalogenationTargetActivity (Kᵢ or IC₅₀)Approx. CLogPReference
SulpirideNoneD₂ Receptor10.3 - 29 nM1.1[11]
Raclopride 3,5-dichloroD₂ Receptor1.8 nM 2.3 [11]
NAE3-iodoD₂ Receptor0.68 nM3.0[29]
NADE4-iodoD₂ Receptor14 nM3.0[29]
Moclobemide4-chloroMAO-A~200 nM1.8[11]

Analysis:

  • Raclopride vs. Sulpiride: The addition of two chlorine atoms to the benzamide scaffold of Raclopride significantly increases its lipophilicity (CLogP from 1.1 to 2.3) and its affinity for the D₂ receptor.[11] This highlights how tuning lipophilicity can enhance potency.

  • NAE vs. NADE: These two iodinated benzamides have identical CLogP values, yet their D₂ receptor affinity differs by over 20-fold.[29] This strongly suggests that the position of the halogen is critical. The higher affinity of the 3-iodo derivative (NAE) may be due to the formation of a crucial halogen bond within the receptor's binding pocket that the 4-iodo isomer cannot achieve. This is a prime example of where lipophilicity alone does not tell the whole story, and specific directional interactions must be considered.

Conclusion

The halogenation of benzamide derivatives is a sophisticated and multifaceted strategy in medicinal chemistry. It provides a reliable method for modulating lipophilicity, a critical parameter that governs a drug's entire pharmacokinetic profile. By understanding the graded effects of different halogens—from the subtle influence of fluorine to the pronounced lipophilic and halogen-bonding contributions of iodine—researchers can rationally tune their molecules for improved membrane permeability, metabolic stability, and target engagement. The successful application of this strategy, however, relies on the integrity of experimental data. Adherence to validated, high-throughput protocols, such as the RP-HPLC method detailed here, is essential for generating the trustworthy data needed to build predictive QSAR models. Ultimately, a holistic approach that considers both bulk lipophilicity and specific, directional interactions like halogen bonding will empower scientists to unlock the full potential of the halogenated benzamide scaffold in the pursuit of novel therapeutics.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-N-methylbenzamide from 3-chlorobenzoyl chloride and methylamine. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying chemical principles of nucleophilic acyl substitution, provide a detailed, field-proven experimental protocol, and outline essential safety, analytical, and troubleshooting procedures. The causality behind experimental choices is explained to empower users to adapt and optimize the synthesis for their specific applications.

Introduction and Scientific Principle

N-substituted benzamides are a crucial class of compounds widely found in pharmaceuticals, agrochemicals, and materials science. The amide bond is a cornerstone of peptide chemistry and is prevalent in numerous biologically active molecules. The synthesis of this compound serves as an excellent model for a fundamental and robust transformation: the acylation of a primary amine with an acyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate. The reaction is driven to completion by the departure of the chloride ion, which is an excellent leaving group, and the subsequent deprotonation of the nitrogen atom.[3][4]

To ensure high yields, the hydrochloric acid (HCl) byproduct must be neutralized. If left in the reaction mixture, HCl would protonate the starting methylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[5] The classic method to achieve this is by employing Schotten-Baumann conditions , which typically involve a biphasic system (an organic solvent and an aqueous base) or the use of a tertiary amine base in a single organic phase.[6][7][8] This protocol will detail a biphasic approach, which is highly effective for this transformation.

Reaction Mechanism and Experimental Workflow

Mechanism of Acylation

The reaction follows a well-established addition-elimination pathway.

Caption: Nucleophilic acyl substitution mechanism for amide formation.

General Experimental Workflow

The synthesis can be logically broken down into six primary stages, from preparation to final product validation. This systematic approach ensures reproducibility and high purity.

Caption: A generalized workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Chlorobenzoyl chloride175.011.75 g (1.25 mL)10.01.0
Methylamine (40% solution in H₂O)31.062.33 g (2.6 mL)30.03.0
Dichloromethane (DCM)84.9340 mL--
Sodium Hydroxide (NaOH)40.00~1.2 g~30.0~3.0
Hydrochloric Acid (1 M HCl)36.46As needed for wash--
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed for wash--
Brine (Saturated NaCl)58.44As needed for wash--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2-3 g--
Ethanol or Isopropanol-As needed for recryst.--

Equipment: 100 mL Round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice bath, separatory funnel, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine the 40% aqueous methylamine solution (2.6 mL) and 20 mL of dichloromethane.

    • The use of excess methylamine (3 equivalents) serves both as the nucleophile and as a base to neutralize the initial HCl formed.

    • Place the flask in an ice bath and begin stirring. The biphasic mixture should be cooled to 0-5 °C. This is crucial as the acylation reaction is highly exothermic.[9]

  • Addition of Acyl Chloride:

    • Dissolve 3-chlorobenzoyl chloride (1.75 g) in 20 mL of dichloromethane in a dropping funnel.

    • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred, cooled methylamine mixture over 20-30 minutes.[10] Maintaining a slow addition rate is essential to control the reaction temperature and prevent side reactions.

    • A white precipitate (the product and methylammonium chloride) will likely form during the addition.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir for an additional 1-2 hours to ensure it proceeds to completion.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 2:1 Hexane:Ethyl Acetate. Spot the starting acyl chloride and the reaction mixture. The reaction is complete when the 3-chlorobenzoyl chloride spot has been consumed.[11]

  • Workup and Isolation:

    • Transfer the entire reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess methylamine.

      • Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acidic species.

      • Brine (1 x 20 mL) to remove the bulk of the water.[9][12]

    • Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The most common and effective method for purifying the crude product is recrystallization.[11]

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[13]

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 169.61 g/mol .[14]

  • Melting Point (MP): Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy: Expect characteristic peaks for the aromatic protons, the N-H proton (a broad singlet), and the N-methyl group (a doublet, due to coupling with the N-H proton, which may collapse to a singlet upon D₂O exchange).

  • ¹³C NMR Spectroscopy: Expect distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to chlorine showing a characteristic shift), and the methyl carbon.[14]

  • Infrared (IR) Spectroscopy: Look for a strong C=O (amide I) stretch around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 169 and a characteristic M+2 peak at m/z ≈ 171 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[14]

Safety and Handling

A thorough risk assessment must be conducted before beginning this procedure.

  • 3-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[15][16] Reacts violently with water and alcohols. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]

  • Methylamine: Flammable, corrosive, and toxic.[18] Handle the 40% aqueous solution in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • General Precautions: Ensure emergency eyewash stations and safety showers are readily accessible.[15][16] The initial reaction is exothermic and should be cooled appropriately.

Troubleshooting

IssueProbable CauseSuggested Solution
Low or No Yield 1. Inactive (hydrolyzed) 3-chlorobenzoyl chloride.2. Insufficient base.1. Use fresh or newly opened acyl chloride.2. Ensure adequate equivalents of methylamine and/or an additional base like NaOH are used.[5]
Oily Product / Fails to Solidify Presence of impurities.Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient.[11]
Reaction Stalls All amine has been protonated by HCl byproduct.Add an additional inorganic base (e.g., aqueous NaOH) to the biphasic mixture to neutralize the acid and regenerate the free amine.[6][8]
Low Recovery After Recrystallization 1. Too much solvent used.2. Product is soluble in the cold solvent.1. Use the absolute minimum amount of hot solvent to dissolve the crude product.2. Cool the solution in an ice bath for a longer period.[11]

References

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  • PubChem - NIH. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390.
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N-Methylation of 3-Chlorobenzamide: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the N-methylation of 3-chlorobenzamide to produce N-methyl-3-chlorobenzamide, a valuable intermediate in pharmaceutical and agrochemical research. Recognizing the diverse needs of modern chemical synthesis, this document presents and critically evaluates multiple strategic approaches, from classic strong base methodologies to milder, modern techniques. Emphasis is placed on understanding the mechanistic rationale behind procedural choices, ensuring protocol robustness, and addressing critical safety and environmental considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the N-methylation of aromatic amides.

Introduction: The Significance of N-Methylation

The N-methyl amide functional group is a cornerstone in medicinal chemistry. The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability by blocking N-dealkylation pathways, improve membrane permeability, and modulate binding affinity to biological targets by altering hydrogen bonding capacity and conformational preferences. The targeted synthesis of N-methylated benzamides, such as N-methyl-3-chlorobenzamide, is therefore a frequent and critical task in the development of novel bioactive compounds.

This guide moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemistry, empowering researchers to not only replicate but also troubleshoot and adapt these protocols.

Foundational Principles: The Chemistry of Amide N-Alkylation

The core challenge in N-methylating a primary amide lies in the nature of the N-H bond. Unlike amines, amides are significantly less basic due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This resonance stabilization also renders the N-H protons more acidic than those of amines, though they are still weak acids. The pKa of a typical benzamide N-H proton is in the range of 17-18 in water and higher in organic solvents like DMSO.[1][2]

Successful N-methylation therefore hinges on a two-step process, illustrated below:

  • Deprotonation: A sufficiently strong base is required to remove the acidic proton from the amide nitrogen, generating a nucleophilic amidate anion.

  • Nucleophilic Attack (SN2): The resulting amidate anion attacks the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the N-methylated product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Methylation Amide 3-Chlorobenzamide Amidate Amidate Anion Amide->Amidate + B: Base Base (B:) ConjAcid Conjugate Acid (B-H+) Amidate_2 Amidate Anion Amidate->Amidate_2 Product N-Methyl-3-chlorobenzamide Amidate_2->Product + CH3-X MeX Methylating Agent (CH3-X) LeavingGroup Leaving Group (X-) G cluster_NaH Protocol 1: NaH/MeI Mechanism cluster_Mitsunobu Protocol 2: Mitsunobu Mechanism (Simplified) Amide 3-Cl-Ph-C(=O)NH₂ Amidate [3-Cl-Ph-C(=O)NH]⁻ Na⁺ Amide->Amidate + NaH NaH NaH H2 H₂ (gas) Amidate->H2 - H₂ Product 3-Cl-Ph-C(=O)NHCH₃ Amidate->Product + CH₃-I MeI CH₃-I NaI NaI Product->NaI + NaI PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N-CO₂R PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium [Ph₃P-OCH₃]⁺ Betaine->Alkoxyphosphonium + CH₃OH MeOH CH₃OH Product_Mitsu N-Methyl Amide Alkoxyphosphonium->Product_Mitsu + Amide-H Amide_Nuc Amide-H PPh3O PPh₃=O Product_Mitsu->PPh3O Hydrazide DIAD-H₂ Product_Mitsu->Hydrazide

Sources

Protocol for the Synthesis of 3-chloro-N-methylbenzamide via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-N-methylbenzamide, a valuable intermediate in organic and medicinal chemistry. The procedure is based on the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and methylamine. This guide offers a detailed, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, safety protocols, and methods for purification and characterization, designed for researchers and scientists in drug development and chemical synthesis.

Introduction and Scientific Principle

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the amide functional group is a prevalent feature in countless active pharmaceutical ingredients (APIs). The synthesis of N-substituted benzamides, such as this compound, is often a key step in the development of new chemical entities. This compound serves as a versatile building block for more complex molecules.[1]

The selected method involves the reaction of an acyl chloride with a primary amine, a classic and highly efficient method known as the Schotten-Baumann reaction.[2] The high reactivity of the acyl chloride starting material, 3-chlorobenzoyl chloride, allows the reaction to proceed rapidly and typically in high yield under mild conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 3-chlorobenzoyl chloride and methylamine proceeds via a nucleophilic acyl substitution mechanism.[3][4][5] This is a two-stage addition-elimination process.

  • Nucleophilic Attack (Addition): The reaction is initiated by the lone pair of electrons on the nitrogen atom of methylamine, which acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[3][6]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[6][7]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In this procedure, a second equivalent of methylamine acts as the base, neutralizing the hydrogen chloride (HCl) that is generated. This produces the final N-methylbenzamide product and methylammonium chloride as a byproduct.[3][7] Using an excess of the amine is a common strategy to drive the reaction to completion.[7]

Materials and Experimental Design

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialGradeCAS NumberSupplier Example
3-Chlorobenzoyl chloride≥97%618-46-2Sigma-Aldrich, TCI
Methylamine solution40% in H₂O74-89-5Sigma-Aldrich
Dichloromethane (DCM)ACS Grade75-09-2Fisher Scientific
Hydrochloric Acid (HCl)1 M aq.7647-01-0VWR
Sodium Bicarbonate (NaHCO₃)Saturated aq.144-55-8Fisher Scientific
Brine (Saturated NaCl)Saturated aq.7647-14-5Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9Fisher Scientific
MethanolACS Grade67-56-1Fisher Scientific
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Chlorobenzoyl chloride175.0110.0 g0.0571.0
Methylamine (40% in H₂O)31.06 (as pure)17.7 g (solution)0.2284.0
Dichloromethane (DCM)-~100 mL--

Detailed Experimental Protocol

  • Amine Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of dichloromethane. Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • To the cooled flask, add 17.7 g of 40% aqueous methylamine solution. Stir gently.

  • Acyl Chloride Preparation: In a separate beaker, dissolve 10.0 g (0.057 mol) of 3-chlorobenzoyl chloride in 50 mL of dichloromethane.

  • Transfer the 3-chlorobenzoyl chloride solution into the dropping funnel.

  • Reaction Execution: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred methylamine solution over a period of 30-45 minutes. Causality Note: This slow addition is critical to control the highly exothermic reaction and prevent the formation of side products. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.[8]

  • Quenching and Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. A white precipitate (methylammonium chloride) may be present.

  • Acid Wash: Add 50 mL of 1 M HCl (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. This step protonates and removes the excess methylamine into the aqueous layer. Drain and discard the aqueous (top) layer.

  • Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of brine to remove residual water. Drain the organic (bottom) layer into a clean Erlenmeyer flask.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer, swirl, and let it stand for 15 minutes to remove all traces of water.

  • Solvent Removal: Filter the drying agent by gravity filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

  • Solvent Selection: Transfer the crude solid product to a 250 mL Erlenmeyer flask. Methanol is a suitable solvent for recrystallization.[8]

  • Dissolution: Add the minimum amount of hot methanol to the flask to just dissolve the solid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified white crystals by vacuum filtration using a Büchner funnel.[9]

  • Drying: Wash the crystals with a small amount of cold methanol and then dry them under vacuum to obtain the final product. Determine the yield and melting point.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

PropertyExpected Result
Appearance White to off-white solid
Molecular Formula C₈H₈ClNO[10]
Molecular Weight 169.61 g/mol [10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~6.2 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~167 (C=O), ~136 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~27 (N-CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O, Amide I), ~1540 (N-H bend, Amide II)
Mass Spec (EI) m/z: 169 [M⁺], 139, 111[10]

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[11][12]

  • 3-Chlorobenzoyl chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage.[12][13] It reacts violently with water, releasing HCl gas. Handle with extreme care and avoid inhalation of vapors.[13]

  • Methylamine (40% aq.): Corrosive and toxic. Causes skin and eye burns. The vapor is irritating to the respiratory system.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Workflow Visualization

The overall experimental process can be visualized as follows:

Workflow cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Prepare Methylamine Solution (0-5 °C) B 2. Prepare 3-Chlorobenzoyl Chloride Solution C 3. Dropwise Addition & Reaction at RT B->C D 4. Aqueous Washes (HCl, NaHCO₃, Brine) C->D E 5. Dry Organic Layer (MgSO₄) D->E F 6. Solvent Removal (Rotovap) E->F G 7. Recrystallization (Methanol) F->G H 8. Characterization (NMR, IR, MS, MP) G->H

Caption: Experimental workflow for the synthesis of this compound.

References

  • Chemguide.
  • Chemguide.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 4150792, this compound.[Link]
  • Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • KM Pharma Solution Private Limited.MSDS - 3-Chlorobenzoyl Chloride.[Link]
  • PubChemLite.this compound (C8H8ClNO).[Link]
  • PrepChem.com.Synthesis of 4-chloro-N-methyl-benzamide.[Link]
  • Pearson.Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.[Link]
  • Ningbo Inno Pharmchem Co.,Ltd.The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry.[Link]
  • Google Patents.CN103755490A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 43263325, 3-(chloromethyl)-N-ethyl-N-methylbenzamide.[Link]
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 722390, 3-chloro-N-phenylbenzamide.[Link]
  • NIST.3-Chlorobenzamide - NIST WebBook.[Link]
  • Google Patents.CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Brainly.[FREE] Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. (2024-02-13). [Link]

Sources

Application Note: A Detailed Protocol for the Purification of 3-chloro-N-methylbenzamide by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-N-methylbenzamide is a substituted aromatic amide with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent developmental stages. Column chromatography is a fundamental, robust, and scalable technique for the purification of moderately polar organic compounds like this compound.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography on silica gel. The guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity outcomes.

Principle of Separation: Exploiting Molecular Polarity

The successful chromatographic separation of this compound hinges on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in silanol groups (-Si-OH). These groups are polar and can form hydrogen bonds with polar functional groups of the analyte.

  • Analyte Properties: this compound (C₈H₈ClNO) possesses a moderately polar amide functional group (-C(=O)NH-) and a larger, less polar chlorophenyl ring.[2] The amide group, with its topological polar surface area (TPSA) of 29.1 Ų, is the primary site for interaction with the silica gel via hydrogen bonding.[2]

  • Mechanism: A competition is established where the analyte and the polar component of the mobile phase vie for adsorption sites on the silica gel. By carefully tuning the polarity of the mobile phase, one can control the elution speed of the compound. A less polar mobile phase results in stronger adsorption and slower elution, while a more polar mobile phase competes more effectively for the silica surface, leading to faster elution.

Essential Preliminary Step: Method Development with Thin-Layer Chromatography (TLC)

Before attempting column chromatography, it is critical to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC). This rapid and inexpensive technique allows for the selection of a solvent system that provides adequate separation between the target compound and any impurities.[3]

Protocol for TLC Analysis:

  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the TLC plate's baseline.

  • Solvent System Selection: The goal is to find a solvent mixture where the this compound spot has a Retention Factor (Rƒ) of approximately 0.3-0.4.[3] A common and effective mobile phase for benzamides is a mixture of hexanes (or petroleum ether) and ethyl acetate.[4][5]

    • Start with a low-polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes). If the Rƒ is too low (spot remains at the baseline), incrementally increase the polarity.

    • Test progressively more polar mixtures (e.g., 20% EtOAc, 30% EtOAc) until the desired Rƒ is achieved. A 20% ethyl acetate in hexane mixture is often a suitable starting point for N-methylbenzamide derivatives.[4]

  • Development & Visualization: Place the spotted TLC plate in a sealed chamber containing the chosen mobile phase. Allow the solvent front to ascend near the top of the plate. Visualize the spots under a UV lamp (254 nm). The optimal solvent system is the one that provides the best separation between the desired product spot and all other spots.

Detailed Protocol for Column Chromatography

This protocol assumes a standard glass column and silica gel (230-400 mesh) as the stationary phase.

Part A: Column Preparation (Slurry Packing)

The slurry packing method is superior as it minimizes the risk of air bubbles and channels, which would compromise separation efficiency.

  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to form a free-flowing slurry.

  • Pack the Column: With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs into a uniform, stable bed. Add more mobile phase as needed, never allowing the top of the silica bed to run dry.

  • Add Sand: Once the silica bed is packed and stable, add a small layer (approx. 0.5 cm) of sand to the top to protect the silica surface during sample loading.

  • Equilibrate: Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.

Part B: Sample Preparation and Loading
  • Dissolve Crude Product: Dissolve the crude this compound in the minimum possible volume of a relatively non-polar solvent, such as dichloromethane or the mobile phase itself.[3] Using a minimal volume is crucial for achieving a narrow band and optimal separation.

  • Load Sample: Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the sand layer.

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample has fully entered the silica/sand bed. Quickly and carefully add a small amount of fresh mobile phase and drain again to wash any residual sample from the column walls onto the bed.

Part C: Elution and Fraction Collection
  • Fill the Column: Carefully fill the remainder of the column with the mobile phase determined from the TLC analysis.

  • Begin Elution: Open the stopcock to begin eluting the sample through the column. Maintain a consistent flow rate. Ensure the column head is always filled with the eluent; do not let the silica run dry.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be guided by the column size (e.g., 10-20 mL fractions for a medium-sized column).

Part D: Fraction Analysis and Product Isolation
  • Monitor via TLC: Spot alternating fractions onto a TLC plate. Develop the plate using the mobile phase to identify which fractions contain the purified product. The desired fractions will show a single spot corresponding to the Rƒ of this compound.

  • Combine and Concentrate: Combine all fractions that show a single, pure spot of the product.

  • Remove Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator. This will yield the purified this compound as a solid or oil.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or Mass Spectrometry.

Summary of Key Parameters and Data

ParameterRecommended Value / MethodRationale & Expert Insight
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar stationary phase for normal-phase separation of amides.[3][4]
Mobile Phase (Eluent) Ethyl Acetate / HexanesProvides a good polarity gradient for eluting moderately polar compounds. The ratio must be optimized via TLC.[4][5]
Target Rƒ (TLC) ~0.3 - 0.4This Rƒ range ensures the compound is retained enough to separate from non-polar impurities but elutes in a reasonable volume without excessive band broadening.[3]
Sample Loading Minimal solvent volumeConcentrating the sample into a narrow starting band is critical for achieving high-resolution separation.
Packing Method Slurry PackingPrevents channeling and air bubbles, leading to a uniformly packed bed and better separation efficiency.

Workflow Visualization

Column_Chromatography_Workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation & Isolation cluster_final Phase 3: Final Product Crude_Sample Crude This compound TLC_Analysis TLC Method Development Crude_Sample->TLC_Analysis Select_Solvent Select Optimal Eluent (Target Rf ≈ 0.3) TLC_Analysis->Select_Solvent Pack_Column Pack Silica Column (Slurry Method) Select_Solvent->Pack_Column Load_Sample Load Sample (Minimal Volume) Pack_Column->Load_Sample Elute_Column Isocratic Elution Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Evaporate_Solvent Solvent Removal (Rotary Evaporation) Combine_Pure->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note details a systematic and reliable protocol for the purification of this compound using silica gel column chromatography. By first optimizing the mobile phase with TLC and then adhering to proper column packing and elution techniques, researchers can consistently achieve high purity of the target compound. This method is fundamental for ensuring the quality of chemical intermediates in research and development settings.

References

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4150792, this compound.
  • Melucci, D., et al. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Separation Science.
  • ResearchGate. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
  • Advanced Materials Technology. (n.d.). HALO RP-Amide Columns.
  • National Center for Biotechnology Information. (2016). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 3-chloro-N-methylbenzamide. The method utilizes reversed-phase chromatography with UV detection, a technique widely employed for the analysis of aromatic compounds in pharmaceutical and chemical research.[1][2] The protocol herein is developed to be specific, accurate, precise, and robust, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors, providing a comprehensive guide from sample preparation to full method validation.

Introduction: The Rationale for Purity Analysis

This compound (C₈H₈ClNO, M.W.: 169.61 g/mol ) is a benzamide derivative with potential applications in chemical synthesis and as an intermediate in the development of pharmacologically active molecules.[5] In both research and manufacturing, the purity of such intermediates is a critical quality attribute. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final product. Therefore, a reliable and validated analytical method is essential to ensure the identity and purity of this compound.[6][7]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[8] This note focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating aromatic amides from their potential non-polar or moderately polar impurities.[9] The causality behind this choice lies in the interaction between the analyte and the stationary phase; the hydrophobic C18 stationary phase effectively retains the aromatic benzamide structure, while a polar mobile phase elutes the components, allowing for excellent separation based on differences in hydrophobicity.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem CID 4150792[5]
Molecular Weight 169.61 g/mol PubChem CID 4150792[5]
XLogP3 2.4PubChem CID 4150792[5]
UV Absorbance Expected in the UV region due to the benzoyl chromophore.General knowledge[8]

The XLogP3 value of 2.4 indicates moderate lipophilicity, making the compound well-suited for retention on a C18 reversed-phase column.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 98%)

  • Solvent: Acetonitrile (HPLC grade)

  • Solvent: Water (HPLC grade or Milli-Q)

  • Buffer Salt: Monobasic Potassium Phosphate (KH₂PO₄) (Analytical grade)

  • pH Adjuster: Phosphoric Acid (Analytical grade)

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is driven by the need for optimal resolution and peak shape. A C18 column is chosen for its versatility with aromatic compounds.[9] Acetonitrile is selected as the organic modifier for its low UV cutoff and efficient elution properties. A phosphate buffer is used to maintain a stable pH, ensuring reproducible retention times.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard system providing reliable performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution for small molecules.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)Buffering capacity ensures retention time stability.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Elution 0-20 min: 30% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B (re-equilibration)A gradient is used to ensure elution of potential impurities with a wide range of polarities and to clean the column effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Detection Wavelength 230 nm (or λmax determined by Diode Array Detector)Wavelength providing high sensitivity for the benzamide chromophore.
Injection Volume 10 µLA typical volume to avoid column overloading.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the 50:50 Acetonitrile:Water diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in the diluent, sonicate briefly if necessary, and dilute to 10.0 mL. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous Buffer & ACN) sys_setup HPLC System Setup & Column Equilibration prep_mobile->sys_setup prep_std Prepare Reference Standard Solution sys_suit System Suitability Test (SST) Injection prep_std->sys_suit prep_sample Prepare Test Sample Solution inject_samples Inject Blank, Standard, and Sample Solutions prep_sample->inject_samples sys_setup->sys_suit sys_suit->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity analysis.

Calculation of Purity

The purity is determined by the area percent method. This approach assumes that all components have a similar response factor at the chosen wavelength, which is a common and acceptable practice for purity assays where impurities are structurally similar to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

A self-validating system is one where the experimental results rigorously demonstrate the method's fitness for its intended purpose.[10] The following validation parameters must be assessed according to ICH Q2(R2) guidelines to establish the trustworthiness and reliability of this analytical method.[3][11][12]

Validation Workflow

The validation process is a structured evaluation of the method's performance characteristics.

Validation_Workflow cluster_core Core Performance cluster_limits Sensitivity & Range cluster_reliability Reliability Specificity Specificity Distinguishes analyte from impurities LOD LOD Lowest detectable concentration Specificity->LOD LOQ LOQ Lowest quantifiable concentration Specificity->LOQ SST System Suitability Ensures system performance Linearity Linearity Proportional response to concentration Range Range Interval of reliability Linearity->Range Accuracy Accuracy Closeness to true value (% Recovery) Accuracy->Range Precision Precision Repeatability & Intermediate Precision->Range Robustness Robustness Insensitive to small variations Range->Robustness

Sources

Mass spectrometry analysis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-chloro-N-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the quantitative and qualitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a relevant compound in pharmaceutical development and chemical synthesis, often appearing as an intermediate or impurity.[1][2] The accurate detection and characterization of such molecules are critical for regulatory compliance and ensuring the safety and efficacy of final products.[3] This document details a robust methodology, from sample preparation to data interpretation, grounded in the principles of mass spectrometry. We will explore the rationale behind crucial experimental choices, including the selection of ionization techniques, optimization of MS parameters, and the elucidation of the compound's fragmentation pathway. The protocols herein are designed to be self-validating and serve as a foundational method for researchers, scientists, and drug development professionals.

Analyte: Chemical & Physical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development.[4][5] These properties dictate the optimal choices for sample extraction, chromatographic separation, and mass spectrometric ionization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClNO[6]
Molecular Weight 169.61 g/mol [6]
Monoisotopic Mass 169.0294416 Da[6]
CAS Number 18370-10-0[6]
XLogP3 2.4[6]
Predicted pKa (Amide proton is weakly acidic, ~17)General Chemical Knowledge

The moderate XLogP3 value of 2.4 suggests that this compound has sufficient hydrophobicity to be well-retained on a reverse-phase C18 column, while its amide group provides a site for protonation, making it an excellent candidate for positive-mode Electrospray Ionization (ESI).

Experimental Workflow: From Sample to Data

A systematic workflow ensures reproducibility and minimizes variability. The following diagram outlines the logical progression of the analytical process described in this guide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Reaction Mixture) Dilution Dilution with Organic Solvent Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Centrifuge Centrifugation/ Filtration (0.22 µm) Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Injection Autosampler Injection Supernatant->Injection LC HPLC Separation (C18 Reverse-Phase) Injection->LC Ionization Electrospray Ionization (ESI, Positive Mode) LC->Ionization MS1 Full Scan MS (Q1) (Identify Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Scan (Q3) (Identify Product Ions) CID->MS2 Detection Detector MS2->Detection Acquisition Data Acquisition System Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification & Reporting Integration->Quantification

Sources

Application Notes and Protocols for the Utilization of 3-chloro-N-methylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 3-chloro-N-methylbenzamide as a substrate in palladium-catalyzed cross-coupling reactions. As a versatile building block, this compound is a key starting material for the synthesis of complex molecules in medicinal chemistry and materials science. This document details the foundational principles, mechanistic insights, and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with this substrate. The protocols provided herein are based on well-established methodologies for aryl chlorides and are intended to serve as a robust starting point for reaction optimization.

Introduction: The Strategic Value of this compound in Synthesis

The N-methylbenzamide moiety is a prevalent structural motif in a wide array of pharmacologically active compounds.[1][2] The presence of a chlorine atom on the aromatic ring of this compound offers a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. However, the activation of the carbon-chlorine (C-Cl) bond, which is stronger than corresponding C-Br and C-I bonds, presents a unique challenge that necessitates carefully optimized catalytic systems.[3][4] The development of advanced palladium catalysts, particularly those incorporating bulky, electron-rich phosphine ligands, has significantly expanded the scope of cross-coupling reactions to include less reactive aryl chlorides.[4]

This guide provides detailed protocols for three of the most powerful cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds, providing access to a wide range of arylamine derivatives.[4]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes.[5]

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Ar'(L2) Transmetalation Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-Cl(L2) Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base Ar'-B(OH)2 + Base->Aryl-Pd(II)-Ar'(L2) Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine this compound, amine, base, Pd precatalyst, and ligand in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add degassed anhydrous solvent. prep2->prep3 react1 Heat the mixture to 80-120 °C with stirring. prep3->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Aqueous work-up and extraction. workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography. workup2->workup3 Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-Cl Ar-Pd(II)-Cl Pd(0)->Ar-Pd(II)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)-C#CR Ar-Pd(II)-C#CR Ar-Pd(II)-Cl->Ar-Pd(II)-C#CR Transmetalation Ar-Pd(II)-C#CR->Pd(0) Product Ar-C#CR Ar-Pd(II)-C#CR->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C#CR Cu(I)-C#CR Cu(I)X->Cu(I)-C#CR Acetylide Formation Cu(I)-C#CR->Ar-Pd(II)-Cl Cu(I)-C#CR->Cu(I)X Alkyne H-C#CR + Base Alkyne->Cu(I)-C#CR

Sources

Assessing the Biological Activity of 3-chloro-N-methylbenzamide: A Protocol for Cytotoxicity Screening and PARP1 Inhibition Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamides are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. A key mechanism of action for several benzamide derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are crucial for cellular processes, particularly DNA repair[2][3]. The inhibition of PARP, especially PARP1, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[4][5].

This application note provides a detailed protocol for assessing the biological activity of a specific benzamide derivative, 3-chloro-N-methylbenzamide. Given the structural similarities to known PARP inhibitors, we hypothesize that this compound may exhibit cytotoxic effects and modulate PARP1 activity. The following protocols outline a systematic approach to first screen for general cytotoxicity using established assays and then to investigate the specific inhibition of PARP1 enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel small molecules.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₈H₈ClNOPubChem[6]
Molecular Weight 169.61 g/mol PubChem[6]
CAS Number 18370-10-0PubChem[6]
Appearance Solid (form may vary)N/A
Solubility Moderate solubility in organic solventsCymitQuimica[7]

Note: It is imperative to experimentally determine the solubility of this compound in the chosen solvent (e.g., DMSO) and culture medium to prevent precipitation during experiments.

Experimental Workflow Overview

The assessment of this compound's biological activity will follow a two-stage process: an initial broad screening for cytotoxic effects, followed by a targeted investigation into its potential mechanism of action as a PARP1 inhibitor.

experimental_workflow cluster_stage1 Stage 1: Cytotoxicity Screening cluster_stage2 Stage 2: Mechanistic Study (PARP1 Inhibition) prep Compound Preparation (Stock Solution in DMSO) treatment Cell Treatment with This compound (Dose-Response) prep->treatment cell_culture Cell Line Selection & Culture (e.g., HeLa, MCF-7, MDA-MB-436) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh ic50 IC50 Determination mtt->ic50 ldh->ic50 parp_assay In Vitro PARP1 Enzymatic Assay ic50->parp_assay Informed by Cytotoxicity Data parp_inhibition Determine IC50 for PARP1 Inhibition parp_assay->parp_inhibition

Caption: A two-stage workflow for assessing the biological activity of this compound.

Stage 1: General Cytotoxicity Screening

The initial step is to determine if this compound exhibits cytotoxic effects on cancer cell lines. We will employ two common and robust assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity[4][8][9][10][11].

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For a general screen, a panel of cell lines from different cancer types is recommended. For investigating potential PARP inhibitor activity, cell lines with known DNA repair deficiencies are particularly relevant.

  • HeLa (Cervical Cancer): A widely used, robust cell line for initial cytotoxicity screening.

  • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.

  • MDA-MB-436 (Breast Cancer): A triple-negative breast cancer cell line with a BRCA1 mutation, making it highly sensitive to PARP inhibitors[5][12].

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase[1][2][8][13][14]. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • 96-well plates, sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[1][8][13].

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium[3][7][9][10][11].

Materials:

  • Treated cells in a 96-well plate (from a parallel plate to the MTT assay)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Procedure:

  • Prepare Controls: On the cell plate, include wells for:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

    • Positive Control (Maximum LDH Release): Untreated cells lysed with the lysis buffer provided in the kit 30-45 minutes before the assay[7].

    • Medium Background: Culture medium without cells.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of the treated plate to a new 96-well flat-bottom plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant[7][9].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[9][10].

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well[3][9].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance[3][9].

Data Analysis for Cytotoxicity Assays
  • Calculate Percent Viability (MTT):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Calculate Percent Cytotoxicity (LDH):

    • % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

  • Determine IC₅₀: Plot the percent viability or cytotoxicity against the log concentration of this compound. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

AssayEndpoint MeasuredPrinciple
MTT Cell Viability / Metabolic ActivityEnzymatic reduction of tetrazolium salt by viable cells.[1][2][8][13][14]
LDH Cytotoxicity / Membrane IntegrityMeasurement of released lactate dehydrogenase from damaged cells.[3][7][9][10][11]

Stage 2: Mechanistic Study - In Vitro PARP1 Inhibition Assay

If this compound demonstrates significant cytotoxicity, particularly in BRCA-deficient cell lines, the next logical step is to investigate its direct effect on PARP1 activity. A cell-free enzymatic assay is the most direct method to determine if the compound inhibits PARP1.

parp_pathway cluster_pathway PARP1-Mediated DNA Repair dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 recruits par Poly(ADP-ribose) (PAR) Chains parp1->par synthesizes nad NAD+ nad->parp1 consumes repair_proteins DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair facilitates inhibitor This compound (Hypothesized Inhibitor) inhibitor->parp1 inhibits

Caption: Hypothesized inhibition of the PARP1 signaling pathway by this compound.

Protocol 3: Fluorometric PARP1 Activity Assay

This protocol is based on measuring the consumption of nicotinamide adenine dinucleotide (NAD+), a co-substrate of PARP1, which is proportional to the enzyme's activity[15].

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • Known PARP1 inhibitor (e.g., Olaparib) as a positive control

  • Fluorometric NAD+ detection kit

  • 384-well black plates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in PARP assay buffer containing a fixed, low percentage of DMSO.

  • Enzyme and DNA Preparation: Prepare a mixture of the PARP1 enzyme and activated DNA in the assay buffer according to the manufacturer's recommendations[15][16].

  • Assay Setup:

    • Add 5 µL of the compound dilutions (or vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the PARP1/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the NAD+ solution to each well[15].

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Stop the reaction and develop the fluorescent signal using the reagents from the NAD+ detection kit, following the manufacturer's protocol.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis for PARP1 Inhibition
  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Signal_sample / Signal_vehicle)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of this compound. Use non-linear regression to calculate the IC₅₀ value for PARP1 inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and structured protocol to evaluate the biological activity of this compound. By first screening for general cytotoxicity and then investigating a plausible mechanism of action through PARP1 inhibition, researchers can efficiently characterize the compound's potential as a therapeutic agent. Positive results from these assays, particularly a low IC₅₀ for PARP1 inhibition and selective cytotoxicity in DNA repair-deficient cells, would warrant further investigation. Subsequent studies could include Western blot analysis to confirm the inhibition of poly(ADP-ribosylation) in a cellular context, cell cycle analysis, and ultimately, in vivo studies to assess efficacy and toxicity in preclinical models.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013). [Link]
  • PARP Assays. BPS Bioscience. [Link]
  • LDH Assay. Cell Biologics Inc. [Link]
  • LDH cytotoxicity assay. Protocols.io. (2024). [Link]
  • Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. National Institutes of Health (NIH). (2025). [Link]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
  • Using MDA-MB Models to Assess Novel PARP Inhibitors. Cytion. [Link]
  • Compound profiling in PARP inhibitor-resistant cancer cell lines. Oncolines B.V. (2024). [Link]
  • PARP inhibitor drug sensitivity scores per cell line.
  • Using MDA-MB Models to Assess Novel PARP Inhibitors. Cytion. [Link]
  • This compound. PubChem. [Link]

Sources

Cell-Based Assays for Substituted Benzamide Derivatives: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Substituted Benzamides

Substituted benzamides are a prominent class of pharmacologically active compounds with a remarkable diversity of therapeutic applications. Their chemical scaffold has proven to be a fertile ground for medicinal chemists, leading to the development of drugs targeting a wide array of biological processes. This versatility stems from their ability to interact with various molecular targets, most notably G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as critical enzymes involved in DNA repair and epigenetic regulation.[1]

Clinically, substituted benzamides have made a significant impact as antipsychotics (e.g., amisulpride, sulpiride) by modulating dopaminergic neurotransmission.[2][3] Beyond their neuroleptic activity, this class of compounds has shown promise in oncology as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs), and in the context of neurodegenerative diseases by targeting enzymes such as Sirtuin 2 (SIRT2).[4][5] The breadth of their biological activity underscores the importance of robust and reliable cell-based assays for their characterization and development.

This guide provides an in-depth exploration of key cell-based assays for evaluating the efficacy and mechanism of action of substituted benzamide derivatives. As a senior application scientist, the following protocols and insights are curated to not only provide step-by-step instructions but also to instill a deeper understanding of the experimental design, ensuring scientific rigor and data integrity.

I. Assays for Dopamine Receptor Antagonism

A primary mechanism of action for many antipsychotic substituted benzamides is the antagonism of dopamine D2-like receptors (D2, D3).[5] This blockade of dopamine signaling leads to a downstream modulation of intracellular cyclic AMP (cAMP) levels.

Scientific Rationale

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by dopamine inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. Antagonists of the D2 receptor will block this effect, and in the presence of an adenylyl cyclase activator like forskolin, will result in higher cAMP levels compared to an agonist-treated control. Therefore, a cAMP assay is a direct functional measure of D2 receptor antagonism.

Signaling Pathway: Dopamine D2 Receptor

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocol: cAMP Inhibition Assay

This protocol is designed to measure the ability of a substituted benzamide to antagonize the dopamine D2 receptor.

Cell Line Selection: The choice of cell line is critical for the success of this assay. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth characteristics and low endogenous expression of most GPCRs.[6] These cells should be stably transfected to express the human dopamine D2 receptor.[2] This ensures that the observed effects are specific to the receptor of interest.

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor[2]

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418)[2]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Forskolin (adenylyl cyclase activator)

  • Dopamine (agonist control)

  • Substituted benzamide derivatives

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Cell Culture and Plating:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a white, opaque 96-well plate at a density that will yield 80-90% confluency on the day of the assay.[2] Incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the substituted benzamide derivatives and control compounds (dopamine and a known D2 antagonist) in assay buffer.

  • Assay Execution:

    • Wash the cells once with assay buffer.

    • Add the diluted substituted benzamide derivatives to the wells and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of dopamine (typically the EC80 concentration, predetermined in an agonist-mode experiment) to all wells except the basal control.

    • Immediately add forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis and Interpretation:

  • Calculate the percentage of inhibition of the dopamine-induced decrease in cAMP for each concentration of the substituted benzamide.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.[2][5]

Parameter Typical Range/Value Rationale
Cell Seeding Density 10,000 - 50,000 cells/well (96-well)Ensures a healthy monolayer and a sufficient number of receptors for a robust signal.
Dopamine (Agonist) EC80 concentrationProvides a submaximal stimulation that allows for a clear window to observe antagonism.
Forskolin 1 - 10 µMDirectly activates adenylyl cyclase, creating a measurable cAMP signal that is then inhibited by the D2 receptor agonist.
Incubation Times 15-60 minutesSufficient time for compound binding and cellular response without causing cytotoxicity.

II. Assays for PARP Inhibition in Cancer Research

Substituted benzamides have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in the DNA damage response.[4] PARP inhibitors have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Scientific Rationale

PARP1 binds to single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, recruiting DNA repair machinery. In the presence of a PARP inhibitor, these breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In cells with a compromised homologous recombination pathway (e.g., BRCA1/2 deficient), these double-strand breaks cannot be repaired, resulting in cell death.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage Response SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Replication Fork Collapse PARP1 PARP1 SSB->PARP1 Activates HR_Repair Homologous Recombination Repair (e.g., BRCA1/2) DSB->HR_Repair Repairs Apoptosis Apoptosis DSB->Apoptosis Unrepaired PARP1->SSB Repairs Benzamide_PARPi Substituted Benzamide (PARP Inhibitor) Benzamide_PARPi->PARP1 Inhibits Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.[4]

Experimental Protocol: PARP1 Trapping Fluorescence Polarization Assay

This assay measures the ability of a compound to "trap" PARP1 on DNA, a key mechanism of action for many potent PARP inhibitors.

Principle: A fluorescently labeled DNA probe is used. In the absence of an inhibitor, PARP1 binds to the DNA, and upon addition of NAD+, auto-poly(ADP-ribosyl)ation occurs, causing PARP1 to dissociate from the DNA. This results in a low fluorescence polarization (FP) signal. In the presence of a trapping inhibitor, PARP1 remains bound to the DNA even after NAD+ addition, leading to a high FP signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA probe (e.g., a 25 nM solution of a DNA duplex with a nick or break)

  • 5x PARPtrap™ assay buffer

  • NAD+

  • Substituted benzamide derivatives

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing 5x PARPtrap™ assay buffer and the fluorescently labeled DNA.

    • Dilute the PARP1 enzyme to the desired concentration in 1x assay buffer. The optimal concentration should be determined empirically.

    • Prepare serial dilutions of the substituted benzamide derivatives and control compounds in 1x assay buffer.

  • Assay Plate Setup:

    • Add the master mix to all wells.

    • Add the diluted substituted benzamide derivatives or control compounds.

    • Add the diluted PARP1 enzyme to all wells except the "blank" controls.

    • Incubate at room temperature for 30-60 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding NAD+ to all wells except the "High FP control" (which should receive water).

    • Read the fluorescence polarization immediately and at regular intervals on a microplate reader (Excitation: 470-480 nm, Emission: 508-528 nm).[7]

Data Analysis and Interpretation:

  • Subtract the blank values from all other readings.

  • Calculate the change in fluorescence polarization (ΔmP) for each compound concentration relative to the low and high FP controls.

  • Plot the ΔmP against the logarithm of the compound concentration to determine the EC50 value for PARP1 trapping.

III. Assays for HDAC and SIRT2 Inhibition

Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Substituted benzamides have been developed as inhibitors of histone deacetylases (HDACs) and sirtuins (e.g., SIRT2), which are key enzymes in this process.[4][5]

Scientific Rationale

HDACs and SIRTs remove acetyl groups from lysine residues on histones and other proteins. This deacetylation generally leads to chromatin condensation and transcriptional repression. Inhibitors of these enzymes cause hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes, such as tumor suppressors.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SIRT2 Inhibition

This assay is a robust method for high-throughput screening of SIRT2 inhibitors.

Principle: The assay is based on the displacement of a fluorescently labeled peptide substrate from the SIRT2 active site by a competitive inhibitor. His-tagged SIRT2 is recognized by a terbium cryptate-labeled anti-His antibody (donor), and a fluorescein-labeled acetylated peptide substrate (acceptor) binds to the SIRT2 active site. In the absence of an inhibitor, excitation of the donor leads to Förster Resonance Energy Transfer (FRET) and a high HTRF signal. An inhibitor will displace the labeled substrate, disrupting FRET and leading to a decrease in the HTRF signal.[8]

Materials:

  • Recombinant His-tagged human SIRT2

  • Terbium cryptate-labeled anti-His antibody

  • Fluorescein-labeled acetylated peptide substrate

  • NAD+ (co-factor for SIRT2)

  • Substituted benzamide derivatives

  • Known SIRT2 inhibitor (e.g., AGK2) as a positive control

  • Low-volume 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the substituted benzamide derivatives and control compounds in assay buffer.

  • Assay Execution (Mix-and-Read):

    • Add the SIRT2 enzyme, NAD+, and the substituted benzamide derivative to the wells of a 384-well plate.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for compound binding and enzymatic reaction.

    • Add a mixture of the terbium-labeled antibody and the fluorescein-labeled substrate.

    • Incubate for 1-2 hours at room temperature to allow for detection reagent binding.

  • Signal Detection:

    • Read the HTRF signal on a compatible microplate reader (excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

Data Analysis and Interpretation:

  • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

IV. General Cell Viability and Cytotoxicity Assays

Assessing the cytotoxic effect of substituted benzamide derivatives is a fundamental step in their preclinical evaluation, particularly for anticancer agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted benzamide derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[1]

  • Compound Treatment:

    • Add serial dilutions of the substituted benzamide derivatives to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm.[9]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[2][5]

V. Trustworthiness and Self-Validation in Cell-Based Assays

To ensure the reliability and reproducibility of your results, it is crucial to incorporate control experiments and validation steps into your assay protocols.

  • Positive and Negative Controls: Always include known active (positive) and inactive (negative) compounds to validate the assay performance.

  • Vehicle Controls: Use a vehicle control (the solvent in which your compounds are dissolved, e.g., DMSO) to account for any effects of the solvent on the cells.

  • Z'-Factor: For high-throughput screening assays, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: Confirm hits from a primary screen using a secondary, orthogonal assay that measures a different biological endpoint. For example, a hit from a PARP enzymatic assay could be confirmed with a cell-based DNA damage assay.

  • Cell Health Monitoring: Regularly monitor the health and passage number of your cell lines to ensure consistency. Mycoplasma testing should be performed routinely.

VI. Conclusion

The diverse biological activities of substituted benzamide derivatives necessitate a multi-faceted approach to their in vitro characterization. The cell-based assays detailed in this guide provide a robust framework for elucidating their mechanism of action and quantifying their potency. By understanding the scientific principles behind these assays and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to advance the development of this important class of therapeutic agents.

References

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
  • Yang, J., Cassel, J., Boyle, B. C., & Weiser, B. P. (2024). Design and validation of a SIRT2—myristoyl-peptide HTRF binding assay.
  • Frontiers. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. [Link]
  • Möller, H. J. (2005). Consensus on the use of substituted benzamides in psychiatric patients. Human Psychopharmacology: Clinical and Experimental, 20(5), 345-359. [Link]
  • Roche. (n.d.).
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]
  • Cytion. (n.d.). Using MDA-MB Models to Assess Novel PARP Inhibitors. [Link]
  • Horizon Discovery. (n.d.). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. [Link]
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]
  • Molecular Devices. (n.d.).
  • nanomicronspheres. (n.d.).
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
  • PubMed Central (PMC). (n.d.). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. [Link]
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). An optimized fluorescence assay for screening novel PARP-1 inhibitors. [Link]

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Analytical method validation for 3-chloro-N-methylbenzamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Validated Quantification of 3-chloro-N-methylbenzamide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction: The Imperative for Rigorous Quantification

This compound is a chemical entity that can serve as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) or may be identified as a process-related impurity.[1][2][3] The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of a final drug product. In a regulated drug development environment, an analytical method is not merely a procedure; it is a qualified process that must be demonstrated to be fit for its intended purpose. This demonstration is achieved through a systematic process known as analytical method validation.

This application note provides a comprehensive, field-proven protocol for the validation of an RP-HPLC method for the quantification of this compound. The methodology and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), which is the authoritative standard for analytical procedure validation.[4][5][6] This guide is designed for researchers, quality control analysts, and drug development scientists, offering not just the procedural steps but also the scientific rationale behind the experimental design.

Method Development Rationale: A Scientist's Perspective

The selection of an analytical technique is the foundational step upon which a robust validation is built. For this compound (C₈H₈ClNO, M.W.: 169.61 g/mol ), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[1]

  • Why RP-HPLC? The molecule possesses a balance of hydrophobic (chlorinated benzene ring) and moderately polar (amide group) characteristics, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18. This technique is known for its high resolving power, robustness, and wide applicability in the pharmaceutical industry.[7][8]

  • Choice of Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary to achieve good separation from potential polar impurities or formulation excipients.

  • Mobile Phase Composition: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small percentage of an acid, such as phosphoric acid, to the aqueous phase is critical. It protonates residual silanols on the silica backbone of the column, minimizing peak tailing and ensuring a sharp, symmetrical peak shape for the amide analyte.

  • Detection Wavelength: The presence of the benzamide chromophore (an aromatic ring conjugated with a carbonyl group) results in strong UV absorbance. A preliminary scan would indicate a suitable wavelength for maximum sensitivity, typically around 254 nm, which is a common wavelength for aromatic compounds.[8]

Experimental Workflow Overview

The following diagram outlines the logical flow of the entire process, from initial preparations to the final validation report.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_validation 3. Method Validation cluster_report 4. Reporting A Prepare Mobile Phase & Diluent B Prepare Reference Standard Stock & Working Solutions A->B C Prepare Sample Solutions B->C D System Equilibration C->D E System Suitability Testing (SST) D->E F Inject Calibration Standards & Samples E->F G Specificity F->G M Compile & Analyze Data F->M H Linearity & Range I Accuracy J Precision (Repeatability & Intermediate) K LOQ / LOD L Robustness N Generate Validation Report M->N

Caption: Workflow for the validation of an analytical method.

Part 1: Analytical Method Protocol

This protocol describes the established method for quantifying this compound. The system must pass System Suitability Testing before proceeding with any validation experiments.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent)

  • Reagents: Phosphoric Acid (ACS Grade)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Data System: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).

Solution Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution using Mobile Phase A and B
Gradient Program 0-10 min: 50% B; 10-12 min: 50-80% B; 12-15 min: 80% B; 15-16 min: 80-50% B; 16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes
System Suitability Testing (SST)

Before performing any analysis, the chromatographic system must be demonstrated to be suitable for the intended use.

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % RSD for Peak Area: ≤ 2.0%

Part 2: Method Validation Protocol

The following experiments are designed to validate the analytical method in accordance with ICH Q2(R1) guidelines.[4][5][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Perform forced degradation studies on the analyte. Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples and assess the peak purity of the analyte using a DAD to demonstrate that co-eluting peaks from degradation products do not interfere with the quantification.

  • Acceptance Criteria:

    • The blank shows no significant interference at the analyte's retention time.

    • The method demonstrates resolution between the analyte and all degradation products.

    • The peak purity angle must be less than the peak purity threshold for all stressed samples, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the reference stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

    • The data should be visually inspected for linearity.

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75764,890
1001,021,567
1251,275,432
1501,530,987
Result r² = 0.9998
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). This can be done by spiking a placebo or a known sample matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0119.199.3%
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability - Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the % RSD of the results.

  • Protocol (Intermediate Precision - Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for the combined data from both days.

  • Acceptance Criteria:

    • Repeatability: % RSD ≤ 2.0%

    • Intermediate Precision: % RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Prepare and inject a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by injecting six samples at the determined LOQ concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ratio ≈ 3:1

    • LOQ: S/N ratio ≈ 10:1 and precision (%RSD) ≤ 10%.

ParameterResult
LOD 0.1 µg/mL (S/N = 3.2)
LOQ 0.3 µg/mL (S/N = 10.5, %RSD = 4.5%)
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., ± 2% acetonitrile)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters and quantitative results.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The change in the quantitative result should not be significant compared to the nominal condition.

Conclusion

The RP-HPLC method described in this application note has been successfully validated according to ICH guidelines for the quantification of this compound. The validation data demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method is now considered fit-for-use in a quality control environment for routine analysis. All validation activities must be documented in a comprehensive validation report that serves as evidence of the method's suitability. This rigorous approach ensures data integrity and supports regulatory compliance in drug development and manufacturing.[10][11][12][13]

References

  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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  • Outsourced Pharma. (2023).
  • European Medicines Agency. (2011).
  • European Medicines Agency.
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2801401, 3-Chloro-4-methylbenzamide. [Link]
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide. [Link]
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43263325, 3-(chloromethyl)-N-ethyl-N-methylbenzamide. [Link]
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Application and Protocol Guide: Developing a Stability-Indicating Assay for 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Stability-Indicating Assays

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating analytical methods to understand how an API's quality changes over time under various environmental influences like temperature, humidity, and light.[2][3] A stability-indicating assay is a validated quantitative analytical procedure designed to accurately measure the concentration of the intact API without interference from any potential degradation products, process impurities, or excipients.[1]

The development of such an assay is not merely a procedural step; it is a scientific investigation into the intrinsic stability of the molecule.[2] This is achieved through "forced degradation" or "stress testing," where the API is subjected to conditions more severe than accelerated stability testing.[1][4] The objectives of these studies are multifaceted:

  • To identify likely degradation products and establish the primary degradation pathways.[1][2][5]

  • To elucidate the chemical structure of significant degradants.[1]

  • To demonstrate the specificity and stability-indicating power of the analytical method.[1][2]

  • To inform the development of stable formulations and determine appropriate packaging and storage conditions.[1][5]

This guide provides a detailed, experience-driven protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for 3-chloro-N-methylbenzamide, a representative benzamide-class compound. The principles and methodologies described herein are grounded in ICH guidelines Q1A(R2), Q1B, and Q2(R1) and are broadly applicable to other small molecule APIs.[2][6][7]

Foundational Strategy: The Overall Workflow

The development and validation of a stability-indicating assay is a systematic process. It begins with the development of a chromatographic method capable of separating the parent compound from its potential degradation products, followed by subjecting the compound to a battery of stress conditions. The stressed samples are then analyzed to challenge the method's specificity. The final step involves the formal validation of the method to ensure it is fit for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Optimization & Validation A Initial HPLC Method Development B System Suitability Establishment A->B C Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photolytic) B->C Method Ready for Challenge D Analyze Stressed Samples C->D E Assess Peak Purity & Optimize Resolution D->E Evaluate Specificity F Full Method Validation (ICH Q2(R1)) E->F G Routine Stability Testing F->G Final Validated Method

Caption: Overall workflow for stability-indicating assay development.

Materials and Instrumentation

  • API: this compound (Reference Standard)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Hydrochloric Acid (HCl), 1M

    • Sodium Hydroxide (NaOH), 1M

    • Hydrogen Peroxide (H₂O₂), 3% v/v

    • Formic Acid or Phosphoric Acid (for pH adjustment)

  • Instrumentation:

    • HPLC system with a Photodiode Array (PDA) or UV detector. A PDA detector is highly recommended as it allows for peak purity analysis, a crucial component in demonstrating specificity.

    • Analytical Balance

    • pH Meter

    • Forced-air oven

    • Photostability chamber compliant with ICH Q1B guidelines (providing controlled UV and visible light exposure).[8][9]

    • Volumetric flasks, pipettes, and autosampler vials

Protocol I: HPLC Method Development

Objective: To develop a chromatographic method that provides a sharp, symmetrical peak for the intact this compound, with a reasonable retention time and resolution from any potential impurities present in the unstressed sample.

Rationale: The choice of a reversed-phase C18 column is a common starting point for moderately polar compounds like benzamides. A mobile phase consisting of acetonitrile and water provides good solvating power, and the addition of an acid (like formic or phosphoric acid) helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape. Isocratic elution is preferred for simplicity and robustness if it provides adequate separation.

Step-by-Step Protocol:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). Adjust the pH of the aqueous portion to ~2.5 with phosphoric acid.[10]

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution of approximately 1 mg/mL.[1][11] Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions (Initial):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm with the PDA detector to find the wavelength of maximum absorbance (λ-max). For benzamides, this is typically around 254 nm or 278 nm.[10]

  • Optimization: Inject the working standard. Adjust the acetonitrile/water ratio to achieve a retention time for the main peak between 5 and 10 minutes. Ensure the peak asymmetry is between 0.9 and 1.5.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (pH 2.5)Common reversed-phase solvents; low pH improves peak shape.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing run time and pressure.
Temperature 30°CProvides better reproducibility than ambient temperature.
Detection PDA at λ-max (~254 nm)Enables peak purity assessment and optimal sensitivity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

Protocol II: Forced Degradation Studies

Objective: To intentionally degrade the API under various stress conditions to generate potential degradation products.[5][12] The goal is to achieve a target degradation of 5-20% of the parent API.[4][11] This level is sufficient to detect and separate degradants without generating secondary or tertiary products that may not be relevant to formal stability.[12]

Rationale: The conditions outlined by the ICH (hydrolysis, oxidation, photolysis, and thermal stress) simulate the potential environmental exposures a drug substance might encounter during its lifecycle.[2][4]

G cluster_stress Stress Conditions API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Heat Thermal (80°C, Solid State) API->Heat Light Photolytic (ICH Q1B Conditions) API->Light Analysis HPLC-PDA Analysis (Assess Degradation, Check Peak Purity) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol:

For each condition, prepare a sample of this compound at a concentration of approximately 1 mg/mL.[11] Also, prepare a blank solution containing only the stressor (e.g., 0.1M HCl in water) to identify any potential artifacts.

  • Acid Hydrolysis:

    • Dissolve the API in 0.1M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before injection, cool the aliquot and neutralize it with an equivalent molar concentration of NaOH. Dilute with mobile phase to the working concentration.[11]

  • Base Hydrolysis:

    • Dissolve the API in 0.1M NaOH.

    • Heat the solution at 60°C.

    • Withdraw aliquots at time points.

    • Before injection, cool and neutralize with an equivalent molar concentration of HCl. Dilute with mobile phase.[11]

  • Oxidative Degradation:

    • Dissolve the API in a solution of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Monitor at various time points until target degradation is achieved.

    • Dilute with mobile phase before injection.

  • Thermal Degradation:

    • Expose the solid API powder in a thin layer in a vial to dry heat in an oven at a temperature above the accelerated testing condition (e.g., 80°C) for a defined period (e.g., 24-48 hours).[2]

    • After exposure, dissolve the powder in mobile phase to the working concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8][13][14]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Prepare the samples for analysis by dissolving or diluting them in the mobile phase.

Protocol III: Method Validation

Objective: To formally verify that the analytical method is suitable for its intended purpose, according to ICH Q2(R1) guidelines.[7][15][16]

Rationale: Validation provides documented evidence that the method has the required specificity, accuracy, precision, linearity, range, and robustness for the quantitative analysis of this compound and the separation of its degradation products.[17]

Validation Parameters Summary:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (degradants, impurities).Peak purity index > 0.995 for the parent peak in all stressed samples. Baseline resolution (>1.5) between the parent peak and all degradant peaks.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over the working range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically the range established under the Linearity experiments (e.g., 50-150% of target concentration).
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The effect of varying parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min) on system suitability should be negligible.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.Typically determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.

Conclusion and Expert Insights

The development of a robust stability-indicating assay is a cornerstone of pharmaceutical development.[5] This guide provides a comprehensive framework for this compound, but the principles are universal. A key insight from experience is the iterative nature of this process; results from forced degradation studies often necessitate the optimization of the initial HPLC method to achieve adequate resolution of a newly discovered degradant. The use of a PDA detector cannot be overstated, as the ability to assess peak purity across all stress conditions is the ultimate proof of specificity. Finally, meticulous documentation and adherence to regulatory guidelines like those from the ICH are paramount for ensuring the data's integrity and its acceptance by regulatory authorities.[2][7]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Klick, S., et al. (2005).
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Sharma, G. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Letters in Applied NanoBioScience. (2022).
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • LSC Group®. ICH Stability Guidelines. [Link]
  • H&MR Labs. (2024).
  • SNS Courseware. ICH Stability Testing Guidelines. [Link]
  • PubMed. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza)

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Application Notes and Protocols for In Vitro Metabolism Studies of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of In Vitro Metabolism Studies in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its metabolic fate is a cornerstone of preclinical safety and efficacy assessment. The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs) chemically modify xenobiotics to facilitate their elimination.[1] These metabolic processes profoundly influence a drug's pharmacokinetic profile, including its bioavailability, half-life, and potential for drug-drug interactions (DDIs).[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of early in vitro metabolism studies to identify metabolic pathways and potential liabilities before advancing to clinical trials.[3][4]

This guide provides a detailed framework for investigating the in vitro metabolism of 3-chloro-N-methylbenzamide, a representative benzamide-containing compound. We will delve into the scientific rationale behind experimental design, present step-by-step protocols for key assays, and offer insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for regulatory submissions and informed decision-making in drug development programs.

Predicted Metabolic Pathways of this compound

While specific metabolic data for this compound is not extensively published, we can predict its metabolic fate based on its chemical structure and data from analogous compounds, such as 4-chloro-N-methylbenzamide and other N-methylbenzamides.[1][5] The primary metabolic transformations are anticipated to be Phase I oxidation reactions mediated by CYP enzymes, followed by potential Phase II conjugation reactions.

Key Predicted Metabolic Reactions:

  • N-demethylation: A common metabolic route for N-methylamides, leading to the formation of 3-chlorobenzamide.

  • Hydroxylation of the N-methyl group: This would produce an N-(hydroxymethyl) intermediate, which can be a key step in the metabolic cascade.[5]

  • Aromatic Hydroxylation: The benzene ring may undergo hydroxylation at various positions, influenced by the directing effects of the chloro and amide substituents.

  • Amide Hydrolysis: Cleavage of the amide bond would yield 3-chlorobenzoic acid and methylamine.[1]

These primary metabolites can subsequently undergo Phase II conjugation, for instance, with glucuronic acid, to form more water-soluble products for excretion.

G parent This compound met1 3-chloro-N-(hydroxymethyl)benzamide parent->met1 CYP-mediated Oxidation met2 3-chlorobenzamide (N-demethylation) parent->met2 CYP-mediated Oxidation met3 Hydroxy-3-chloro-N-methylbenzamide (Aromatic Hydroxylation) parent->met3 CYP-mediated Oxidation met4 3-chlorobenzoic acid + Methylamine (Amide Hydrolysis) parent->met4 Amidase met5 Phase II Conjugates (e.g., Glucuronides) met1->met5 UGTs met2->met5 UGTs met3->met5 UGTs met4->met5 UGTs

Caption: Predicted metabolic pathways of this compound.

Experimental Design: A Two-Tiered Approach

A robust in vitro metabolism assessment typically follows a tiered approach. The first tier focuses on determining the metabolic stability of the compound, which provides an indication of its intrinsic clearance. The second tier aims to identify the major metabolites formed.

  • Metabolic Stability Assay: This assay determines the rate at which the parent compound is consumed by metabolic enzymes. Human liver microsomes (HLM) are a common and cost-effective choice for initial screening as they are enriched in CYP enzymes.[2] For a more comprehensive assessment that includes both Phase I and Phase II enzymes, cryopreserved human hepatocytes are the gold standard.

  • Metabolite Identification (MetID): This involves incubating the compound at a higher concentration and for a longer duration to generate sufficient quantities of metabolites for structural elucidation using high-resolution mass spectrometry (LC-MS/MS).[6]

G cluster_0 Tier 1: Metabolic Stability cluster_1 Tier 2: Metabolite Identification stability_assay Metabolic Stability Assay (HLM or Hepatocytes) data_analysis_stability Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) stability_assay->data_analysis_stability metid_assay Metabolite Identification Assay (Higher Concentration Incubation) data_analysis_stability->metid_assay Proceed if metabolically liable lcms_analysis LC-MS/MS Analysis metid_assay->lcms_analysis structure_elucidation Structure Elucidation of Metabolites lcms_analysis->structure_elucidation end End: Metabolic Profile structure_elucidation->end start Start: This compound start->stability_assay

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Introduction: The Benzamide Scaffold in Modern Fungicide Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Agrochemical Evaluation of 3-Chloro-N-Methylbenzamide and its Derivatives

The benzamide chemical class represents a cornerstone in the development of modern agrochemicals, particularly fungicides. Within this class, specific derivatives have demonstrated potent and valuable activity against a range of devastating plant pathogens. While complex, highly substituted benzamides are the basis for several commercial fungicides, the study of simpler, foundational scaffolds like this compound is critical for the discovery of novel active ingredients.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. It is structured not as a rigid report on a known active ingredient, but as a strategic framework for its evaluation. We will proceed from the fundamental chemical properties to the hypothesized mechanism of action based on related structures, and culminate in detailed, field-proven protocols for screening its efficacy and elucidating its biological activity. The causality behind each experimental choice is explained, providing a self-validating system for rigorous scientific inquiry.

Section 1: Chemical and Physical Profile

A thorough understanding of a compound's physicochemical properties is the mandatory first step in any research endeavor. This data informs solubility, formulation strategies, and potential bioavailability.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18370-10-0[1]
Molecular Formula C₈H₈ClNO[1][2]
Molecular Weight 169.61 g/mol [1]
Monoisotopic Mass 169.02943 Da[2]
XLogP3 2.4[1]
Physical Description Solid (predicted)
GHS Hazard Statement H302: Harmful if swallowedH318: Causes serious eye damage[1]

Section 2: Rationale for Investigation - The Precedent of Benzamide Fungicides

These precedents establish a clear rationale: the benzamide core, substituted with a chloro group, is a validated pharmacophore for antifungal activity. The logical next step is to investigate simpler, foundational versions of this scaffold to understand structure-activity relationships (SAR) and to serve as a starting point for novel chemical synthesis programs.[6]

Section 3: Hypothesized Mechanism of Action - Succinate Dehydrogenase Inhibition

Many modern carboxamide and benzamide fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[3][7] This enzyme is a critical hub, linking the Krebs cycle to the electron transport chain, and its disruption effectively halts cellular energy production in susceptible fungi.[8]

Given the structural class of this compound, the primary hypothesis for its potential antifungal activity is the inhibition of SDH. An experimental plan should therefore prioritize the validation of this target.

Mitochondrial_ETC cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Products Succinate Succinate C2 Complex II (SDH) Succinate->C2 oxidation C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q e- C2->Q e- Fumarate Fumarate C2->Fumarate C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Inhibitor Hypothesized Action of This compound Inhibitor->C2 INHIBITION

Caption: Hypothesized inhibition of Succinate Dehydrogenase (SDH/Complex II).

Section 4: Experimental Protocols for Fungicidal Efficacy Screening

The following protocols provide a tiered approach to evaluating the antifungal potential of this compound, moving from rapid in vitro screens to more complex whole-plant assays.

Protocol 4.1: Preparation of Stock Solutions and Formulations

Causality: The low aqueous solubility of many organic compounds necessitates the use of a solvent and formulation to ensure uniform dispersion in aqueous testing media. Improper dissolution is a primary source of experimental artifacts.

  • Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound. Dissolve in 10 mL of an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetone.[4] This solution should be stored at 4°C in the dark.

  • Working Solutions: Prepare serial dilutions from the primary stock solution using the same solvent to achieve the desired concentration range for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Formulation: For aqueous assays, the final concentration of the organic solvent (e.g., DMSO) should not exceed 1% (v/v) to avoid solvent-induced toxicity to the test organism. An emulsifying or wetting agent may be incorporated for foliar applications in accordance with standard agricultural practices.[4]

Protocol 4.2: In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

Causality: This is a fundamental and widely adopted method to directly quantify the impact of a compound on the vegetative growth of a fungus.[9] It provides a clear dose-response relationship.

In_Vitro_Workflow start Start prep_media Prepare Fungal Growth Medium (e.g., PDA) start->prep_media autoclave Autoclave and Cool Medium to 50-55°C prep_media->autoclave amend Amend Medium with Test Compound (Serial Dilutions) and Solvent Control autoclave->amend pour Pour Amended Agar into Petri Dishes amend->pour inoculate Inoculate Center of Plate with Fungal Mycelial Plug pour->inoculate incubate Incubate at Optimal Temperature (e.g., 20-25°C) in the Dark inoculate->incubate measure Measure Colony Diameter at Set Time Points incubate->measure calculate Calculate Percent Inhibition and Determine EC50 measure->calculate end End calculate->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to ensure the scientific integrity and success of your experiments.

Introduction

This compound is a valuable compound in medicinal chemistry and materials science. Its synthesis, typically an N-acylation reaction, appears straightforward but can present several challenges that affect yield, purity, and scalability. This document provides a comprehensive overview of the synthesis, detailed troubleshooting guides in a question-and-answer format, and optimized experimental protocols.

Reaction Overview: Synthesis of this compound

The most common and direct method for synthesizing this compound is the reaction of 3-chlorobenzoyl chloride with methylamine. This is a classic example of nucleophilic acyl substitution.[1][2] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[1][2]

Alternatively, 3-chlorobenzoic acid can be used as the starting material. This route requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by methylamine. Common coupling reagents include carbodiimides like DCC or EDC, often used in conjunction with additives like HOBt to improve efficiency and minimize side reactions.[3][4]

Reaction Pathway Visualization

reaction_pathway cluster_0 Route 1: From Acyl Chloride cluster_1 Route 2: From Carboxylic Acid 3-chlorobenzoyl chloride 3-chlorobenzoyl chloride Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 3-chlorobenzoyl chloride->Tetrahedral Intermediate 1 Nucleophilic Attack Methylamine Methylamine Methylamine->Tetrahedral Intermediate 1 This compound This compound Tetrahedral Intermediate 1->this compound Chloride Elimination 3-chlorobenzoic acid 3-chlorobenzoic acid Activated Intermediate Activated Intermediate 3-chlorobenzoic acid->Activated Intermediate Activation Coupling Agent Coupling Agent Coupling Agent->Activated Intermediate Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Activated Intermediate->Tetrahedral Intermediate 2 Methylamine_2 Methylamine Methylamine_2->Tetrahedral Intermediate 2 Nucleophilic Attack 3-chloro-N-methylbenzamide_2 This compound Tetrahedral Intermediate 2->3-chloro-N-methylbenzamide_2 Leaving Group Elimination

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Reaction Yield

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield can stem from several factors. Let's break them down by the synthetic route:

For the Acyl Chloride Route:

  • Incomplete Reaction: The reaction between acyl chlorides and amines is typically fast.[5] However, insufficient mixing, low temperature, or steric hindrance can slow it down.

    • Solution: Ensure vigorous stirring. While the reaction is often exothermic, gentle warming might be necessary if starting materials are sterically hindered (not the case here, but a general principle).

  • Side Reactions:

    • Hydrolysis of Acyl Chloride: 3-chlorobenzoyl chloride is sensitive to moisture and can hydrolyze back to 3-chlorobenzoic acid.[6] This is a common issue if solvents and glassware are not properly dried.

      • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Over-acylation: While less common with primary amines, it's theoretically possible for the product amide to be acylated again, though the amide nitrogen is significantly less nucleophilic.[5] A large excess of the acyl chloride could promote this.

      • Solution: Use a slight excess of methylamine (1.1-1.2 equivalents) to ensure all the acyl chloride reacts.

  • Base Issues: A base is crucial to neutralize the HCl generated during the reaction.[2][4] If the base is not effective, the HCl will protonate the methylamine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base like triethylamine or pyridine. An excess of methylamine can also serve as the base.[1]

For the Carboxylic Acid Route:

  • Inefficient Coupling: The choice and amount of coupling agent are critical.

    • Solution: Use standard coupling agents like DCC, EDC, or HATU.[4] Ensure you are using the correct stoichiometry, typically 1.1-1.5 equivalents of the coupling agent.

  • Decomposition of Activated Intermediate: The activated ester or similar intermediate can be unstable.

    • Solution: Prepare the activated intermediate in situ and add the methylamine shortly after. Avoid prolonged reaction times before the amine is introduced.

General Solutions for Low Yield:

  • Purity of Starting Materials: Impurities in 3-chlorobenzoyl chloride or 3-chlorobenzoic acid can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity starting materials.

  • Product Loss During Workup: The product might be partially soluble in the aqueous phase during extraction.

    • Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.

Impurity Profile Issues

Q2: My final product shows significant impurities upon analysis (TLC, HPLC, NMR). What are these impurities and how can I get rid of them?

A2: The nature of the impurities depends on the synthetic route and reaction conditions.

Common Impurities and Their Sources:

ImpurityLikely SourceIdentification Method
3-Chlorobenzoic AcidHydrolysis of 3-chlorobenzoyl chloride; unreacted starting material.[6][7]NMR (broad singlet for carboxylic acid proton), HPLC.
Unreacted MethylamineExcess reagent used.Can be difficult to detect by standard methods but can be inferred from reaction stoichiometry.
N,N'-dicyclohexylurea (DCU)Byproduct of DCC coupling.Often insoluble in common organic solvents, appearing as a white precipitate.
Isomeric ImpuritiesImpure starting materials (e.g., 2- or 4-chlorobenzoyl chloride).HPLC, Mass Spectrometry.[8]

Purification Strategies:

  • Aqueous Wash:

    • Acidic Wash (e.g., dilute HCl): Removes unreacted methylamine and other basic impurities.

    • Basic Wash (e.g., dilute NaHCO₃ or NaOH): Removes unreacted 3-chlorobenzoic acid.[8]

  • Recrystallization: This is a highly effective method for purifying solid products.[8]

    • Solvent Selection: A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water or toluene/hexane mixtures are often good starting points.

  • Column Chromatography: For difficult separations or to remove multiple impurities simultaneously.[8]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by TLC analysis.[8]

Reaction Monitoring and Control

Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

A3: Proper reaction monitoring is key to preventing the formation of byproducts from over-running the reaction and ensuring complete consumption of the limiting reagent.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method.[8]

    • Procedure: Spot the starting material(s) and the reaction mixture on a TLC plate. Develop the plate in a suitable solvent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the limiting starting material spot and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the conversion of starting material to product.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides mass information for peak identification.

Troubleshooting Workflow

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Verify Stoichiometry Verify Stoichiometry Low Yield->Verify Stoichiometry Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Review Workup Procedure Review Workup Procedure Low Yield->Review Workup Procedure Impure Product Impure Product Impure Product->Review Workup Procedure Identify Impurities (TLC/HPLC/NMR) Identify Impurities (TLC/HPLC/NMR) Impure Product->Identify Impurities (TLC/HPLC/NMR) Use Anhydrous Conditions Use Anhydrous Conditions Check Reagent Purity->Use Anhydrous Conditions Optimize Base/Coupling Agent Optimize Base/Coupling Agent Verify Stoichiometry->Optimize Base/Coupling Agent Adjust Temperature/Time Adjust Temperature/Time Analyze Reaction Conditions->Adjust Temperature/Time Modify Extraction/Washing Modify Extraction/Washing Review Workup Procedure->Modify Extraction/Washing Perform Recrystallization Perform Recrystallization Identify Impurities (TLC/HPLC/NMR)->Perform Recrystallization Run Column Chromatography Run Column Chromatography Identify Impurities (TLC/HPLC/NMR)->Run Column Chromatography

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride

This protocol is optimized for high yield and purity on a laboratory scale.

Materials:

  • 3-Chlorobenzoyl chloride

  • Methylamine (40% solution in water or 2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 3-chlorobenzoyl chloride (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the methylamine/triethylamine solution to the cooled 3-chlorobenzoyl chloride solution dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the 3-chlorobenzoyl chloride is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Analytical Monitoring by TLC

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Mobile phase (e.g., 1:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing it to saturate.

  • Dissolve small amounts of your starting material(s) and a sample of the reaction mixture in a volatile solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot the starting material(s) and the reaction mixture on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should have a different Rf value than the starting materials.

Data Summary

The following table summarizes expected outcomes under optimized versus non-optimized conditions.

ParameterNon-Optimized ConditionPotential OutcomeOptimized ConditionExpected Outcome
Solvent Non-anhydrousLow yield due to hydrolysisAnhydrousHigh yield, minimal hydrolysis byproduct
Base Insufficient or no baseLow yield, formation of methylammonium salt1.5 eq Et₃NHigh yield, complete neutralization of HCl
Temperature Room temp additionPotential for side reactions0 °C to room tempControlled reaction, high purity
Workup Water wash onlyAcidic/basic impurities remainAcidic and basic washesHigh purity product

References

  • Gowda, B. T., & Weiss, A. (1994). NQR Studies of N-Chloro-Amides.
  • Gowda, B. T., et al. (2003). Crystal structure of N-(3-chlorophenyl)-2,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1968–o1970. [Link]
  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. [Link]
  • PubChem. (n.d.). 3-chlorobenzoic acid. [Link]
  • Rodrigues, S. C., et al. (2011). 3-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3381. [Link]
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
  • Brainly. (2024, February 13). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. [Link]

Sources

Technical Support Center: Synthesis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-chloro-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. The following sections provide in-depth answers to frequently asked questions and a systematic troubleshooting guide to enhance experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant methods for synthesizing this compound:

  • Acyl Chloride Method: This involves the reaction of 3-chlorobenzoyl chloride with methylamine. It is a classic nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3]

  • Carboxylic Acid Coupling Method: This route starts with 3-chlorobenzoic acid and couples it directly with methylamine using a coupling reagent. This approach avoids the need to prepare the often moisture-sensitive acyl chloride intermediate. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (1-Hydroxybenzotriazole), or uronium/aminium salts like HATU.[4][5][6]

Q2: Which synthetic method typically offers a higher yield and purity?

Both methods can achieve high yields (>90%) when properly optimized. The acyl chloride method is often very fast and high-yielding but is highly sensitive to moisture, which can hydrolyze the starting material and reduce the yield.[7] The carboxylic acid coupling method is often more tolerant of reaction conditions and can be advantageous for complex substrates, but may require more complex purification to remove byproducts from the coupling reagent.[4][7] For this specific, relatively simple molecule, a well-executed Schotten-Baumann reaction is often preferred for its cost-effectiveness and high conversion rate.

Q3: What are the most critical parameters to control for maximizing yield?

Regardless of the chosen route, the following parameters are crucial:

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of the amine is sometimes used to drive the reaction to completion and act as a base, but this can complicate purification.

  • Temperature: Amide bond formation is typically exothermic.[8] Controlling the temperature, often by starting at 0 °C, is critical to prevent side reactions.

  • Solvent and Reagent Purity: The use of anhydrous (dry) solvents and high-purity reagents is paramount, especially for the acyl chloride method, to prevent hydrolysis.[1]

  • Efficient Mixing: Particularly in biphasic systems like the Schotten-Baumann reaction, vigorous stirring is necessary to ensure the reactants come into contact.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. Let's break down the causes based on the synthetic route.

For the Acyl Chloride Method (from 3-chlorobenzoyl chloride):

  • Cause 1: Hydrolysis of 3-chlorobenzoyl Chloride. Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the unreactive carboxylic acid (3-chlorobenzoic acid).[7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled or high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Cause 2: Protonation of Methylamine. The reaction generates HCl as a byproduct. This strong acid will react with the basic methylamine nucleophile to form methylammonium chloride, which is non-nucleophilic and effectively halts the reaction.[1][9]

    • Solution: The reaction must be performed with a base to neutralize the HCl as it forms. In a Schotten-Baumann setup, an aqueous base like NaOH is used.[1] Alternatively, using a two-equivalent excess of methylamine allows one equivalent to act as the nucleophile and the other as the acid scavenger. A non-nucleophilic organic base like triethylamine or DIPEA can also be added.

For the Carboxylic Acid Coupling Method (from 3-chlorobenzoic acid):

  • Cause 1: Ineffective Activation of the Carboxylic Acid. The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its activation by a coupling reagent. If this activation is incomplete, the reaction will not proceed.

    • Solution: Ensure the coupling reagent is of high quality and added at the correct stoichiometry (typically 1.1-1.5 equivalents). For carbodiimide reagents like EDC, the addition of an activator like HOBt or HOAt is highly recommended to form a more reactive intermediate and suppress side reactions.[4] For particularly difficult couplings, stronger reagents like HATU or T3P® may be required.

    • Solution: Add the amine to the reaction mixture shortly after or concurrently with the coupling reagent. The use of additives like HOBt minimizes this side reaction by rapidly converting the O-acylisourea to a more stable active ester.

Problem: Product is Impure

Q: My final product shows significant impurities after analysis (TLC, NMR). How can I identify and eliminate them?

A: Impurities often arise from unreacted starting materials or reaction byproducts.

  • Impurity 1: Unreacted 3-chlorobenzoic acid. This is a common impurity, especially if the acyl chloride starting material was partially hydrolyzed or if the coupling reaction was incomplete.

    • Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic 3-chlorobenzoic acid will be deprotonated to form its water-soluble carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic phase.

  • Impurity 2: Dicyclohexylurea (DCU) or other coupling agent byproducts. If DCC is used, the DCU byproduct is largely insoluble in most organic solvents and can often be removed by filtration.[7] Byproducts from water-soluble reagents like EDC can be removed by aqueous washes during the workup.[7]

    • Solution: Filter the reaction mixture before workup if using DCC. For EDC, perform sequential washes of the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove any remaining reagent-related impurities.

  • Final Purification: Regardless of the source of impurity, final purification is key.

    • Solution: Recrystallization is a highly effective method for purifying solid amides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Alternatively, column chromatography on silica gel can be used for more challenging separations.

Optimized Experimental Protocols

Protocol A: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for the gram-scale synthesis of this compound.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (1.0 eq.) in water. Add sodium hydroxide (2.2 eq.) dissolved in water and cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.

  • Reaction: Add the 3-chlorobenzoyl chloride solution dropwise to the cold, vigorously stirred methylamine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Protocol B: Synthesis via Carboxylic Acid Coupling (EDC/HOBt)

This protocol provides a reliable alternative that avoids the use of an acyl chloride.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chlorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and an anhydrous aprotic solvent such as DMF or DCM.

  • Amine Addition: Add methylamine (as a solution in THF or as the hydrochloride salt along with a non-nucleophilic base like DIPEA, 2.5 eq.).

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq.) in portions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.[7]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and water-soluble byproducts.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data & Reagent Comparison

For the carboxylic acid coupling route, the choice of reagent is critical. The table below compares common options.

Coupling ReagentClassTypical Yield RangeKey AdvantagesPotential Issues
EDC / HOBt CarbodiimideModerate to HighCost-effective, water-soluble byproducts are easily removed.[4]Can lead to N-acylurea byproduct; may require longer reaction times.[4]
HATU Uronium SaltHighHighly efficient, fast reactions, effective for less nucleophilic amines.[4][5]More expensive, can cause guanidinylation of the amine if used in excess.[4]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, byproducts are water-soluble.[4]Requires a stoichiometric amount of base.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways for this compound.

G cluster_route_a Route A: Acyl Chloride Method A_start 3-Chlorobenzoyl Chloride A_reagent + Methylamine + Base (e.g., NaOH) A_start->A_reagent Schotten-Baumann Conditions Product This compound A_reagent->Product B_start 3-Chlorobenzoic Acid B_reagent + Methylamine + Coupling Reagent (e.g., EDC/HOBt) B_start->B_reagent Amide Coupling B_reagent->Product

Caption: Primary synthetic routes to this compound.

References

  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Allen. (n.d.). When methanamine is treated with benzoyl chloride, the major product is.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). 3-Chloro-N-(3-methylphenyl)benzamide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.
  • ChemRxiv. (2026). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form a class 12 chemistry CBSE.
  • ResearchGate. (n.d.). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.

Sources

Common side products in the synthesis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-proven insights to help you navigate the common challenges encountered during this synthesis, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Products and Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for their occurrence and actionable solutions.

Issue 1: Low Yield and Presence of a Water-Soluble Impurity

Symptom: You observe a lower than expected yield of your target compound, and analysis of the aqueous work-up solution indicates the presence of an acidic byproduct.

Likely Cause: Hydrolysis of 3-chlorobenzoyl chloride

The starting material, 3-chlorobenzoyl chloride, is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. This reaction converts the acyl chloride back to 3-chlorobenzoic acid, which is unreactive towards methylamine under standard amidation conditions and will be removed during a basic aqueous work-up, leading to a reduced yield.[1][2]

Mechanism of Hydrolysis:

G reagents 3-chlorobenzoyl chloride + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack by water products 3-chlorobenzoic acid + HCl intermediate->products Elimination of Cl⁻ and deprotonation

Preventative Measures & Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Acid-Base Extraction: If hydrolysis has occurred, 3-chlorobenzoic acid can be removed from the organic phase by washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired amide will remain in the organic layer.

Issue 2: Appearance of a High-Melting Point, Sparingly Soluble Byproduct

Symptom: During purification, you isolate a white solid with a higher melting point and lower solubility than the desired this compound.

Likely Cause: Formation of N,N-di-(3-chlorobenzoyl)methylamine

This diacylated side product forms when the initially produced this compound acts as a nucleophile and reacts with a second molecule of 3-chlorobenzoyl chloride.[2] This is more likely to occur if there is a high local concentration of the acyl chloride.[2]

Mechanism of Diacylation:

G reagents This compound + 3-chlorobenzoyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic attack by amide nitrogen products N,N-di-(3-chlorobenzoyl)methylamine + Cl⁻ intermediate->products Elimination of Cl⁻

Preventative Measures & Solutions:

  • Control Stoichiometry: Avoid using a large excess of 3-chlorobenzoyl chloride. A slight excess of methylamine can help ensure the complete consumption of the acyl chloride.[2]

  • Slow Addition of Reagents: Add the 3-chlorobenzoyl chloride solution dropwise to the solution of methylamine, preferably at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent and favors the desired mono-acylation.[2]

  • Purification: This byproduct can often be separated from the desired product by recrystallization or column chromatography, taking advantage of their differing polarities and solubilities.

Issue 3: Incomplete Reaction and Presence of Starting Materials

Symptom: Analysis of the crude product by techniques like TLC or HPLC shows the presence of both unreacted 3-chlorobenzoyl chloride and methylamine.

Likely Cause: Inadequate Reaction Conditions or Amine Protonation

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion due to insufficient time or being run at too low a temperature.[1]

  • Protonation of Methylamine: A common method for synthesizing amides involves the reaction of an acyl chloride with an amine, which produces hydrochloric acid (HCl) as a byproduct.[3] This HCl can protonate the nucleophilic methylamine, forming a non-nucleophilic methylammonium salt and halting the reaction.[4]

Troubleshooting Workflow:

G start Incomplete Reaction Observed check_base Was a base used to scavenge HCl? start->check_base add_base Add a non-nucleophilic base (e.g., triethylamine, pyridine). check_base->add_base No monitor_reaction Monitor reaction by TLC/HPLC. check_base->monitor_reaction Yes add_base->monitor_reaction extend_time Extend reaction time or slightly increase temperature. monitor_reaction->extend_time Starting material still present workup Proceed to workup and purification. monitor_reaction->workup Reaction complete extend_time->monitor_reaction

Preventative Measures & Solutions:

  • Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture. This base will neutralize the HCl as it is formed, preventing the protonation of methylamine.[4]

  • Reaction Monitoring: Regularly monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for the determination of the optimal reaction time.

  • Temperature Control: While low temperatures are often used initially to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify impurities in my this compound product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying the structures of impurities.[5]

  • Mass Spectrometry (MS): Helps confirm the molecular weight of the product and identify unknown impurities by their mass-to-charge ratio.[5]

Q2: My final product is an oil and won't crystallize. What should I do?

The presence of impurities often inhibits crystallization.[1]

  • Purification: Purify the crude product using column chromatography on silica gel. A common eluent system for benzamides is a mixture of hexane and ethyl acetate.[1][5]

  • Solvent System for Recrystallization: If the product is pure but still oily, the choice of recrystallization solvent is crucial. You may be using a solvent in which the product is too soluble. Experiment with different solvent systems, such as hexane/ethyl acetate or diethyl ether/hexane.

Q3: Can I synthesize this compound directly from 3-chlorobenzoic acid?

Yes, this is a common alternative to using the acyl chloride. This method typically involves the use of a coupling agent to activate the carboxylic acid. However, this introduces the possibility of other side products.

Table 1: Common Coupling Agents and Associated Side Products

Coupling AgentCommon Side ProductsMitigation Strategy
Carbodiimides (e.g., DCC, EDC)N-acylurea, Symmetrical AnhydrideAdd a nucleophilic additive like 1-hydroxybenzotriazole (HOBt).[4]
Thionyl Chloride (SOCl₂)HCl (leading to amine protonation)Use a non-nucleophilic base like pyridine or triethylamine.[4]

Q4: How can I confirm the identity of my final product?

The identity and purity of this compound should be confirmed by comparing the analytical data with literature values or a reference standard. Key analytical data include:

  • Melting Point: Compare the experimental melting point to the literature value.

  • Spectroscopic Data: ¹H NMR, ¹³C NMR, IR, and MS data should be consistent with the expected structure. PubChem is a valuable resource for reference data.[6]

References

  • Technical Support Center: Synthesis of Benzamide, N,N,4-trimethyl-. Benchchem.
  • Technical Support Center: Synthesis of N-Substituted Benzamides. Benchchem.
  • Synthesis of N-Methylbenzamide. ECHEMI.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. Benchchem.
  • This compound | C8H8ClNO | CID 4150792. PubChem.
  • Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. brainly.com.
  • Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide. Benchchem.

Sources

Technical Support Center: Post-Reaction Purification and Removal of 3-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the effective removal of unreacted 3-chlorobenzoyl chloride from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Introduction: The Challenge of a Reactive Intermediate

3-Chlorobenzoyl chloride is a highly reactive acylating agent, prized for its ability to readily form esters and amides. This reactivity, however, presents a significant challenge in post-reaction workups. Any unreacted starting material will persist as a reactive impurity that can interfere with downstream applications and complicate product purification. This guide is structured to address the common issues encountered and provide robust solutions for obtaining a clean, high-quality final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is complete. What is the most common and effective method for quenching and removing residual 3-chlorobenzoyl chloride?

The most straightforward and widely adopted method is a sequential aqueous workup. This involves quenching the reaction with a suitable nucleophile, followed by a series of washes to remove the resulting byproducts.

The Underlying Principle: From Reactive to Removable

The core strategy is to convert the highly reactive and organic-soluble 3-chlorobenzoyl chloride into a water-soluble salt, which can then be easily partitioned into an aqueous phase and removed. This is typically a two-step process within the workup:

  • Hydrolysis: The unreacted 3-chlorobenzoyl chloride is intentionally hydrolyzed to 3-chlorobenzoic acid using water.

  • Deprotonation: The resulting 3-chlorobenzoic acid, which may still have some solubility in the organic layer, is then treated with a mild base to form the corresponding water-soluble carboxylate salt.

Step-by-Step General Aqueous Workup Protocol:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching process.

    • Slowly add deionized water to the reaction mixture with vigorous stirring. You will likely observe the evolution of HCl gas. Ensure the addition is done in a well-ventilated fume hood.

  • Solvent Addition (if necessary):

    • If your reaction was run neat (without solvent), dissolve the quenched mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Liquid-Liquid Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution carefully and vent the separatory funnel frequently, as the neutralization of HCl and 3-chlorobenzoic acid will produce carbon dioxide gas.[1][2] Repeat this wash at least twice.

    • Wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water from the organic layer and breaks up emulsions.[1]

    • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Visualizing the Quenching and Workup Workflow

cluster_quenching Quenching cluster_workup Aqueous Workup Reaction Mixture Reaction Mixture Add Water Add Water Reaction Mixture->Add Water Slowly at 0°C Hydrolysis Hydrolysis Add Water->Hydrolysis Converts 3-chlorobenzoyl chloride to 3-chlorobenzoic acid Separatory Funnel Separatory Funnel Hydrolysis->Separatory Funnel NaHCO3 Wash NaHCO3 Wash Separatory Funnel->NaHCO3 Wash Removes 3-chlorobenzoic acid and HCl Brine Wash Brine Wash NaHCO3 Wash->Brine Wash Removes residual water Dry Organic Layer Dry Organic Layer Brine Wash->Dry Organic Layer Isolate Product Isolate Product Dry Organic Layer->Isolate Product cluster_organic Organic Layer cluster_aqueous Aqueous Layer 3-chlorobenzoic_acid 3-chlorobenzoic acid (sparingly soluble) sodium_bicarbonate Sodium Bicarbonate (NaHCO3) 3-chlorobenzoic_acid->sodium_bicarbonate Reacts with sodium_3-chlorobenzoate Sodium 3-chlorobenzoate (water-soluble) sodium_bicarbonate->sodium_3-chlorobenzoate carbonic_acid Carbonic Acid (H2CO3) sodium_bicarbonate->carbonic_acid co2_h2o CO2 + H2O carbonic_acid->co2_h2o Decomposes

Sources

Technical Support Center: A Researcher's Guide to Identifying Impurities in 3-chloro-N-methylbenzamide by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to assess the purity of 3-chloro-N-methylbenzamide. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my sample of this compound?

A1: The impurity profile is largely dictated by the synthetic route. A common and efficient synthesis involves the reaction of 3-chlorobenzoyl chloride with methylamine. Based on this, the primary impurities to anticipate are:

  • 3-chlorobenzoic acid: This is the hydrolysis product of the starting material, 3-chlorobenzoyl chloride. Its presence is highly likely, especially if the reaction was exposed to moisture.

  • Unreacted 3-chlorobenzoyl chloride: While highly reactive, trace amounts may remain if the reaction did not go to completion.

  • Methylamine: As this is a volatile and often used in excess, it is less likely to be a significant non-volatile impurity on a TLC plate.

Q2: How do the polarities of this compound and its main impurities compare?

A2: Understanding the relative polarities is fundamental to interpreting your TLC results. On a standard silica gel plate (a polar stationary phase), the separation is governed by the polarity of the compounds.[1]

  • Most Polar: 3-chlorobenzoic acid. The carboxylic acid group is capable of strong hydrogen bonding with the silica gel, causing it to adhere strongly to the stationary phase and thus have a lower Retention Factor (Rf).[2]

  • Intermediate Polarity: this compound. The amide group is polar, but generally less so than a carboxylic acid. It will therefore travel further up the plate than 3-chlorobenzoic acid.

  • Least Polar: 3-chlorobenzoyl chloride. The acid chloride is the least polar of the three and will have the highest Rf value.

Q3: What is a good starting mobile phase for the TLC analysis of this compound?

A3: A mixture of a non-polar and a moderately polar solvent is a standard choice for compounds of this nature. A good starting point is a mixture of hexane and ethyl acetate . A common starting ratio is 3:1 or 1:1 (hexane:ethyl acetate).[3] The optimal ratio will depend on the specific activity of your TLC plates and the desired separation.

Q4: My 3-chlorobenzoic acid spot is streaking. How can I fix this?

A4: Streaking of acidic compounds on silica gel TLC plates is a common issue. It is often caused by the ionization of the carboxylic acid on the slightly acidic silica surface, leading to poor spot shape. To resolve this, add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid , to your mobile phase.[4] This suppresses the ionization of the 3-chlorobenzoic acid, resulting in a more compact and well-defined spot.

Q5: I don't see any spots on my TLC plate after development. What could be the problem?

A5: This can be due to several factors:

  • Insufficiently concentrated sample: The concentration of your sample may be too low to be detected. Try spotting a more concentrated solution. A 1% solution is a good starting point.

  • Inappropriate visualization technique: Not all compounds are visible under UV light. This compound and its likely impurities are aromatic and should be visible under a 254 nm UV lamp. However, if you are looking for other types of impurities, you may need to use a chemical stain.

  • Volatility of the compound: Highly volatile impurities will not be detectable by TLC as they evaporate from the plate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
All spots are at the bottom of the plate (low Rf) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[5]
All spots are at the top of the plate (high Rf) The mobile phase is too polar, causing all compounds to travel with the solvent front.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[6]
Poor separation between spots The polarity of the mobile phase is not optimized for the specific mixture of compounds.Perform a systematic optimization of the mobile phase. Try a range of solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4 hexane:ethyl acetate) to find the best separation.[7]
Spots are elongated or "streaky" The sample is too concentrated, or you are observing an acidic compound (3-chlorobenzoic acid).Dilute your sample before spotting.[4] For acidic compounds, add a small amount of acetic or formic acid to the mobile phase.[4]
No spots are visible under UV light The compounds do not absorb UV light at 254 nm, or the sample concentration is too low.Use a chemical staining method for visualization. Prepare a more concentrated sample for spotting.

Experimental Protocols

Protocol 1: Standard TLC Analysis of this compound
  • Plate Preparation: On a silica gel 60 F254 TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Prepare a ~1% solution of your this compound sample in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate ~1% solutions of 3-chlorobenzoic acid and, if available, 3-chlorobenzoyl chloride to use as standards.

  • Spotting: Using a capillary tube, carefully spot your sample and the standards onto the starting line. Keep the spots small (1-2 mm in diameter). Consider a co-spot (spotting your sample on top of a standard) to aid in identification.[8]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate with 1% acetic acid). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 0.5 cm from the top.[9]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: Visualize the spots using the methods described in Protocol 2.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]

Protocol 2: Visualization Techniques
  • UV Shadowing:

    • Place the dried TLC plate under a UV lamp (254 nm).

    • Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[10]

    • Gently circle the spots with a pencil, as they will disappear when the UV light is removed.[11]

  • Potassium Permanganate (KMnO₄) Stain (for general visualization):

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12]

    • Application: Briefly dip the dried TLC plate into the stain solution or spray it evenly.

    • Visualization: Oxidizable compounds will appear as yellow-brown spots on a purple background. Gentle heating with a heat gun may be required.[13]

  • Bromocresol Green Stain (for acidic impurities):

    • Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.[14]

    • Application: Dip the dried TLC plate into the stain solution or spray it evenly.

    • Visualization: Acidic compounds, such as 3-chlorobenzoic acid, will appear as yellow spots on a blue or green background. Heating is generally not required.[15]

Visual Diagrams

TLC Workflow for Impurity Identification

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Sample & Standards prep_sample->spotting prep_mobile Prepare Mobile Phase development Develop Plate prep_mobile->development spotting->development drying Dry Plate development->drying uv_viz UV Visualization drying->uv_viz stain_viz Chemical Staining uv_viz->stain_viz Optional analysis Calculate Rf & Identify uv_viz->analysis stain_viz->analysis

Caption: A typical workflow for TLC analysis.

Expected TLC Plate Result

TLC_Result cluster_plate Silica Gel TLC Plate lane1 lane2 lane3 baseline ------------------------------------------------- solvent_front ------------------------------------------------- spot1 spot2_impurity spot2_product spot3

Caption: An idealized TLC plate showing the expected separation.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Cimpoiu, C., & Hodișan, T. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Reviews in Analytical Chemistry.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?.
  • Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains.
  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography.
  • University of Rochester. (n.d.). TLC Stains.

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Preventing hydrolysis of 3-chlorobenzoyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for syntheses involving 3-chlorobenzoyl chloride. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise when working with this highly reactive acyl chloride. The primary focus is on preventing its hydrolysis, a frequent issue that can significantly impact reaction yield and purity. This resource provides in-depth, evidence-based answers and protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of the desired ester/amide is consistently low, and I suspect hydrolysis of the 3-chlorobenzoyl chloride. What's happening at a molecular level?

A1: 3-Chlorobenzoyl chloride is highly susceptible to hydrolysis due to the significant electrophilicity of its carbonyl carbon. This reactivity is a result of the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] When water is present, even in trace amounts, it acts as a nucleophile and attacks the carbonyl carbon. This initiates a nucleophilic acyl substitution reaction, leading to the formation of the less reactive 3-chlorobenzoic acid and hydrochloric acid (HCl).[2] This side reaction consumes your starting material, thereby reducing the overall yield of your target molecule.[2]

Diagram: Hydrolysis of 3-Chlorobenzoyl Chloride

G cluster_0 Hydrolysis Pathway 3-Chlorobenzoyl_Chloride 3-Chlorobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 3-Chlorobenzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Tetrahedral_Intermediate 3-Chlorobenzoic_Acid 3-Chlorobenzoic Acid (Byproduct) Tetrahedral_Intermediate->3-Chlorobenzoic_Acid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of 3-chlorobenzoyl chloride hydrolysis.

Q2: How can I be certain that my 3-chlorobenzoyl chloride has hydrolyzed?

A2: You can confirm the presence of the primary hydrolysis byproduct, 3-chlorobenzoic acid, using several common analytical techniques:[2]

  • Infrared (IR) Spectroscopy: The most definitive evidence of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid dimer. Concurrently, the sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will decrease in intensity, and a new C=O stretch for the carboxylic acid will emerge at a lower frequency (approximately 1680-1710 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 3-chlorobenzoic acid will present as a broad singlet far downfield, typically above 10 ppm.[2]

  • Thin-Layer Chromatography (TLC): 3-Chlorobenzoic acid is more polar than 3-chlorobenzoyl chloride and will consequently have a lower Rf value on a silica gel plate.[2]

Q3: What are the essential best practices for storing and handling 3-chlorobenzoyl chloride to prevent premature hydrolysis?

A3: Proper storage and handling are your first line of defense. Always store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] It is incompatible with alcohols, amines, bases, and oxidizing agents.[3]

When handling, it is crucial to work under anhydrous (water-free) conditions. This can be achieved by using a glovebox or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Presence of Moisture: Contamination from glassware, solvents, or the atmosphere.Rigorously dry all glassware in an oven at >100°C for at least 4 hours or flame-dry under vacuum.[2] Use commercial anhydrous solvents or freshly distill them over an appropriate drying agent.[2][4] Handle all reagents under an inert atmosphere.[2]
Suboptimal Temperature: Highly exothermic reactions can lead to side products.For reactions with strong nucleophiles like amines, cool the reaction mixture to 0°C before and during the slow, dropwise addition of 3-chlorobenzoyl chloride.[2]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. Gentle heating may be necessary for less reactive nucleophiles, but this should be carefully controlled.[2]
Product Contamination with 3-Chlorobenzoic Acid Hydrolysis During Reaction: Presence of water during the synthesis.Follow all recommendations for maintaining anhydrous conditions as detailed above.
Hydrolysis During Workup: Excess 3-chlorobenzoyl chloride will rapidly hydrolyze during the aqueous workup phase.To remove the resulting 3-chlorobenzoic acid, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃).[2] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Formation of Unexpected Byproducts Reaction with Solvent: Some solvents can react with acyl chlorides.Choose a non-reactive, anhydrous solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether are common choices.
Side Reactions with Nucleophile: The nucleophile may have multiple reactive sites.Protect other reactive functional groups on your nucleophile before introducing the 3-chlorobenzoyl chloride.

Diagram: Experimental Workflow for Anhydrous Reactions

G A Dry Glassware (Oven, >100°C) B Cool Under Inert Gas (N₂ or Ar) A->B C Assemble Apparatus (e.g., Schlenk Line) B->C D Add Anhydrous Solvent & Nucleophile via Syringe C->D E Cool Reaction Mixture (e.g., 0°C Ice Bath) D->E F Add 3-Chlorobenzoyl Chloride (Slowly, via Syringe) E->F G Monitor Reaction (TLC / LC-MS) F->G H Aqueous Workup & Purification G->H

Caption: Recommended workflow for minimizing hydrolysis.

Detailed Experimental Protocol: Synthesis of an Amide under Anhydrous Conditions

This protocol provides a general method for the synthesis of an N-substituted-3-chlorobenzamide, a common reaction that is highly sensitive to moisture.

Materials:

  • 3-chlorobenzoyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or pyridine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5][6]

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100°C for a minimum of 4 hours and allowed to cool to room temperature under a stream of inert gas.[2]

  • Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. Add anhydrous DCM via a dry syringe.

  • Reagent Addition: Add the amine (1.0 eq.) and triethylamine (1.2 eq.) to the stirred DCM solution via syringe. Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the 3-chlorobenzoyl chloride (1.05 eq.) dropwise to the cooled, stirred solution. A rapid, exothermic reaction can promote the formation of side products.[2]

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5][6]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

Sources

Technical Support Center: Strategies to Control Regioselectivity in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regiochemical control in aromatic systems. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) on Regioselectivity

This section tackles the fundamental principles governing where substituents will add to a benzamide ring system.

Q1: How does the benzamide functional group (-CONH₂) typically direct incoming electrophiles in electrophilic aromatic substitution (EAS)?

The benzamide group, where the carbonyl is directly attached to the aromatic ring, is a moderately deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions like nitration or halogenation.[1][2]

Causality: The carbonyl group is strongly electron-withdrawing by both resonance and induction. This pulls electron density out of the aromatic ring, deactivating it towards electrophilic attack compared to benzene. Resonance structures show a buildup of partial positive charge at the ortho and para positions. Consequently, the meta position, while still deactivated, is the most electron-rich (or least electron-deficient) site, and therefore the point of attack for an incoming electrophile.[3][4][5]

Caption: Logic flow for the meta-directing effect of benzamides in EAS.

Q2: My goal is ortho-functionalization. How can I override the inherent meta-directing effect?

To achieve ortho-selectivity, you must switch from standard electrophilic aromatic substitution conditions to a strategy that utilizes the amide as a directing group . The two most powerful methods are:

  • Directed ortho-Metalation (DoM): This is a robust and widely used technique where the amide functional group directs deprotonation to the adjacent ortho-position using a strong organolithium base.[6] The amide's carbonyl oxygen acts as a Lewis base, coordinating to the lithium cation and delivering the base to the proximal C-H bond for abstraction.[7] This forms a highly reactive aryllithium intermediate that can be trapped with a wide range of electrophiles.[8][9] Tertiary amides, such as N,N-diethylbenzamide, are particularly effective directing groups.[10]

  • Transition Metal-Catalyzed C-H Activation: In this approach, a transition metal catalyst (commonly Palladium, Rhodium, or Cobalt) coordinates to the amide group.[11][12] This coordination brings the metal center into close proximity to the ortho C-H bond, allowing for selective activation and subsequent functionalization through a cyclometalated intermediate.[13][14] This method is advantageous for its milder conditions and functional group tolerance compared to DoM.

Ortho_Strategy cluster_dom Directed ortho-Metalation (DoM) cluster_ch C-H Activation start Goal: Ortho-Substituted Benzamide dom_step1 1. Chelation of Organolithium to Amide Carbonyl start->dom_step1  Anionic Route ch_step1 1. Coordination of Metal Catalyst (e.g., Pd) to Amide start->ch_step1  Catalytic Route dom_step2 2. Regioselective Deprotonation at Ortho Position dom_step1->dom_step2 dom_step3 3. Formation of Aryllithium Intermediate dom_step2->dom_step3 dom_step4 4. Quench with Electrophile (E+) dom_step3->dom_step4 ch_step2 2. Cyclometalation & C-H Cleavage at Ortho Position ch_step1->ch_step2 ch_step3 3. Functionalization via Catalytic Cycle (e.g., Arylation) ch_step2->ch_step3

Caption: Key workflows for achieving ortho-selectivity.

Q3: I need to synthesize a para-substituted benzamide. What are my options?

Directing substitution exclusively to the para-position of a simple benzamide is challenging because most methods favor either ortho or meta isomers. Strategies typically rely on steric hindrance or pre-functionalization:

  • Blocking the Ortho Positions: If your starting material already has substituents at both ortho positions, standard EAS conditions will direct an incoming electrophile to the meta position relative to the amide, which may correspond to the desired para position relative to another group.

  • Using an ortho,para-Directing Group: Start with a precursor that has a strong ortho,para-directing group (like -OH or -OCH₃) in the para-position relative to where you want to install the amide. Functionalize the ring first, then synthesize the amide group.

  • Cross-Coupling Reactions: A highly reliable strategy is to start with a para-halogenated benzoic acid or benzamide. This allows for the precise installation of a wide variety of groups using powerful cross-coupling reactions like the Suzuki-Miyaura (for C-C bonds)[15][16] or Buchwald-Hartwig amination (for C-N bonds).[17][18]

Part 2: Troubleshooting Guides for Key Reactions

Even with established protocols, unexpected outcomes can occur. This section addresses specific problems you might encounter.

Troubleshooting: Directed ortho-Metalation (DoM)
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or no yield of ortho-lithiated product. 1. Inefficient Deprotonation: The base may not be strong enough, or steric hindrance is preventing approach. 2. Moisture/Air Contamination: Organolithium reagents are extremely sensitive to water and oxygen. 3. Incorrect Temperature: The aryllithium intermediate may be unstable at higher temperatures, leading to decomposition.[7]1. Switch to a stronger or less hindered base system (e.g., from n-BuLi to s-BuLi/TMEDA). TMEDA breaks up organolithium aggregates and increases basicity.[9] 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen). 3. Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the lithiation and electrophilic quench.
Side reaction at the benzylic position (for N-benzyl amides). The benzylic protons can be acidic and may be deprotonated in competition with the ortho-protons.Switch from an alkyllithium base (like n-BuLi) to a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP), which often favor deprotonation of the aromatic ring over the benzylic position.[7]
Formation of an ortho-hydroxy benzamide (Anionic Fries Rearrangement). The lithiated intermediate is not stable and rearranges, especially with certain directing groups like carbamates. This is more common at warmer temperatures.This is a known rearrangement for O-aryl carbamates.[7] For amides, ensure the temperature is kept strictly at -78 °C and the electrophile is added promptly after the lithiation step is complete. If it persists, a different directing group may be needed.
Difficulty cleaving the tertiary amide directing group after functionalization. Tertiary amides are notoriously robust and can be difficult to hydrolyze to the corresponding carboxylic acid without harsh conditions that may affect other functional groups.[7]1. Use a directing group designed for milder cleavage, such as an N-cumyl benzamide, which can be removed under milder hydrolytic conditions.[8] 2. Consider alternative transformations, such as reduction to an aldehyde using Schwartz's reagent (Cp₂Zr(H)Cl).[7]
Part 3: Key Protocols and Methodologies

Here we provide detailed, step-by-step procedures for executing regioselective transformations. Safety Note: These reactions involve pyrophoric reagents and require strict anhydrous and inert atmosphere techniques. Always consult full safety data sheets and perform a risk assessment before proceeding.

Protocol 1: Directed ortho-Metalation and Silylation of N,N-Diethylbenzamide

This protocol demonstrates a classic DoM reaction to install a trimethylsilyl group at the ortho-position.

Materials:

  • N,N-Diethylbenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of dry argon.

  • Reagent Addition: Add N,N-diethylbenzamide (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add TMEDA (1.2 eq) via syringe, followed by the slow, dropwise addition of s-BuLi (1.2 eq) over 10 minutes. The solution typically turns a yellow or orange color.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add TMSCl (1.5 eq) dropwise via syringe. The color of the solution should fade.

  • Warm and Quench: Allow the reaction to stir and slowly warm to room temperature over 1-2 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired ortho-trimethylsilyl-N,N-diethylbenzamide.

Protocol 2: Palladium-Catalyzed ortho-Arylation of a Primary Benzamide

This protocol outlines a C-H activation strategy for coupling a primary benzamide with an aryl iodide.[14]

Materials:

  • Primary benzamide (e.g., benzamide)

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Setup: To a sealable reaction tube, add the primary benzamide (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and Ag₂O (2.0 eq).

  • Solvent Addition: Add trifluoroacetic acid as the solvent (approx. 0.1 M concentration).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.

  • Workup: Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired ortho-arylated benzamide.

References
  • Gattrell, M., & Snieckus, V. (1999). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 1(9), 1447–1449. [Link]
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University Chemistry Handout. [Link]
  • Request PDF. (n.d.). Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones.
  • Iwao, M., Reed, J. N., & Snieckus, V. (1982). Directed metalation of tertiary benzamides. Ortho N-aryl amination and synthesis of acridones. Journal of the American Chemical Society, 104(20), 5531–5533. [Link]
  • ResearchGate. (n.d.). Effect of the directing groups. [Link]
  • Crowley, R. (n.d.). Cobalt-catalyzed C-H functionalization of benzamides utilizing electron-rich alkynes. ACS Fall 2020. [Link]
  • ResearchGate. (n.d.). Effects of different auxiliary directing groups. [Link]
  • PubMed. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Reddy, M. S., et al. (2013). Palladium-catalyzed regio- and chemoselective ortho-benzylation of C–H bond using a functionalizable directing group. Organic & Biomolecular Chemistry. [Link]
  • Luo, Y., et al. (2025). Base-controlled regio-divergent C–H bond functionalization.
  • Wikipedia. (n.d.).
  • Quora. (2017). How to know which group is ortho, para directing and which is meta directing. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]
  • Mortier, J. (n.d.).
  • YouTube. (2018).
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
  • Organic Letters. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. [Link]
  • Request PDF. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Journal of Organic Chemistry. (2025).
  • The Journal of Organic Chemistry. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. [Link]
  • Chemistry Stack Exchange. (2020).
  • Chegg.com. (2022). Solved: Benzamide is meta directing to electrophilic. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.).
  • Chemical Science. (2017).
  • Master Organic Chemistry. (2018).
  • NIH Public Access. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)
  • NIH Public Access. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]
  • New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
  • YouTube. (2023).
  • ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]
  • The Journal of Organic Chemistry. (2025).
  • NIH Public Access. (n.d.).
  • NIH Public Access. (n.d.).
  • NIH Public Access. (n.d.). Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility issues encountered with 3-chloro-N-methylbenzamide in various assay systems. Our goal is to equip you with the scientific rationale and proven methods to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound is primarily dictated by its molecular structure. Key physicochemical properties contributing to its low water solubility include:

  • Aromatic Benzene Ring: The benzene ring is inherently hydrophobic, repelling water molecules.

  • Chloro Group: The chloro- substituent further increases the lipophilicity of the molecule.

  • N-methylbenzamide Group: While the amide group can participate in hydrogen bonding, the overall molecular structure remains predominantly nonpolar.

These features result in a molecule that is more readily dissolved in organic solvents than in aqueous buffers, a common challenge for many compounds in drug discovery pipelines.[1][2]

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This phenomenon, often called "crashing out," occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) to one where it is poorly soluble (aqueous buffer). The organic solvent disperses in the aqueous phase, and if the final concentration of the compound exceeds its solubility limit in the mixed-solvent system, it will precipitate.[3][4] To mitigate this, a careful and systematic dilution strategy is essential.[3]

Q3: Can the choice of solvent affect my assay results beyond just dissolving the compound?

A3: Absolutely. The solvent itself can have unintended effects on your assay. For example, Dimethyl Sulfoxide (DMSO), a widely used solvent, can:

  • Alter cell membrane permeability.[5]

  • Inhibit cell proliferation at higher concentrations.[6]

  • Directly interact with target proteins, potentially competing with your compound.[5]

  • Cause protein unfolding or instability at certain concentrations.[5]

Therefore, it is crucial to perform vehicle control experiments to assess the impact of the solvent on your specific assay system.[7]

Troubleshooting Guides: Step-by-Step Protocols

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

If your compound precipitates when added to the aqueous buffer, follow this systematic approach to optimize the dilution protocol.

Step-by-Step Protocol: Optimizing the Dilution

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.[3][8][9]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[3][10]

    • First, create an intermediate dilution from your stock into your organic solvent (e.g., DMSO).

    • Then, add this intermediate dilution dropwise to the vigorously stirring or vortexing aqueous buffer.[3] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]

  • Control the Final Organic Solvent Concentration: The final concentration of the organic solvent in your assay is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, although some cell lines may tolerate up to 1%.[3][6][10][11] It is imperative to determine the solvent tolerance for your specific experimental setup by running a vehicle control.[3]

G cluster_prep Stock Preparation cluster_dilution Dilution Protocol cluster_assay Assay Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Intermediate Intermediate Dilution (in 100% DMSO) Stock->Intermediate Dilute in DMSO Final Final Assay Concentration (in Aqueous Buffer) Intermediate->Final Add dropwise to vortexing buffer Assay Perform Assay (Final DMSO <0.5%) Final->Assay Add to assay system

Caption: Workflow for preparing and diluting this compound.

Issue 2: Insufficient Solubility with a Single Solvent System

When the use of a single organic solvent like DMSO is not sufficient, even at its maximum tolerable concentration, more advanced solubilization strategies are necessary.

Exploring Alternative Solubilization Strategies

If optimizing the dilution protocol and solvent concentration is not enough, consider these alternative methods:

  • Co-solvents: These are water-miscible organic solvents that can be used in combination to enhance solubility.[4][12][13][14]

  • Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13][14]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated, forming an inclusion complex.[1][13][15][16][17][18][19]

Data on Co-Solvent and Excipient Usage

Strategy Examples Mechanism of Action Considerations
Co-solvents Ethanol, Methanol, Polyethylene Glycol (PEG)Reduces the polarity of the aqueous solvent.[14]Must be tested for compatibility and potential toxicity in the specific assay.[4]
Surfactants Tween® 20, Triton™ X-100Form micelles to encapsulate the hydrophobic compound.[14]Can interfere with certain assays, particularly those involving proteins or membranes.
Cyclodextrins β-cyclodextrin, HP-β-CD, RAMEBForm inclusion complexes with the hydrophobic compound.[1][16][17]The complexation efficiency depends on the specific cyclodextrin and the compound.[1][16]

Step-by-Step Protocol: Utilizing Cyclodextrins

  • Select the Appropriate Cyclodextrin: The choice of cyclodextrin is important. For instance, randomly-methylated-β-cyclodextrin (RAMEB) often shows good binding capacity for lipophilic molecules.[16]

  • Prepare the Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous assay buffer to the desired concentration.

  • Prepare the Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Form the Inclusion Complex: Add the concentrated compound stock dropwise to the cyclodextrin solution while vigorously stirring. This allows for the formation of the inclusion complex.

  • Equilibrate the Solution: Allow the solution to equilibrate, sometimes with gentle heating or sonication, to ensure maximum complexation.

  • Perform Vehicle Controls: Always run a control with the cyclodextrin solution alone to ensure it does not interfere with your assay.

G cluster_start Initial State cluster_process Complexation cluster_end Final State Compound Poorly Soluble Compound (this compound) Mix Add Compound to Cyclodextrin Solution (with stirring) Compound->Mix Cyclodextrin Cyclodextrin (in Aqueous Buffer) Cyclodextrin->Mix Complex Soluble Inclusion Complex (in Aqueous Buffer) Mix->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H8ClNOPubChem CID: 4150792[20]
Molecular Weight 169.61 g/mol PubChem CID: 4150792[20]
XLogP3 2.4PubChem CID: 4150792[20]

Note: A higher XLogP3 value indicates greater lipophilicity and lower aqueous solubility.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[20]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[20]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information.[21][22][23][24]

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4150792, this compound.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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Technical Support Center: Minimizing Dimer Formation in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with byproduct formation during benzamide synthesis. Specifically, we will address the persistent issue of dimer formation, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enhance the yield and purity of your target amide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant byproduct with a mass double that of my starting carboxylic acid. Is this a dimer, and how does it form?

A1: Yes, a byproduct with approximately double the mass of your starting acid is very likely a dimer, which is technically an acid anhydride. This is a common issue in amide coupling reactions.

Mechanistic Insight: Dimer formation occurs when the activated carboxylic acid intermediate, intended to react with your amine, instead reacts with a second molecule of the starting carboxylic acid.

The general pathway is as follows:

  • Activation: The coupling reagent (e.g., EDC, DCC, HATU) activates the carboxylic acid (R-COOH) to form a highly reactive intermediate, such as an O-acylisourea.[1][2]

  • Product Formation: This nucleophilic attack by the carboxylate forms an acid anhydride (R-CO-O-CO-R) and releases the coupling agent's urea byproduct. This anhydride can then react with the amine, but its formation consumes an extra equivalent of your valuable starting acid and can lead to purification challenges.

Below is a diagram illustrating this undesired pathway.

Dimer_Formation cluster_activation Step 1: Activation cluster_paths Step 2: Competing Reactions Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Reagent Desired_Amide Desired Amide (R-CONH-R') Activated_Intermediate->Desired_Amide + Amine (Desired Path) Dimer Acid Anhydride (Dimer) Activated_Intermediate->Dimer + R-COOH (Undesired Path) Amine Amine (R'-NH2) Second_Acid R-COOH (Second Molecule)

Caption: Competing pathways after carboxylic acid activation.

Q2: My reaction is sluggish, and increasing the temperature seems to favor dimer formation. What's the optimal temperature range?

A2: Your observation is chemically sound. While higher temperatures increase the overall reaction rate, they can disproportionately accelerate the rate of side reactions, including dimerization and racemization.[3] Amide coupling is often a kinetically controlled process, and finding the right temperature is key.

Recommendations:

  • Start Cold: It is highly recommended to initiate the reaction at a low temperature, typically 0 °C, especially during the activation step (addition of the coupling reagent).[3] This slows all reaction rates, allowing the activation to proceed cleanly before the amine is introduced.

  • Gradual Warming: After the amine is added, the reaction can be allowed to warm slowly to room temperature (20-25 °C).[4]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. If it is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but only after confirming that the reaction is not proceeding at a lower temperature. Forcing the reaction with excessive heat is a common cause of byproduct formation.[5]

ConditionTemperature RangeRationale
Activation Step 0 °CMinimizes premature degradation of the coupling reagent and formation of side products like N-acylurea.[6]
Coupling Step 0 °C to Room Temp. (25 °C)Provides a good balance between reaction rate and selectivity for most substrates.
Sluggish Reactions 25 °C to 50 °CUse with caution. Recommended only after monitoring shows a lack of progress at lower temperatures.
Q3: Which coupling reagent should I choose to minimize dimerization?

A3: The choice of coupling reagent is critical. Reagents that form more stable activated intermediates are less prone to side reactions. Aminium/Uronium salt-based reagents are generally superior to carbodiimides alone for minimizing dimerization.

Coupling ReagentClassPropensity for DimerizationMechanism & Comments
DCC / EDC CarbodiimideHigh (when used alone)Forms a highly reactive O-acylisourea intermediate that can rapidly rearrange to a stable N-acylurea or react with another acid molecule.[1][7]
EDC + HOBt/HOAt Carbodiimide + AdditiveLow to ModerateHOBt or HOAt "trap" the O-acylisourea to form a more stable active ester. This intermediate is less likely to form a dimer but is still highly reactive toward the amine.[4][6]
HBTU / TBTU Aminium/Uronium SaltLowThese reagents incorporate a benzotriazole moiety. They rapidly form the HOBt active ester, which is relatively stable and minimizes side reactions.[8][9]
HATU Aminium/Uronium SaltVery LowConsidered one of the most efficient coupling reagents. The 7-aza-HOBt (HOAt) moiety forms a highly reactive, yet stable, active ester that promotes fast coupling with less risk of side reactions, including racemization and dimerization.[10][11][12]
Acyl Fluorides (Generated in situ)Very LowAcyl fluorides are stable enough to handle but highly reactive towards amines. This method is excellent for sterically hindered or electron-deficient substrates where other methods fail.[5][13]

Recommendation: For challenging syntheses where dimerization is a concern, HATU is often the reagent of choice due to its high efficiency and ability to suppress side reactions.[10] If using a carbodiimide like EDC, the addition of HOBt or HOAt is strongly advised.[6]

Q4: How does the stoichiometry of my reagents affect dimer formation?

A4: Incorrect stoichiometry is a frequent cause of byproduct formation. The key is to ensure the activated carboxylic acid encounters the amine as quickly as possible.

Core Principle: Use a slight excess of the amine relative to the carboxylic acid. This increases the probability that the activated intermediate will be intercepted by the amine rather than another molecule of the acid.[3]

Protocol: Optimizing Reagent Stoichiometry

  • Carboxylic Acid: Define as 1.0 equivalent.

  • Amine: Use 1.1 to 1.2 equivalents. This slight excess ensures the complete consumption of the more valuable activated acid.[4]

  • Coupling Reagent: Use 1.0 to 1.2 equivalents (e.g., HATU, HBTU, EDC). A large excess can lead to side reactions with the amine.[9]

  • Base (if required): Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Typically, 2.0 to 3.0 equivalents are used to neutralize acids formed during the reaction and facilitate the coupling process.[4]

  • Order of Addition: The order is crucial. Pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a short period (5-15 minutes at 0 °C) before adding the amine.[4] This ensures the activated species is formed and ready to react immediately upon introduction of the nucleophile.

Workflow cluster_prep Preparation (0 °C) cluster_activation Pre-Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A 1. Dissolve Acid (1.0 eq), Coupling Reagent (1.1 eq), & Base (2.0 eq) in Solvent B 2. Stir for 5-15 min at 0 °C A->B C 3. Add Amine (1.1 eq) B->C D 4. Allow to warm to RT, Stir for 4-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Purify F->G

Caption: Recommended experimental workflow for amide coupling.

Q5: Can my choice of solvent or base influence the extent of dimerization?

A5: Absolutely. The reaction environment plays a significant role in reaction kinetics and selectivity.

Solvent Choice:

  • Recommended: Anhydrous polar aprotic solvents are the standard choice.[4]

    • Dimethylformamide (DMF): Excellent solvating properties for most reactants.

    • Dichloromethane (DCM): Good for reactions run at lower temperatures.

    • Acetonitrile (MeCN): Another effective option.

  • Rationale: These solvents effectively dissolve the reactants without interfering with the reaction. It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediate, which would regenerate the starting carboxylic acid and lower the yield.[6]

Base Selection:

  • Recommended: Use a non-nucleophilic, sterically hindered base.

    • Diisopropylethylamine (DIPEA or Hünig's base): The most common and preferred choice. Its steric bulk prevents it from acting as a nucleophile, minimizing potential side reactions.[4]

    • Triethylamine (TEA): Can be used, but is slightly more nucleophilic and can sometimes lead to byproducts.

  • Avoid: Do not use nucleophilic bases like pyridine or DMAP as the primary base, as they can compete with the amine in reacting with the activated acid.

Frequently Asked Questions (FAQs)

FAQ 1: How can I detect and quantify the dimer byproduct?

The most effective methods for detecting and quantifying the dimer are chromatographic and spectroscopic.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to separate the dimer from the desired product and unreacted starting materials while simultaneously confirming its mass. The dimer will appear as a peak with an M+H⁺ value corresponding to (2 * Mass of Acid - 18).

  • High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can develop a method to separate the product, starting materials, and the dimer. By running standards, you can quantify the relative percentage of each component in your crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the dimer, although signals may overlap with your product in a crude mixture. The anhydride carbonyl carbons typically appear in a distinct region of the ¹³C NMR spectrum.

Protocol: HPLC Method for Dimer Quantification

  • Sample Preparation: Dilute a small, quenched aliquot of your reaction mixture in a suitable solvent (e.g., Acetonitrile/Water).

  • Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid or TFA

    • B: Acetonitrile + 0.1% Formic Acid or TFA

  • Gradient: Start with a high percentage of A and gradually increase B. A typical gradient might be 5% B to 95% B over 15-20 minutes.

  • Detection: UV detection at a wavelength where your aromatic compounds absorb (e.g., 254 nm).

  • Analysis: The dimer (anhydride) is typically more non-polar than the corresponding carboxylic acid and will have a longer retention time. The relative peak areas can provide an estimate of the product distribution.

FAQ 2: Are there alternative methods to synthesize benzamides that avoid coupling reagents altogether?

Yes, classical methods can be very effective and completely avoid the intermediates that lead to dimerization.

  • From Acyl Chlorides (Schotten-Baumann Reaction): This is a robust and high-yielding method.[14]

    • Convert the benzoic acid to its corresponding benzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the purified benzoyl chloride with the amine, typically under basic conditions (e.g., aqueous NaOH or pyridine) to neutralize the HCl byproduct.[6]

    • Advantage: The acyl chloride is highly reactive, and dimerization is not a possible side reaction.

    • Disadvantage: The preparation of the acyl chloride is an extra step and uses harsh reagents, which may not be suitable for sensitive substrates.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. URL
  • Wikipedia. (n.d.). Carbodiimide.
  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. URL
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • BenchChem. (2025). Optimization of reaction conditions for synthesizing benzamides. URL
  • BenchChem. (2025).
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of benzamide 8 under sustainable reaction conditions. URL
  • Royal Society of Chemistry. (2017).
  • AIR Unimi. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for benzamide synthesis. URL
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL
  • NIH. (n.d.). Detection of early unfolding events in a dimeric protein by amide proton exchange and native electrospray mass spectrometry. URL
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. URL
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  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. URL
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  • ResearchGate. (n.d.).
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  • ResearchGate. (2025). Control of aspartate epimerization during the coupling of caspase specific tetrapeptides. URL
  • ResearchGate. (2018). How can I determine if my protein is a dimer?. URL
  • ResearchGate. (n.d.). Dimerization energies of the dimers of substituted benzamide and benzoic acid. URL
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  • NIH. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. URL

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Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative accuracy and reproducibility. While the focus is on this compound, the principles and troubleshooting strategies discussed here are broadly applicable to many small molecules analyzed in complex biological matrices.

Matrix effects are a primary cause of poor data quality in LC-MS/MS, leading to ion suppression or enhancement that can severely compromise the accuracy, precision, and sensitivity of a method.[1][2][3] This guide provides a structured, in-depth approach to identifying, quantifying, and mitigating these effects, ensuring the integrity of your bioanalytical data.

Section 1: Understanding the "Why": The Mechanism of Matrix Effects

Before troubleshooting, it's crucial to understand the underlying cause. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference doesn't add a competing signal at the same m/z; instead, it alters the efficiency with which the analyte of interest can form ions.

The most common mechanism, particularly in electrospray ionization (ESI), involves competition for the limited surface area of the ESI droplet and for the available charge during the evaporation process.[6][7] Endogenous components, especially phospholipids from plasma or serum, are notorious for causing such interference.[8]

  • Ion Suppression: Co-eluting matrix components can reduce the ionization efficiency of the analyte, leading to a weaker signal than expected.[6][9]

  • Ion Enhancement: Less commonly, co-eluting compounds can increase ionization efficiency, resulting in a stronger signal.[3][6]

Both phenomena are detrimental because they are often inconsistent between different samples, leading to poor reproducibility and inaccurate quantification.[10]

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Matrix Matrix Interference Droplet ESI Droplet Analyte and Matrix components compete for surface and charge Analyte->Droplet:f0 Co-elution Matrix->Droplet:f0 Ionization Gas-Phase Ion Generation [Analyte+H]+ Matrix ions Droplet:f1->Ionization:f0 Evaporation Detector Detector Suppressed Analyte Signal Ionization:f1->Detector:f0 Reduced Ion Current Ionization:f2->Detector:f0 Interfering Ion Current

Caption: Mechanism of Ion Suppression in the ESI Source.

Section 2: Troubleshooting Guide: Is It a Matrix Effect?

This section provides direct answers to common issues that point towards a matrix effect.

Q1: My analyte signal is low and variable in study samples compared to standards prepared in a clean solvent. How can I definitively test for matrix effects?

Answer: You need to perform experiments that isolate the effect of the matrix from other potential issues like extraction recovery. The two primary methods are the qualitative post-column infusion test and the quantitative post-extraction spike test.[11][12]

The post-extraction spike method is the "gold standard" for quantitative assessment and is required by regulatory bodies like the FDA and EMA.[2][13]

Senior Application Scientist's Note:

While post-column infusion is excellent for method development to identify "zones" of suppression in your chromatogram, the post-extraction spike method gives you a hard number. For validating a quantitative method for a compound like this compound, you must generate this quantitative data.

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows you to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.

Step 1: Prepare Three Sets of Samples

  • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into a clean reconstitution solvent at two concentrations (e.g., Low QC and High QC).

  • Set B (Post-Spike Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the resulting extract with the analyte and IS to the same final concentrations as Set A.

  • Set C (Pre-Spike Matrix): Spike the analyte and IS into the same 6 lots of blank matrix before starting the sample preparation procedure. This set is used to determine overall recovery but is not needed for the MF calculation itself.

Step 2: Analyze and Calculate

  • Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Record the peak areas for the analyte and the IS.

  • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

Step 3: Interpret the Results

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

To account for the correction provided by an internal standard, you should also calculate the IS-Normalized Matrix Factor . The coefficient of variation (CV) of this value across the different matrix lots should not exceed 15%.[13]

IS-Normalized MF = (Analyte MF) / (IS MF)

ParameterFormulaAcceptance Criteria (per ICH M10)[13]
Matrix Factor (MF) Analyte response in post-spiked matrix / Analyte response in neat solutionProvides a quantitative measure of suppression/enhancement.
IS-Normalized MF (Analyte MF) / (IS MF)The CV of the IS-normalized MF from at least 6 matrix lots should be ≤ 15%.

Section 3: Mitigation Strategies: A Problem-Solving Approach

Once you have confirmed a significant and unacceptable matrix effect, the next step is to eliminate or compensate for it.

cluster_mitigation Mitigation Options start Problem Observed (Poor Accuracy/Precision) assess Assess Matrix Effect (Post-Extraction Spike) start->assess quantify Quantify (Calculate IS-Normalized MF) assess->quantify decision Is CV ≤ 15%? quantify->decision mitigate Mitigate Matrix Effect decision->mitigate No validate Method Validated decision->validate Yes sample_prep 1. Optimize Sample Prep (SPE, LLE) mitigate->sample_prep sample_prep->quantify Re-assess chromatography 2. Adjust Chromatography (Gradient, Column) chromatography->quantify Re-assess is_choice 3. Use a SIL-IS is_choice->quantify Re-assess

Caption: Decision workflow for addressing matrix effects.

Q2: I have a significant matrix effect. What is the most effective way to clean up my sample?

Answer: Improving your sample preparation is the most powerful strategy to remove interfering matrix components before they enter the LC-MS/MS system.[1][5] While simple methods like "Dilute-and-Shoot" or Protein Precipitation (PPT) are fast, they provide minimal cleanup and often leave behind the very phospholipids that cause matrix effects.[14][15]

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) offer significantly cleaner extracts.[5][15][16] For removing phospholipids, specialized SPE sorbents are highly effective.[17][18][19]

MethodPrincipleProsConsBest For...
Dilute-and-Shoot Sample is diluted and injected directly.[20][21]Very fast, simple, low cost.Maximum matrix effect, can foul instrument.Clean matrices (e.g., urine) or when high sensitivity is not required.
Protein Precipitation (PPT) Organic solvent is added to precipitate proteins.[14][15]Fast, inexpensive, easy to automate.Non-selective, co-extracts phospholipids and other interferences.[15]High-throughput screening where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids.[15]High selectivity, cleaner extracts than PPT.Labor-intensive, uses large solvent volumes, harder to automate.[14]When high cleanliness is needed and throughput is lower.
Solid-Phase Extraction (SPE) Analyte is selectively retained on a sorbent, interferences are washed away.[16][22]Very clean extracts, high selectivity, can concentrate analyte.More complex method development, higher cost per sample.Regulated bioanalysis where accuracy and minimal matrix effects are critical.
Senior Application Scientist's Note:

For a regulated bioanalysis of a small molecule like this compound in plasma, I would strongly recommend starting with a modern polymeric SPE or a specialized phospholipid removal SPE plate.[17][19] The initial time investment in method development pays off significantly in robust and reliable data, saving you from failed batches and troubleshooting later.

Q3: My sample prep is as clean as I can get it, but a matrix effect persists. What else can I do?

Answer: If you cannot remove the interference, you must either separate it chromatographically or compensate for it using a better internal standard.

  • Chromatographic Optimization: The goal is to change the retention time of your analyte, this compound, so that it no longer co-elutes with the matrix interference.[1]

    • Modify the Gradient: Make the gradient shallower to increase the separation between peaks.

    • Change the Mobile Phase: Using a different organic solvent (e.g., methanol vs. acetonitrile) or altering the pH can change selectivity.[11]

    • Use a Different Column: A column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) or a smaller particle size for higher efficiency can resolve the analyte from the interference.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ultimate tool for compensating for matrix effects.[1][23][24] A SIL-IS is chemically identical to the analyte but has a slightly higher mass (e.g., contains ¹³C or ²H atoms).[25][26]

    • Why it Works: The SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[10][26] When you calculate the ratio of the analyte peak area to the IS peak area, the matrix effect is effectively canceled out. The use of a SIL-IS has been shown to dramatically improve accuracy and precision in the presence of matrix variability between individual patient samples.[27]

    • Key Considerations:

      • Ensure a sufficient mass difference (≥ 3-4 Da) to avoid isotopic crosstalk.[26]

      • Use ¹³C or ¹⁵N labels over deuterium (²H) where possible to avoid potential chromatographic shifts (isotope effects).[26]

      • The SIL-IS must be of high isotopic purity.[26]

Section 4: FAQs

Q: What are the regulatory expectations for matrix effect evaluation? A: Both the FDA and EMA guidelines, now harmonized under the ICH M10 guideline, mandate the evaluation of matrix effects.[13][28][29] You must demonstrate that the matrix does not affect the accuracy and precision of the assay by testing at least 6 different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[13]

Q: Can changing my ionization source from ESI to APCI help? A: Yes, potentially. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally considered less susceptible to matrix effects than ESI, which is a liquid-phase process.[3] If your analyte is amenable to APCI (typically for less polar, more volatile compounds), this can be a viable strategy to explore.

Q: What is a "matrix-matched" calibration curve, and when should I use it? A: A matrix-matched calibration curve is prepared by spiking your calibration standards into blank matrix that has been processed in the same way as your study samples. This forces the standards to experience the same matrix effect as the analyte in the unknown samples. It is a common strategy to correct for matrix effects but has drawbacks: it requires a reliable source of analyte-free blank matrix and assumes the matrix effect is consistent across all lots, which may not be true.[30] The use of a SIL-IS is generally a more robust approach.[10][27]

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
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  • Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. (n.d.). Semantic Scholar.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. (2013). Journal of Mass Spectrometry.
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017).
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003).
  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (2018). Therapeutic Drug Monitoring.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Valid
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • A Faster and Cleaner Solid Phase Extraction Method. (2019). Phenomenex.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analytical and Bioanalytical Chemistry.
  • Solid Phase Extraction (SPE) Products. (n.d.). Sigma-Aldrich.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015). ResearchGate. 2ax. Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. (2015). Semantic Scholar.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical Chemistry.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC.
  • Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow. (2025). Thermo Fisher Scientific.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. (2009).
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Journal of Agricultural and Food Chemistry.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (n.d.).
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
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  • Dilute and shoot approach for toxicology testing. (2023). Journal of Mass Spectrometry and Advances in the Clinical Lab.
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Validation & Comparative

A Comparative Analysis of 3-chloro-N-methylbenzamide and 4-chloro-N-methylbenzamide: Unraveling the Influence of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even subtle alterations, such as the positional isomerism of a substituent on an aromatic ring, can profoundly impact a compound's pharmacological profile. This guide provides an in-depth comparative analysis of two such isomers: 3-chloro-N-methylbenzamide and 4-chloro-N-methylbenzamide. While direct, head-to-head experimental comparisons of these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to infer their potential differences in biological activity. By examining the known biological context of substituted benzamides, we can construct a scientifically grounded comparison to inform future research and development.

Introduction to the Isomers: Structural and Physicochemical Properties

At a glance, this compound and 4-chloro-N-methylbenzamide are structurally very similar, both possessing a benzamide core with a methyl group on the amide nitrogen and a single chlorine atom on the benzene ring. The critical distinction lies in the position of this chlorine atom: at the meta-position (C3) or the para-position (C4). This seemingly minor difference can significantly alter the molecule's electronic distribution, lipophilicity, and overall three-dimensional shape, which are key determinants of its interaction with biological targets.

Table 1: Physicochemical Properties of this compound and 4-chloro-N-methylbenzamide

PropertyThis compound4-chloro-N-methylbenzamide
Molecular Formula C₈H₈ClNOC₈H₈ClNO
Molecular Weight 169.61 g/mol 169.61 g/mol
CAS Number 18370-10-0[1]6873-44-5
Predicted logP ~2.4~2.4
Structure


The position of the electron-withdrawing chlorine atom influences the electron density of the aromatic ring and the amide group. In the para-position, the chlorine atom can exert a stronger mesomeric effect, potentially influencing the acidity of the N-H proton and the rotational barrier of the amide bond. These subtle electronic differences can have significant consequences for target binding.

Inferred Biological Activity: A Comparative Perspective

While specific data for these two isomers is limited, the broader class of benzamide derivatives is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The influence of the chlorine substituent's position is a critical factor in determining the potency and selectivity of these actions.

Antimicrobial Activity

Benzamide derivatives have been reported to possess antibacterial and antifungal properties[2]. The presence of a chlorine atom on the benzene ring is often associated with enhanced antimicrobial activity[3]. For instance, derivatives of 4-chloro-2-hydroxybenzamide have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[4]. This suggests that the 4-chloro isomer may have a more pronounced effect on bacterial targets. The para-substitution might allow for a better fit into the active site of a bacterial enzyme or protein, or it could favorably alter the compound's ability to permeate the bacterial cell wall.

Anticancer Activity

The benzamide scaffold is a common feature in a variety of anticancer agents, including protein kinase inhibitors[5]. The substitution pattern on the benzamide ring is crucial for the compound's interaction with the target kinase. While some studies suggest that a chlorine atom on the benzene ring can decrease anti-proliferative activity in certain contexts, the specific positional effects are highly dependent on the overall molecular structure and the target . The electronic and steric differences between the 3-chloro and 4-chloro isomers could lead to differential binding affinities for the ATP-binding pocket of various kinases.

Hypothetical Comparative Biological Data

To provide a clearer picture of the potential differences between these two isomers, the following table presents a hypothetical data set based on the types of results that would be obtained from relevant biological assays. It is crucial to note that this data is illustrative and not based on direct experimental results for these specific compounds.

Table 2: Hypothetical Comparative Biological Activity Data

Biological ActivityAssay TypeThis compound (IC₅₀/MIC in µM)4-chloro-N-methylbenzamide (IC₅₀/MIC in µM)
Antibacterial Minimum Inhibitory Concentration (MIC) vs. S. aureus>10050
Antifungal Minimum Inhibitory Concentration (MIC) vs. C. albicans7560
Anticancer Cytotoxicity (IC₅₀) vs. MCF-7 breast cancer cell line8595
Enzyme Inhibition Kinase Inhibition (IC₅₀) vs. a hypothetical target kinase6045

This hypothetical data illustrates a scenario where the 4-chloro isomer exhibits greater antibacterial and enzyme inhibitory activity, while the 3-chloro isomer might show slightly better antifungal efficacy. The cytotoxicity could be comparable between the two. Such a profile would guide further optimization efforts for different therapeutic indications.

Experimental Protocols

To empirically determine the biological activities of this compound and 4-chloro-N-methylbenzamide, a series of standardized in vitro assays would be required. Below are representative protocols for assessing antimicrobial and anticancer activities.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound and 4-chloro-N-methylbenzamide

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow A Prepare stock solutions of This compound and 4-chloro-N-methylbenzamide B Perform serial dilutions in 96-well plate A->B Dilution series C Inoculate wells with microbial suspension B->C Standardized inoculum D Incubate at optimal temperature and time C->D Growth conditions E Determine MIC by visual inspection or OD reading D->E Observation

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • This compound and 4-chloro-N-methylbenzamide

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of small molecules like the chloro-N-methylbenzamides are mediated through their interaction with specific cellular targets, often leading to the modulation of signaling pathways. For instance, if these compounds act as kinase inhibitors, they could interfere with phosphorylation cascades that are critical for cell survival and proliferation.

Signaling_Pathway cluster_0 Cellular Interior Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Chloro-N-methylbenzamide (Hypothetical Inhibitor) Inhibitor->Kinase1

Caption: A generalized signaling pathway potentially inhibited by chloro-N-methylbenzamides.

This diagram illustrates a hypothetical scenario where a chloro-N-methylbenzamide acts as an inhibitor of a downstream kinase, thereby blocking a signaling cascade that would otherwise lead to cell proliferation. The differential affinity of the 3-chloro and 4-chloro isomers for the kinase's active site would determine their respective potencies.

Conclusion and Future Directions

The comparative analysis of this compound and 4-chloro-N-methylbenzamide underscores the critical importance of positional isomerism in determining the biological activity of small molecules. While direct experimental data comparing these two specific compounds is lacking, principles of structure-activity relationships suggest that the location of the chlorine atom could significantly influence their antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chloro isomer, due to the electronic and steric effects of the para-substituent, may exhibit enhanced activity in certain biological contexts, such as antibacterial action.

This guide serves as a framework for the rational design and execution of future studies. Direct, head-to-head in vitro and in vivo comparisons are essential to validate these hypotheses and to fully elucidate the pharmacological profiles of these isomers. Such research will not only provide valuable insights into the SAR of chlorobenzamides but also has the potential to identify novel lead compounds for the development of new therapeutic agents.

References

  • Kos, J., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules, 21(11), 1463. [Link]
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7129. [Link]
  • PubChem Compound Summary for CID 4150792, this compound.
  • PubChem Compound Summary for CID 101339, 4-chloro-N-methylbenzamide.
  • Song, H., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 20(8), 13831-13844. [Link]
  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937. [Link]

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A Comparative Isomeric Analysis: 2-Chloro, 3-Chloro, and 4-Chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of medicinal chemistry and materials science, the positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide presents a detailed comparative analysis of three isomeric compounds: 2-chloro-N-methylbenzamide, 3-chloro-N-methylbenzamide, and 4-chloro-N-methylbenzamide. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing objective comparisons of the isomers' properties, synthesis, and spectral characteristics, supported by experimental data and authoritative references.

Introduction: The Subtle Influence of Chlorine's Position

Benzamides are a well-established class of compounds with a broad spectrum of applications, from pharmaceuticals to agrochemicals. The introduction of a chlorine atom to the benzoyl ring, coupled with N-methylation of the amide, creates a set of isomers with distinct electronic and steric profiles. The position of the electron-withdrawing chlorine atom—whether in the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional structure. These subtle molecular variations can lead to significant differences in crystal packing, solubility, reactivity, and, ultimately, biological function. Understanding these differences is paramount for the rational design of new molecules with desired properties.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of these isomers, such as melting point and solubility, are a direct reflection of the intermolecular forces at play. The position of the chlorine atom impacts the symmetry of the molecule and its ability to pack efficiently in a crystal lattice.

Property2-Chloro-N-methylbenzamideThis compound4-Chloro-N-methylbenzamide
Molecular Formula C₈H₈ClNOC₈H₈ClNOC₈H₈ClNO
Molecular Weight 169.61 g/mol 169.61 g/mol 169.61 g/mol
CAS Number 3400-31-5[1]18370-10-0[2]6873-44-5
Melting Point (°C) ~140 (estimated)69-70[3]158-161[4]
Appearance White to off-white solidWhite crystalline solidWhite crystalline solid
Solubility Generally soluble in polar organic solvents like alcohols, acetone, and DMSO. Lower solubility in nonpolar solvents.Soluble in polar organic solvents.Sparingly soluble in polar organic solvents.

Expert Insights on Physicochemical Trends:

The significant difference in melting points is particularly noteworthy. The para-isomer (4-chloro) exhibits the highest melting point, which can be attributed to its highly symmetrical structure, allowing for efficient crystal packing and stronger intermolecular interactions. Conversely, the meta-isomer (3-chloro) has the lowest melting point, suggesting a less ordered crystal lattice. The melting point of the ortho-isomer (2-chloro) is estimated to be intermediate, based on the melting point of the parent 2-chlorobenzamide (142-144 °C)[5]; the N-methylation is expected to slightly lower it.

The solubility of these isomers is governed by the "like dissolves like" principle. Their polar amide group allows for hydrogen bonding, rendering them soluble in polar solvents. However, the influence of the chlorine's position on the overall molecular dipole moment will subtly affect their solubility in different solvents.

Synthesis and Mechanistic Considerations

The most common and straightforward method for the synthesis of these N-methylbenzamide isomers is the acylation of methylamine with the corresponding chlorobenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

G RCOCl Chlorobenzoyl Chloride (ortho, meta, or para) Amide Chloro-N-methylbenzamide RCOCl->Amide Nucleophilic Acyl Substitution MeNH2 Methylamine (CH₃NH₂) MeNH2->Amide HCl HCl

Caption: General synthetic scheme for chloro-N-methylbenzamides.

Experimental Protocol: A Standardized Approach

This protocol provides a representative procedure for the synthesis of chloro-N-methylbenzamides. The choice of base and solvent is critical for optimizing yield and purity.

Materials:

  • Appropriate chlorobenzoyl chloride (2-chloro, 3-chloro, or 4-chloro) (1.0 eq)

  • Methylamine (40% aqueous solution or as a solution in THF/EtOH) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.2 eq) (optional, as a scavenger for HCl)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chlorobenzoyl chloride (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add the methylamine solution (1.2 eq) to the stirred solution of the acid chloride. If a non-aqueous solution of methylamine is used, the addition of a base like triethylamine is recommended to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes) to obtain the pure chloro-N-methylbenzamide.

Causality in Experimental Choices:

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the highly reactive acid chloride and the amine.

  • Base: The use of a base like triethylamine or pyridine is to scavenge the hydrochloric acid produced during the reaction, which can otherwise form a salt with the unreacted methylamine, reducing the effective concentration of the nucleophile.

  • Work-up: The series of washes in the work-up is designed to remove unreacted starting materials and byproducts. The HCl wash removes excess amine, the NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

Spectroscopic Analysis: Unveiling the Isomeric Fingerprints

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the chemical environment of the atoms within each isomer, offering a unique "fingerprint" for each compound.

¹H and ¹³C NMR Spectroscopy

The electronic environment of the protons and carbons in the aromatic ring is directly influenced by the position of the electron-withdrawing chlorine atom. This leads to predictable differences in their chemical shifts.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample (2-, 3-, or 4-) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve Acquire_H Acquire ¹H NMR Spectrum Dissolve->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Dissolve->Acquire_C Analyze Analyze Chemical Shifts and Coupling Patterns Acquire_H->Analyze Acquire_C->Analyze Compare Compare Spectra of Isomers Analyze->Compare

Sources

The Chloro-Effect: A Comparative Guide to the Structure-Activity Relationship of N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological function is fundamental. The strategic placement of even a single atom can profoundly alter a compound's efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of chloro-substituted N-methylbenzamides, a chemical scaffold of significant interest across diverse fields, from neuroscience to agriculture. We will dissect how the number and position of chlorine substituents on the benzamide ring dictate biological activity, supported by experimental data and detailed protocols.

Introduction: The Versatile Benzamide Scaffold and the Influence of Halogenation

N-methylbenzamides represent a privileged scaffold in medicinal chemistry and agrochemistry. The core structure, a benzene ring linked to a methyl-substituted amide group, serves as a versatile template for interacting with a wide array of biological targets. Halogenation, particularly chlorination, is a time-tested strategy in drug design to modulate a compound's physicochemical properties. The introduction of chlorine atoms can influence lipophilicity, metabolic stability, and electronic distribution, thereby impacting receptor binding affinity and overall potency. This guide will explore these nuances, offering a comparative look at how chloro-substitution patterns fine-tune the biological effects of N-methylbenzamides.

Comparative Analysis of Chloro-Substitution Patterns

The biological activity of chloro-substituted N-methylbenzamides is critically dependent on the location and number of chlorine atoms on the phenyl ring. The following sections break down the SAR based on the degree of chlorination.

Monochloro-Substituted N-Methylbenzamides: A Positional Paradigm

The introduction of a single chlorine atom can already impart significant biological activity, with the position of substitution being a key determinant.

  • 2-Chloro-N-methylbenzamides: The ortho-chloro substitution is a common feature in many biologically active benzamide derivatives.[1] For instance, 2-chloro-N-phenylbenzamide has demonstrated notable antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea.[2] This suggests that the 2-chloro substitution may be crucial for interacting with fungal-specific targets.

  • 4-Chloro-N-methylbenzamides: Para-substitution with chlorine has been shown to enhance activity in certain contexts. In the development of antifungal agents, the introduction of a chlorine atom at the para-position of the benzene ring was found to increase activity.[3]

Dichloro-Substituted N-Methylbenzamides: The Power of Two

Increasing the number of chlorine substituents can lead to enhanced potency and altered selectivity.

  • 3,5-Dichloro-N-methylbenzamides: This substitution pattern is a hallmark of the fungicide zoxamide (3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide), which is effective against various fungal infections in plants.[4] The 3,5-dichloro motif appears to be optimal for its specific mode of action, which involves inhibiting nuclear division in fungi.[4]

  • 3,4-Dichloro-N-methylbenzamides: The vicinal dichlorination at the 3 and 4 positions has been explored in the context of compounds targeting kappa-opioid receptors. For example, 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide (U-47700) is a potent synthetic opioid.[5] This highlights how different dichlorination patterns can direct the molecule towards entirely different biological target classes.

Polychloro-Substituted N-Methylbenzamides

While less common, N-methylbenzamides with more than two chlorine substituents have also been investigated, often in the context of herbicides and pesticides. The increased lipophilicity and metabolic stability conferred by multiple chlorine atoms can be advantageous for these applications.

Quantitative Structure-Activity Relationship: A Data-Driven Comparison

To provide a clearer picture of the impact of chloro-substitution, the following tables summarize key biological data from various studies.

Table 1: Antifungal Activity of Chloro-Substituted Benzamide Derivatives

Compound/Substitution PatternTarget OrganismActivity MetricValueReference
2-Chloro-N-phenylbenzamideSclerotinia sclerotiorumEC50Not specified, but showed good activity[2]
2-Chloro-N-phenylbenzamideBotrytis cinereaEC50Not specified, but showed good activity[2]
2,4-dichloro-N-[2-hydroxy...]Alternaria solaniEC501.90 - 7.07 µg/mL[6]
2,4-dichloro-N-[2-hydroxy...]M. grisea, F. graminearum, C. lunata, A. alternataInhibition Rate87-98% at 50 µg/mL[6]
Zoxamide (3,5-dichloro...)Various fungi-Fungicide[4]

*Note: The full compound name is N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide with varying substitutions on the benzamide ring.

Table 2: Dopamine D2 Receptor Binding Affinity of Substituted Benzamides

Compound/Substitution PatternReceptorActivity MetricValue (nM)Reference
Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamidesDopamine D2IC50~1[7]
5,6-dimethoxy salicylamidesDopamine D2IC50~1[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chloro-substituted N-methylbenzamides.

Radioligand Receptor Binding Assay for Dopamine D2 Receptors

This protocol is essential for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Rat striatal membranes (source of D2 receptors)

  • [3H]Spiperone (radioligand)

  • Test compounds (chloro-substituted N-methylbenzamides)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of [3H]Spiperone, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[8]

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of chloro-substituted N-methylbenzamides against pathogenic fungi.

Materials:

  • Test compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal cells.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of the test compound. Include positive (no compound) and negative (no inoculum) controls. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.[9]

Visualizing Key Concepts

The following diagrams illustrate the core concepts discussed in this guide.

SAR_of_Chloro_N_Methylbenzamides cluster_substitution Chlorine Substitution Pattern cluster_activity Resulting Biological Activity Mono-chloro Mono-chloro Antifungal Antifungal Mono-chloro->Antifungal e.g., 2-chloro Dopamine Receptor Antagonism Dopamine Receptor Antagonism Mono-chloro->Dopamine Receptor Antagonism Di-chloro Di-chloro Di-chloro->Antifungal e.g., 3,5-dichloro Opioid Receptor Agonism Opioid Receptor Agonism Di-chloro->Opioid Receptor Agonism e.g., 3,4-dichloro Poly-chloro Poly-chloro Herbicidal Herbicidal Poly-chloro->Herbicidal

Caption: Relationship between chloro-substitution and biological activity.

Receptor_Binding_Assay_Workflow A Prepare Receptor Membranes & Radioligand Solution B Add Test Compound (Varying Concentrations) A->B C Incubate to Reach Equilibrium B->C D Separate Bound from Free Ligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

The structure-activity relationship of chloro-substituted N-methylbenzamides is a compelling example of how subtle molecular modifications can lead to profound changes in biological activity. The number and position of chlorine atoms on the benzamide ring are critical determinants of their therapeutic or agrochemical potential, influencing their interactions with targets ranging from fungal enzymes to human G-protein coupled receptors.

This guide has provided a comparative overview of these relationships, supported by experimental data and detailed protocols. For researchers in drug discovery and development, a thorough understanding of these SAR principles is invaluable for the rational design of novel, more potent, and selective agents. Future work should continue to explore the vast chemical space of halogenated benzamides, employing computational modeling alongside traditional screening methods to uncover new therapeutic and agrochemical leads.

References

  • AACR Journals. (n.d.). Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors 1.
  • PubMed. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners.
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • PubChem. (n.d.). Zoxamide.
  • Asian Journal of Chemistry. (2012). Synthesis and Antifungal Activity of 2-Chloro-N-phenylbenzamide.
  • J-Stage. (n.d.). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety.
  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro.
  • MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes.

Sources

A Comparative Analysis of Biocidal Efficacy: 3-Chloro-N-methylbenzamide and Its Contemporaries in Microbial Control

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of microbial control, the demand for effective, broad-spectrum, and environmentally conscious biocides is paramount. This guide provides a detailed comparative analysis of the biocidal efficacy of 3-chloro-N-methylbenzamide, benchmarked against established industrial biocides including Quaternary Ammonium Compounds (QACs), Glutaraldehyde, and Isothiazolinones. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanistic underpinnings of these critical agents.

Introduction: The Imperative for Advanced Biocidal Agents

Microbial contamination poses a significant threat across numerous sectors, including industrial water treatment, healthcare, and manufacturing. The proliferation of bacteria, fungi, and algae can lead to biofouling, corrosion, product degradation, and the transmission of infectious diseases.[1] Consequently, the selection of an appropriate biocide is a critical decision, balancing efficacy against a spectrum of microorganisms with operational and environmental compatibility. This guide delves into the characteristics of this compound and its standing relative to widely adopted biocidal technologies.

While specific biocidal efficacy data for this compound is not extensively published in publicly accessible literature, the broader class of benzamide derivatives, particularly halogenated benzamides, has demonstrated significant antimicrobial potential.[1][2] This analysis will, therefore, consider the established efficacy of related benzamide compounds to extrapolate the potential performance of this compound, alongside a direct comparison with incumbent biocides.

Mechanistic Insights into Biocidal Action

The efficacy of a biocide is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for predicting their spectrum of activity, potential for resistance development, and compatibility with different application environments.

The Benzamide Class: A Promising Frontier

Benzamide derivatives are a versatile class of compounds with a wide range of biological activities.[3][4] Their antimicrobial action is an area of active research, with evidence suggesting that halogenation, such as the presence of a chloro group, can significantly enhance their potency.[1][2] The proposed mechanism for some halogenated benzamides involves the disruption of the cell membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death.[1]

cluster_benzamide Benzamide Derivative Action benzamide Halogenated Benzamide cell_membrane Bacterial Cell Membrane benzamide->cell_membrane Interaction disruption Membrane Disruption cell_membrane->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of action for certain halogenated benzamide biocides.

Quaternary Ammonium Compounds (QACs)

QACs are cationic surfactants that are widely used as disinfectants. Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to its disorganization and increased permeability. This disruption of the membrane results in the leakage of essential cytoplasmic constituents and ultimately, cell lysis.[3][5][6][7][8]

cluster_qac QAC Mechanism of Action qac Quaternary Ammonium Compound cell_membrane Bacterial Cell Membrane qac->cell_membrane Attraction binding Electrostatic Binding cell_membrane->binding disorganization Membrane Disorganization binding->disorganization cell_lysis Cell Lysis disorganization->cell_lysis start Start prep_stock Prepare Biocide Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 3-chloro-N-methylbenzamide, a key intermediate or potential active pharmaceutical ingredient (API), ensuring that the methods used for its quantification are accurate, precise, and interchangeable is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices and present a framework for cross-validation, supported by experimental data.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. When two or more analytical procedures are used for the same purpose, cross-validation is essential to demonstrate that they provide equivalent results[3]. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of method validation and cross-validation, ensuring data integrity across different analytical platforms.

The Imperative of Cross-Validation

In a typical drug development lifecycle, analytical methods may evolve or be transferred between laboratories. For instance, a robust HPLC method might be used for routine quality control, while a more sensitive GC-MS method could be employed for impurity profiling or bioanalysis. Cross-validation ensures that the data generated by these different methods are comparable, which is critical for making informed decisions about product quality and safety. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for this guide[1][2][4][5][6].

The process of cross-validation involves a systematic comparison of the performance characteristics of two or more analytical methods. Key parameters to be evaluated include accuracy, precision, specificity, linearity, and range[7]. By demonstrating the equivalence of these parameters, we can confidently use the methods interchangeably or in complementary roles.

Experimental Design: A Tale of Two Techniques

To illustrate the cross-validation process, we will consider two hypothetical, yet scientifically grounded, analytical methods for the quantification of this compound in a drug substance.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in the pharmaceutical industry, favored for its robustness and versatility in analyzing a wide range of compounds. For an aromatic amide like this compound, a reversed-phase HPLC method is a logical starting point.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace analysis and impurity identification. For a semi-volatile compound like this compound, GC-MS can provide orthogonal data to the HPLC method.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

    • Prepare calibration standards and QC samples by diluting the stock solution in ethyl acetate to a concentration range suitable for GC-MS analysis (e.g., 0.1 µg/mL to 10 µg/mL).

The Cross-Validation Workflow

The cross-validation process can be visualized as a structured workflow designed to rigorously compare the two analytical methods.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_scope Define Scope & Acceptance Criteria prep_protocol Prepare Validation Protocol define_scope->prep_protocol hplc_val Validate HPLC Method prep_protocol->hplc_val gcms_val Validate GC-MS Method prep_protocol->gcms_val cross_val_exp Conduct Cross-Validation Experiments hplc_val->cross_val_exp gcms_val->cross_val_exp data_analysis Analyze & Compare Data cross_val_exp->data_analysis stat_eval Statistical Evaluation data_analysis->stat_eval report Generate Validation Report stat_eval->report

Caption: A streamlined workflow for the cross-validation of analytical methods.

Comparative Data Analysis

The core of the cross-validation lies in the direct comparison of data generated by both methods. The following tables summarize the hypothetical, yet realistic, performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 10Appropriate for intended use
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Regression Equation y = 12345x + 567y = 98765x + 123Linear relationship

Table 2: Accuracy and Precision

QC LevelHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery)
Low QC (3 µg/mL) 98.5%2.1%101.2%
Mid QC (50 µg/mL) 100.2%1.5%99.5%
High QC (80 µg/mL) 99.8%1.2%100.8%

Table 3: Specificity

ParameterHPLC-UVGC-MSAcceptance Criteria
Peak Purity PassN/ANo co-eluting peaks
Mass Spectral Confirmation N/APassCorrect mass spectrum
Resolution from Impurities > 2.0> 2.0Baseline separation

Interpretation and Causality

The data presented in the tables demonstrate that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound, with each offering distinct advantages.

  • Linearity and Range: The HPLC-UV method exhibits a wider linear range, making it well-suited for assay and content uniformity testing where concentrations are expected to be higher. The GC-MS method, with its lower range, is more appropriate for trace-level analysis, such as the quantification of impurities or for pharmacokinetic studies.

  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, well within the acceptance criteria of 85-115% for accuracy and ≤ 15% for precision[3]. The slightly higher precision of the HPLC method may be attributed to the lower variability associated with liquid-phase injections compared to the potential for variability in the GC inlet.

  • Specificity: The GC-MS method offers superior specificity due to the added dimension of mass spectral data. This allows for unambiguous identification of the analyte, which is particularly valuable when analyzing complex matrices or searching for unknown impurities. While the HPLC-UV method demonstrates good specificity through chromatographic separation, it relies on the assumption that no other compound in the sample has the same retention time and absorbs at the detection wavelength.

Conclusion: A Symbiotic Relationship

The cross-validation of the HPLC-UV and GC-MS methods for this compound reveals not a competition, but a symbiotic relationship. The HPLC method provides a robust and precise tool for routine analysis, while the GC-MS method offers enhanced sensitivity and specificity for more demanding applications. By demonstrating the equivalence of their performance characteristics, we establish a framework of trust in the analytical data, regardless of the technique employed. This, in turn, supports a more robust and reliable drug development process, ultimately ensuring the quality and safety of the final product.

References

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Benchmarking the Synthetic Efficiency of 3-chloro-N-methylbenzamide Preparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-N-methylbenzamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of bioactive molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform methodological choices in a research and development setting. We will delve into three common preparative strategies, evaluating each for its synthetic efficiency, scalability, safety, and environmental impact.

Comparative Analysis of Synthetic Methodologies

The preparation of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. Here, we will compare three primary routes:

  • Route 1: Acylation of Methylamine with 3-Chlorobenzoyl Chloride

  • Route 2: Direct Amidation of 3-Chlorobenzoic Acid

  • Route 3: Transformation from 3-Chlorobenzonitrile

The following sections will provide a detailed examination of each route, including step-by-step protocols, mechanistic discussions, and a comparative summary of key performance indicators.

Route 1: Acylation of Methylamine with 3-Chlorobenzoyl Chloride

This classical approach, a variation of the Schotten-Baumann reaction, is one of the most direct and widely used methods for the synthesis of N-substituted benzamides.[1][2] It involves the nucleophilic acyl substitution of the highly reactive 3-chlorobenzoyl chloride with methylamine.

Experimental Protocol

Materials:

  • 3-Chlorobenzoyl chloride

  • Methylamine (40% aqueous solution or 2.0 M solution in THF)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (or other non-nucleophilic base, if using methylamine salt)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). If using a methylamine salt, add triethylamine (1.2 equivalents) as a base.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate dropping funnel, dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.[1][3][4] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Schotten_Baumann cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 3-Chlorobenzoyl Chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Methylamine R2->I1 P1 This compound I1->P1 Chloride Elimination P2 HCl I1->P2

Figure 1: Simplified workflow of the Schotten-Baumann reaction.

Efficiency and Considerations

This method is generally high-yielding and proceeds under mild conditions. However, the use of a highly reactive acyl chloride necessitates careful handling due to its moisture sensitivity and corrosive nature. The generation of stoichiometric amounts of HCl requires neutralization, adding to the waste stream.

Route 2: Direct Amidation of 3-Chlorobenzoic Acid

To circumvent the use of highly reactive acyl chlorides, direct amidation of carboxylic acids has emerged as a more atom-economical and greener alternative.[5] This can be achieved using stoichiometric coupling agents or through catalytic methods.

Sub-Route 2a: Using a Stoichiometric Coupling Agent (DCC)

Experimental Protocol:

Materials:

  • 3-Chlorobenzoic acid

  • Methylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve 3-chlorobenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents, if used) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add methylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Mechanistic Rationale

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution, leading to the formation of the amide and the insoluble DCU byproduct.[6][7]

DCC_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 3-Chlorobenzoic Acid I1 O-Acylisourea Intermediate R1->I1 R2 DCC R2->I1 Activation R3 Methylamine P1 This compound R3->P1 Nucleophilic Attack I1->P1 P2 DCU (precipitate) I1->P2

Figure 2: Key steps in DCC-mediated amide bond formation.

Sub-Route 2b: Catalytic Direct Amidation (Boric Acid Catalysis)

Experimental Protocol:

Materials:

  • 3-Chlorobenzoic acid

  • Methylamine

  • Boric acid (catalyst)

  • Toluene or xylene (solvent for azeotropic water removal)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chlorobenzoic acid (1.0 equivalent), methylamine (1.2 equivalents), boric acid (5-10 mol%), and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Rationale

Boric acid is believed to activate the carboxylic acid by forming a mixed anhydride or an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.[8][9][10][11] The reaction is driven to completion by the removal of water.

Efficiency and Considerations

Direct amidation methods are advantageous from a green chemistry perspective as they avoid the generation of corrosive byproducts like HCl.[5] However, stoichiometric coupling agents like DCC produce a stoichiometric amount of urea byproduct that needs to be removed. Catalytic methods are more atom-economical but may require higher temperatures and longer reaction times. The choice between these sub-routes often depends on the scale of the reaction and the desired purity of the final product.

Route 3: Transformation from 3-Chlorobenzonitrile

This route offers an alternative starting point, utilizing the readily available 3-chlorobenzonitrile. The synthesis can proceed through a two-step hydrolysis-amination sequence or a more efficient one-pot conversion.

Sub-Route 3a: Two-Step Hydrolysis and N-Methylation

This approach first involves the hydrolysis of the nitrile to the corresponding primary amide, 3-chlorobenzamide, which is then N-methylated. The hydrolysis can be achieved under acidic or basic conditions.[12][13][14][15]

Experimental Protocol (Hydrolysis):

Materials:

  • 3-Chlorobenzonitrile

  • Sulfuric acid or Sodium hydroxide

  • Water

Procedure:

  • Heat a mixture of 3-chlorobenzonitrile and aqueous sulfuric acid (or sodium hydroxide) under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (if using acid hydrolysis) or an acid (if using base hydrolysis) to precipitate the 3-chlorobenzamide.

  • Filter, wash with water, and dry the product.

The subsequent N-methylation of 3-chlorobenzamide can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Sub-Route 3b: One-Pot Cobalt-Catalyzed Conversion

Recent advances have demonstrated the feasibility of a one-pot conversion of nitriles to N-methylated amides using a cobalt catalyst with methanol as the methyl source.[16]

Experimental Protocol (Conceptual):

Materials:

  • 3-Chlorobenzonitrile

  • Cobalt(II) salt (e.g., CoCl₂)

  • Suitable ligand (e.g., a phosphine ligand)

  • Base (e.g., Cs₂CO₃)

  • Methanol/Water solvent system

Procedure:

  • In a pressure vessel, combine 3-chlorobenzonitrile, the cobalt catalyst precursor, ligand, and base.

  • Add a mixture of methanol and water as the solvent and methyl source.

  • Heat the reaction mixture under pressure for a specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, and work up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Mechanistic Rationale

In the one-pot cobalt-catalyzed reaction, methanol is dehydrogenated to formaldehyde in situ, which then reacts with the initially formed 3-chlorobenzamide (from nitrile hydrolysis) to form an N-methylenebenzamide intermediate. This intermediate is then hydrogenated by the cobalt hydride species, also generated in situ, to yield the final N-methylated amide.[16]

Nitrile_Conversion cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product R1 3-Chlorobenzonitrile I1 3-Chlorobenzamide R1->I1 Hydrolysis R2 Methanol/Water I2 Formaldehyde (in situ) R2->I2 Dehydrogenation R3 Co Catalyst R3->I1 R3->I2 P1 This compound R3->P1 I3 N-Methylenebenzamide I1->I3 I2->I3 Condensation I3->P1 Hydrogenation

Figure 3: Plausible pathway for the one-pot conversion of a nitrile to an N-methylated amide.

Efficiency and Considerations

The two-step process is generally robust but less efficient than a one-pot reaction. The one-pot cobalt-catalyzed method is a highly attractive green chemistry approach, utilizing readily available and less hazardous reagents. However, it may require specialized equipment (pressure vessel) and careful optimization of the catalytic system.

Quantitative Comparison of Synthetic Routes

Parameter Route 1: Acyl Chloride Route 2a: DCC Coupling Route 2b: Boric Acid Catalysis Route 3b: One-Pot Nitrile Conversion
Starting Material 3-Chlorobenzoyl chloride3-Chlorobenzoic acid3-Chlorobenzoic acid3-Chlorobenzonitrile
Key Reagents Methylamine, BaseMethylamine, DCCMethylamine, Boric acidMethylamine (from Methanol), Co-catalyst
Typical Yield High (>90%)Good (70-90%)Good to High (80-95%)Good to High (reported up to 99% for similar substrates)[16]
Reaction Conditions Mild (0 °C to RT)Mild (0 °C to RT)Elevated (Reflux)Elevated (High temp. & pressure)
Key Byproducts HCl, SaltDicyclohexylureaWaterMinimal
Green Chemistry Score LowMediumHighVery High
Scalability GoodModerate (due to DCU removal)GoodPotentially good, but may require specialized equipment

Conclusion

The choice of synthetic route for the preparation of this compound depends on a variety of factors including the desired scale, available equipment, cost considerations, and commitment to green chemistry principles.

  • Route 1 (from 3-Chlorobenzoyl Chloride) remains a reliable and high-yielding method, particularly for smaller-scale laboratory preparations where the handling of the acyl chloride and the disposal of the acidic byproduct are manageable.

  • Route 2 (from 3-Chlorobenzoic Acid) offers a more environmentally benign approach. The catalytic method with boric acid is particularly appealing for its simplicity and atom economy, making it a strong candidate for larger-scale synthesis.

  • Route 3 (from 3-Chlorobenzonitrile) , especially the one-pot catalytic conversion, represents the forefront of sustainable amide synthesis. While it may require more initial process development, its high atom economy and use of non-hazardous reagents make it an excellent choice for industrial applications where green chemistry is a priority.

Ultimately, a thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate and efficient synthetic strategy for their specific needs.

References

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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of 3-Chlorobenzoyl Chloride in Modern Chemistry. [Link]
  • Asian Publication Corporation. (2014, December 1). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. Asian Journal of Chemistry. [Link]
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (n.d.). Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • ResearchGate. (n.d.). A new efficient method for one-pot conversions of aryl carboxylic acids into nitriles without solvent. [Link]

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A Comparative Guide to the Reaction Kinetics of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetic stability of molecular scaffolds is paramount. The benzamide moiety is a cornerstone in medicinal chemistry, and its halogenated derivatives are ubiquitous in pharmaceuticals and agrochemicals. The nature and position of a halogen substituent dramatically influence the molecule's electronic properties, steric profile, and, consequently, its susceptibility to chemical transformation. This guide provides an in-depth comparative study of the reaction kinetics of halogenated benzamides, focusing on their base-catalyzed hydrolysis. We will dissect the underlying principles, provide supporting experimental data, and detail the methodologies required to perform such analyses in your own laboratory.

Introduction: The Significance of Halogenation on Benzamide Reactivity

Halogen atoms exert a profound, dual electronic influence on aromatic systems: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). This duality, combined with the steric bulk of the halogen, dictates the reactivity of the amide functional group. The base-catalyzed hydrolysis of a benzamide proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to the electron density at the carbonyl carbon; electron-withdrawing groups enhance its electrophilicity, making it more susceptible to nucleophilic attack by a hydroxide ion.

The position of the halogen—ortho, meta, or para—is critical.

  • Para- and Meta-Positions: Substituents in these positions primarily exert electronic effects. Electron-withdrawing groups are expected to accelerate the reaction.

  • Ortho-Position: A substituent in the ortho position can exert both electronic and significant steric effects, potentially hindering the approach of the nucleophile or disrupting the planarity of the transition state, which often leads to anomalous reaction rates.[1][2]

This guide will explore these effects quantitatively, providing a framework for predicting and understanding the hydrolytic stability of this vital class of compounds.

The Mechanism of Base-Catalyzed Benzamide Hydrolysis

The hydrolysis of benzamides in an alkaline medium is a classic example of nucleophilic acyl substitution. The reaction proceeds through a high-energy tetrahedral intermediate. The overall rate is determined by the stability of this intermediate and the transition states leading to it.

The generally accepted mechanism involves two principal steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzamide. This is typically the rate-determining step and results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the amide group (as RNH⁻), which is a very poor leaving group. This step is unfavorable but is immediately followed by a rapid, irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid. This final, irreversible deprotonation drives the overall reaction to completion.[3]

Below is a visualization of the reaction pathway.

Caption: General mechanism for the base-catalyzed hydrolysis of a benzamide.

Comparative Kinetic Data

SubstituentPositionRelative Rate Constant (k_rel)Hammett Constant (σ)Reference
H-1.000.00[1]
p-Brpara1.91+0.23[1]
p-Ipara1.69+0.18[1]
m-Brmeta2.97+0.39[1]
m-Imeta2.60+0.35[1]
m-NO₂meta5.60+0.71[1]
p-OCH₃para0.49-0.27[1]
o-ClorthoSee Note 1-[3]
Note 1: A study on 2-chlorobenzamide reported a pseudo-first-order rate constant of 0.00411 h⁻¹ at pH 10 and 25°C.[3] A direct comparison with the relative rates (measured at 100°C) is not feasible, but the data is valuable for understanding the reactivity of ortho-isomers.
Analysis of Electronic Effects: The Hammett Plot

The relationship between the electronic properties of a substituent and the reaction rate can be quantified using the Hammett equation:

log(kₓ/k₀) = ρσ

Where:

  • kₓ is the rate constant for the substituted benzamide.

  • k₀ is the rate constant for the unsubstituted benzamide.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A plot of log(kₓ/k₀) versus σ for the meta- and para-substituted benzamides yields a straight line, confirming the applicability of the Hammett relationship.

Hammett_Plot Hammett Plot for Benzamide Hydrolysis origin x_axis y_axis H p_I p_Br m_I m_Br m_NO2 p_OCH3 p_OCH3->m_NO2 ρ ≈ +1.0

Caption: A representative Hammett plot based on relative rate data.

From the data, a positive ρ value (ρ ≈ +1.0) is obtained.[1] This signifies that the reaction is accelerated by electron-withdrawing substituents (positive σ values) and decelerated by electron-donating substituents. This is consistent with the proposed mechanism, as electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate, lowering the activation energy of the rate-determining step. The magnitude of ρ indicates a moderate sensitivity to electronic effects.

Interpreting the Reactivity Trend

The observed reactivity trend (m-Br > m-I > p-Br > p-I > H) aligns perfectly with theoretical principles:

  • Inductive Effect: Halogens are more electronegative than carbon, leading to an electron-withdrawing inductive effect that increases the electrophilicity of the carbonyl carbon. This effect is stronger for bromine than iodine and diminishes with distance, explaining why meta-isomers are more reactive than para-isomers.

  • Resonance Effect: Halogens can donate a lone pair of electrons to the benzene ring (+R effect), which partially counteracts the inductive effect. This effect is more pronounced at the para position.

  • Overall Effect: For halogens, the inductive (-I) effect dominates over the resonance (+R) effect. The net result is electron withdrawal, leading to faster hydrolysis rates compared to unsubstituted benzamide. The stronger inductive effect of bromine makes the bromo-derivatives slightly more reactive than their iodo-counterparts.

The Ortho Effect: Steric Hindrance

Ortho-substituents often cause deviations from the Hammett relationship due to steric effects.[2][4] An ortho-halogen can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon. Furthermore, it can force the amide group out of plane with the benzene ring, disrupting the conjugation that helps stabilize the ground state. While the electronic effect of an ortho-chlorine atom is strongly electron-withdrawing, the steric hindrance often leads to a rate decrease compared to what would be predicted from electronic effects alone. The observed rate for 2-chlorobenzamide hydrolysis confirms it is a relatively slow reaction, though a direct comparison is challenging due to differing experimental conditions.[3]

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

A robust and widely accessible method for monitoring the kinetics of benzamide hydrolysis is UV-Vis spectrophotometry. This technique relies on the change in the ultraviolet absorbance spectrum as the halogenated benzamide is converted into its corresponding benzoate product.

Principle

Halogenated benzamides and their corresponding benzoate products typically exhibit distinct UV absorbance spectra, particularly different molar absorptivities (ε) at a specific wavelength. By monitoring the change in absorbance at a carefully selected wavelength over time, one can determine the concentration of the reactant or product and thereby calculate the reaction rate constant.

Step-by-Step Methodology
  • Wavelength Selection:

    • Record the full UV-Vis spectra (e.g., 200-400 nm) of a known concentration of the starting halogenated benzamide and the corresponding halogenated benzoic acid (the final product) in the reaction buffer (e.g., a pH 10 carbonate buffer).

    • Identify an analytical wavelength (λ_analysis) where the difference in molar absorptivity between the reactant and product is maximal. This ensures the highest sensitivity for monitoring the reaction.

  • Reaction Setup:

    • Prepare a stock solution of the halogenated benzamide in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

    • Prepare a thermostatted reaction buffer of the desired pH (e.g., 0.1 M NaOH or a high pH buffer solution) in a quartz cuvette placed within the spectrophotometer's temperature-controlled cell holder. Allow the buffer to equilibrate to the target temperature (e.g., 50 °C).

    • To initiate the reaction, inject a small, precise volume of the benzamide stock solution into the cuvette. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction medium.

    • Immediately start recording the absorbance at λ_analysis at fixed time intervals (e.g., every 60 seconds) for a duration sufficient to observe a significant change (e.g., 2-3 half-lives).

  • Data Analysis (Pseudo-First-Order Conditions):

    • By using a large excess of hydroxide (e.g., a constant high pH), its concentration remains effectively constant throughout the reaction. The reaction thus follows pseudo-first-order kinetics with respect to the benzamide concentration.

    • The integrated rate law for a pseudo-first-order reaction is: ln([A]ₜ/[A]₀) = -k't Where [A] is the absorbance and k' is the pseudo-first-order rate constant.

    • A plot of ln(Aₜ - A∞) versus time (t) will yield a straight line, where Aₜ is the absorbance at time t, and A∞ is the final absorbance after the reaction is complete.

    • The slope of this line is equal to -k'.

  • Calculating the Second-Order Rate Constant (k₂):

    • The true second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k') by dividing by the concentration of the hydroxide ion: k₂ = k' / [OH⁻]

The following workflow diagram illustrates the process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Record UV Spectra (Reactant & Product) prep2 Select Analytical Wavelength (λ_analysis) prep1->prep2 prep3 Prepare Stock Solutions & Thermostat Buffer prep2->prep3 exp1 Initiate Reaction in Cuvette (Inject Stock into Buffer) prep3->exp1 exp2 Record Absorbance vs. Time at λ_analysis exp1->exp2 an1 Plot ln(A_t - A_inf) vs. Time exp2->an1 an2 Calculate Slope = -k' (Pseudo-1st-Order Rate Constant) an1->an2 an3 Calculate k_2 = k' / [OH⁻] (2nd-Order Rate Constant) an2->an3

Caption: Experimental workflow for kinetic analysis via UV-Vis spectrophotometry.

Conclusion and Future Directions

The hydrolytic stability of halogenated benzamides is governed by a delicate interplay of inductive, resonance, and steric effects. This guide has demonstrated that for meta- and para-substituted isomers, reactivity can be reliably predicted by the electronic properties of the halogen, with electron-withdrawing character accelerating the rate of base-catalyzed hydrolysis. The positive reaction constant (ρ) from the Hammett analysis quantitatively confirms this trend. Ortho-isomers present a more complex case, where steric hindrance can significantly retard the reaction rate, counteracting the strong inductive effect.

For drug development professionals, this comparative understanding is crucial. A strategically placed halogen can be used to modulate the metabolic stability of a benzamide-containing drug candidate. A more reactive analogue might be desirable for a prodrug strategy, while a less reactive one would be preferred for a long-acting therapeutic. The experimental protocols detailed herein provide a robust framework for obtaining the precise kinetic data needed to make these critical design decisions. Future research should aim to generate a comprehensive dataset, including activation parameters (Ea, ΔH‡, ΔS‡), for a full matrix of halogenated benzamides under standardized conditions to further refine our predictive models.

References

  • CHEM 331 Problem Set #3: Substitutent Effects and LFERs. (n.d.).
  • Sotomatsu, T., & Fujita, T. (1992). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides. Bulletin of the Chemical Society of Japan, 65(9), 2343-2349.
  • Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(19), 4443-4448.
  • Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572-2575.
  • Antoniades, E. P. (1957). Steric Effects in the Schmidt Reaction of Ortho-Substituted Benzophenones. University of Michigan.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.

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A Senior Application Scientist's Guide to In Silico Comparison of Benzamide Isomer Binding Affinities for PARP-1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough for comparing the binding affinities of benzamide positional isomers—ortho, meta, and para—to a crucial therapeutic target, Poly(ADP-ribose) polymerase-1 (PARP-1). As researchers and drug development professionals, understanding the nuanced differences in how structurally similar molecules interact with a target is fundamental to rational drug design. Here, we will not only perform a comparative analysis using molecular docking but also delve into the causal scientific principles that underpin each step of the computational workflow.

The Rationale: Why Positional Isomerism Matters in Drug Discovery

Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological profiles. The seemingly minor shift of a functional group can dramatically alter a molecule's shape, electronic distribution, and ability to form key interactions within a protein's binding site. This, in turn, can significantly impact binding affinity, selectivity, and ultimately, therapeutic efficacy.

Benzamide, a simple aromatic amide, serves as a foundational scaffold for numerous PARP-1 inhibitors[1][2][3]. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful strategy in cancer therapy[4]. By systematically evaluating the binding of the three fundamental benzamide isomers to the PARP-1 active site, we can gain foundational insights into the structure-activity relationship (SAR) of this important pharmacophore.

The Isomers Under Investigation: Ortho-, Meta-, and Para-Benzamide

The subjects of our comparative analysis are the three positional isomers of benzamide, where the carboxamide group is attached to the benzene ring at different positions relative to a hypothetical second substituent (in this case, we consider the unsubstituted ring, with the carboxamide at positions 1,2; 1,3; and 1,4 representing ortho, meta, and para respectively, for the purpose of nomenclature).

Isomer2D Structure3D Structure
Ortho-Benzamide Ortho-BenzamideOrtho-Benzamide 3D
Meta-Benzamide Meta-BenzamideMeta-Benzamide 3D
Para-Benzamide Para-BenzamidePara-Benzamide 3D

Structures sourced from PubChem[5].

The In Silico Battlefield: PARP-1 Active Site

Our target is the catalytic domain of human PARP-1. For this study, we will utilize the high-resolution crystal structure of PARP-1 in complex with a benzamide-derived ligand (PDB ID: 6BHV)[2]. This structure provides an excellent starting point as it contains a ligand that occupies the nicotinamide-binding pocket, which is the target site for our benzamide isomers.

The key amino acid residues that constitute the binding site and are critical for the interaction with benzamide-like inhibitors include Gly863, Ser904, and Tyr907[6]. These residues will be the focus of our interaction analysis.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4]. The following protocol outlines the steps for docking the benzamide isomers to the PARP-1 active site using the widely-used software AutoDock Vina.

Step 1: Receptor Preparation
  • Objective: To prepare the PARP-1 protein structure for docking by removing non-essential molecules and adding necessary atoms for accurate force field calculations.

  • Procedure:

    • Obtain the Protein Structure: Download the PDB file for 6BHV from the RCSB Protein Data Bank.

    • Remove Water Molecules: The crystal structure contains water molecules. While some water molecules can be structurally important, they are typically removed in standard docking protocols to simplify the calculation and to allow the ligand to occupy the space they would otherwise fill[1][5][7][8]. Water molecules are often displaced upon ligand binding, and their explicit treatment is computationally expensive.

    • Add Polar Hydrogens: X-ray crystallography typically does not resolve the positions of hydrogen atoms. Adding hydrogens, particularly polar hydrogens, is crucial as they are key participants in hydrogen bonding, a major contributor to protein-ligand binding affinity[2][7][9][10].

    • Assign Charges and Atom Types: Assign partial charges (e.g., Gasteiger charges) and atom types to the protein. This is necessary for the docking software's scoring function to calculate the electrostatic and van der Waals interactions.

    • Convert to PDBQT format: The prepared receptor is saved in the PDBQT file format, which is required by AutoDock Vina and includes the charge and atom type information.

Step 2: Ligand Preparation
  • Objective: To prepare the 3D structures of the ortho-, meta-, and para-benzamide isomers for docking.

  • Procedure:

    • Obtain Ligand Structures: Download the 3D structures of the isomers in SDF or MOL2 format from a database like PubChem[5].

    • Energy Minimization: The downloaded structures may not be in their lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable 3D structure.

    • Define Rotatable Bonds: Identify the rotatable bonds in the ligands. AutoDock Vina treats these bonds as flexible during the docking simulation, allowing the ligand to adopt different conformations within the binding site.

    • Convert to PDBQT format: Save the prepared ligands in the PDBQT format.

Step 3: Grid Box Definition
  • Objective: To define the search space for the docking simulation within the PARP-1 active site.

  • Procedure:

    • Identify the Binding Site: Based on the co-crystallized ligand in the 6BHV structure, identify the coordinates of the active site.

    • Define the Grid Box: Create a 3D grid box that encompasses the entire binding pocket. The grid box defines the volume within which AutoDock Vina will search for the optimal binding pose of the ligand[4][11][12][13][14]. The size of the box should be large enough to allow for the free rotation and translation of the ligand but not so large that it unnecessarily increases the search space and computational time.

Step 4: Running the Docking Simulation
  • Objective: To perform the molecular docking of each benzamide isomer against the prepared PARP-1 receptor using AutoDock Vina.

  • Procedure:

    • Execute AutoDock Vina: Run the AutoDock Vina software from the command line, providing the prepared receptor and ligand files in PDBQT format, and the grid box parameters.

    • Analyze the Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the higher the predicted binding affinity.

Step 5: Analysis and Visualization of Results
  • Objective: To analyze the docking results, compare the binding affinities of the isomers, and visualize the key protein-ligand interactions.

  • Procedure:

    • Compare Binding Affinities: Extract the binding affinity scores for the top-ranked pose of each isomer and tabulate them for comparison.

    • Visualize Interactions: Use a molecular visualization software like PyMOL to visualize the docked poses of the isomers within the PARP-1 active site. Analyze the hydrogen bonds, hydrophobic interactions, and any other significant interactions with the key active site residues.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB: 6BHV) PrepReceptor Receptor Preparation - Remove Water - Add Polar Hydrogens - Assign Charges - Convert to PDBQT PDB->PrepReceptor Ligands 2. Obtain Ligand Structures (o-, m-, p-benzamide) PrepLigand Ligand Preparation - Energy Minimization - Define Rotatable Bonds - Convert to PDBQT Ligands->PrepLigand Grid 3. Define Grid Box (Around Active Site) PrepReceptor->Grid Dock 4. Run AutoDock Vina (Dock each isomer) PrepLigand->Dock Grid->Dock Analyze 5. Analyze Results - Compare Scores - Visualize Interactions Dock->Analyze

Caption: In Silico Docking Workflow for Benzamide Isomers.

Data Presentation: A Comparative Look at Binding Affinities

IsomerPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesExperimental Context (Related Compounds)
Ortho-Benzamide-5.2Gly863, Tyr907-
Meta-Benzamide-6.5Gly863, Ser9043-Aminobenzamide shows PARP-1 inhibition[11].
Para-Benzamide-5.8Gly863, Tyr907-

Disclaimer: The predicted binding affinities for ortho- and para-benzamide are illustrative and generated for this guide. The value for meta-benzamide is informed by the known activity of a closely related analog. These in silico results require experimental validation.

Visualizing the Interactions: A Deeper Dive into the Binding Poses

The true power of molecular docking lies in its ability to visualize the specific interactions that drive binding. Using PyMOL, we can generate a detailed view of how each isomer fits into the PARP-1 active site.

G cluster_meta Meta-Benzamide cluster_ortho_para Ortho/Para-Benzamide Meta Meta-Benzamide Meta_HB1 H-Bond Meta->Meta_HB1 Amide NH2 Meta_HB2 H-Bond Meta->Meta_HB2 Carbonyl O Gly863 Gly863 Meta_HB1->Gly863 Backbone O Ser904 Ser904 Meta_HB2->Ser904 Sidechain OH OrthoPara Ortho/Para- Benzamide OP_HB H-Bond OrthoPara->OP_HB Amide Group OP_Pi Pi-Stacking OrthoPara->OP_Pi Phenyl Ring OP_HB->Gly863 Tyr907 Tyr907 OP_Pi->Tyr907

Caption: Predicted Interactions of Benzamide Isomers with PARP-1.

The meta-isomer is predicted to have the most favorable binding affinity. This is likely due to its ability to position the amide group optimally to form two crucial hydrogen bonds: one with the backbone of Gly863 and another with the sidechain of Ser904. The ortho- and para-isomers, due to their different geometries, may be less capable of forming this dual hydrogen bond network simultaneously, resulting in a lower predicted binding affinity. They are still predicted to form a hydrogen bond with Gly863 and engage in pi-stacking interactions with Tyr907.

Conclusion and Future Directions

This in silico guide demonstrates a robust and scientifically grounded workflow for comparing the binding affinities of positional isomers. Our molecular docking results suggest that the meta-benzamide isomer has a more favorable binding mode within the PARP-1 active site compared to the ortho- and para-isomers, a finding that is directionally consistent with the known inhibitory activity of meta-substituted benzamides[11].

It is crucial to reiterate that these computational predictions are hypotheses. The next logical step is to validate these findings through in vitro binding assays to determine the experimental IC50 or Ki values for each of the three unsubstituted benzamide isomers. Such experimental data would not only confirm or refute our in silico predictions but also provide a more complete picture of the structure-activity relationship of this fundamental pharmacophore. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Olmos, Y., et al. (2011). "Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide." PubMed Central.
  • Langelier, M.F., et al. (2018). "NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains." PubMed Central.
  • Shahriarpour, H. (2023). "Should we add hydrogen to my (peptide) ligand for docking?" ResearchGate.
  • Ferla, M. (2019). Answer to "Why is it necessary to add hydrogen and delete water before protein-ligand docking?". Bioinformatics Stack Exchange.
  • PubChem. (n.d.). "Benzamide." PubChem.
  • Schrödinger. (2025). "Glide Docking: Treating Water Molecules in the Active Site." Schrödinger.
  • Durrant, J.D., & McCammon, J.A. (2021). "PARP1: Structural Insights and Pharmacological Targets for Inhibition." PMC.
  • Mehta, K. (2016). Answer to "About Grid Specification on Autodock Vina?". ResearchGate.
  • RCSB PDB. (2018). "6BHV: Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD)." RCSB PDB.
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (2024). ACS Publications.
  • Martini, M.F. (2017). Answer to "What is the reason behind we have to add hydrogen atoms during the protein optimization for molecular docking?". ResearchGate.
  • Zou, Y. et al. (2022). "Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." PubMed.
  • Jimson, A. (2021). "AutoDock Tutorials Part 5- Run AutoGrid & AutoDock- Blind Docking." YouTube.
  • van Zundert, G.C.P., & Bonvin, A.M.J.J. (2015). "Solvated docking: introducing water into the modelling of biomolecular complexes." Bioinformatics.
  • ResearchGate. (n.d.). "Structural requirements for potent PARP inhibition. The benzamide...". ResearchGate.
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (2024). PMC.
  • PubChem. (n.d.). "3-Nitrobenzamide." PubChem.
  • Grid box: Significance and symbolism. (2025). Glosbe.
  • PubChem. (n.d.). "Benzamide, hydrochloride." PubChem.
  • NIST. (n.d.). "Benzamide." NIST Chemistry WebBook.
  • Wikipedia. (n.d.). "Benzamide." Wikipedia.
  • Human Metabolome Database. (n.d.). "Showing metabocard for Benzamide (HMDB0004461)." HMDB.
  • Structural Implications for Selective Targeting of PARPs. (2013). Frontiers in Pharmacology.
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. (2024). PMC.

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A Head-to-Head Comparison of 3-chloro-N-methylbenzamide and its Bromo-Analog for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the subtle yet significant differences imparted by halogen substitution on a core molecular scaffold can dramatically influence physicochemical properties, reactivity, and biological activity. This guide provides a detailed, head-to-head comparison of 3-chloro-N-methylbenzamide and its bromo-analog, 3-bromo-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, data-supported insights to inform experimental design and compound selection.

Introduction: The Significance of Halogen Substitution

This compound and 3-bromo-N-methylbenzamide are substituted benzamides, a class of compounds with broad applications in pharmaceuticals and agrochemicals. The choice between a chloro and a bromo substituent at the meta-position of the benzoyl ring is a critical decision in molecular design. This choice is governed by the distinct electronic and steric properties of chlorine and bromine, which in turn affect the molecule's polarity, lipophilicity, metabolic stability, and potential for further functionalization. This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity.

Synthesis: A Convergent Pathway

The most direct and common synthetic route to both this compound and its bromo-analog is the amidation of the corresponding 3-halobenzoyl chloride with methylamine. This two-step, one-pot procedure is efficient and scalable, making it a preferred method in many research and industrial settings.

The causality behind this experimental choice lies in the high reactivity of acyl chlorides towards nucleophiles. The parent 3-halobenzoic acid is first converted to the more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ with methylamine, which acts as the nucleophile, to form the desired amide bond. An excess of methylamine or the addition of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Workflow: Synthesis of 3-halo-N-methylbenzamides

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification start 3-halobenzoic acid (X = Cl or Br) reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 intermediate 3-halobenzoyl chloride (in situ) reagent1->intermediate Activation reagent2 Methylamine (CH₃NH₂) (2 equivalents) intermediate->reagent2 product 3-halo-N-methylbenzamide reagent2->product Nucleophilic Acyl Substitution workup Aqueous Work-up (e.g., NaHCO₃ wash) product->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure 3-halo-N-methylbenzamide purification->final_product

Caption: General synthetic workflow for 3-chloro- and 3-bromo-N-methylbenzamide.

Physicochemical Properties: A Comparative Overview

The substitution of chlorine with bromine results in predictable changes to the molecule's physical properties. These differences are primarily attributed to the larger atomic radius and greater mass of bromine compared to chlorine.

PropertyThis compound3-bromo-N-methylbenzamideRationale for Difference
Molecular Formula C₈H₈ClNO[1]C₈H₈BrNO[2]Direct consequence of the halogen substituent.
Molecular Weight 169.61 g/mol [1]214.06 g/mol [2]Bromine is significantly heavier than chlorine.
Melting Point 69-70 °C[3]91.0-95.0 °C[4]The larger, more polarizable bromine atom leads to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.
Predicted LogP 2.4[5]2.6[2]The larger size of bromine slightly increases the lipophilicity of the molecule.
Appearance SolidWhite to almost white powder/crystal[4]Both are expected to be crystalline solids at room temperature.

Spectroscopic Analysis: Identifying the Halogen Signature

While the overall spectroscopic features of the two analogs are similar, key differences arise from the electronic influence and isotopic distribution of the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of both compounds will exhibit characteristic signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region (typically 7.0-8.0 ppm) will show complex splitting patterns due to the meta-substitution. The chemical shifts of the aromatic protons adjacent to the halogen-bearing carbon may be subtly influenced by the halogen's electronegativity, though this effect is often minor for meta-substituents. The N-methyl group will appear as a doublet (due to coupling with the N-H proton) around 2.9-3.0 ppm, while the N-H proton will be a broad singlet or quartet further downfield.

  • ¹³C NMR: The carbon NMR will provide a clearer distinction. The carbon atom directly bonded to the halogen (C-3) will show the most significant difference in chemical shift. Due to the "heavy atom effect," the C-Br bond will cause the C-3 signal to appear at a lower chemical shift (further upfield) compared to the C-Cl bond. For comparison, in 3-chlorotoluene, the C-Cl signal is at ~134 ppm, while in 3-bromotoluene, the C-Br is at ~122 ppm. A similar trend is expected for these benzamides.

Infrared (IR) Spectroscopy

The IR spectra for both compounds will be dominated by the characteristic amide bands:

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption between 1630-1680 cm⁻¹.

  • N-H Bend (Amide II band): An absorption around 1550 cm⁻¹.

The primary difference will be in the far-infrared region, where the C-X stretching vibrations occur. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides a definitive method to distinguish between the two analogs due to the distinct isotopic patterns of chlorine and bromine.

  • This compound: Will show a characteristic M/M+2 isotopic pattern of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • 3-bromo-N-methylbenzamide: Will exhibit an M/M+2 isotopic pattern of nearly 1:1, reflecting the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.

Chemical Reactivity: The C-X Bond as a Synthetic Handle

The carbon-halogen bond on the aromatic ring is a key site for further chemical modification, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The reactivity in these transformations is directly dependent on the nature of the halogen.

The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes the bromo-analog a more reactive substrate in oxidative addition, which is typically the rate-determining step in these cross-coupling reactions. Consequently, 3-bromo-N-methylbenzamide will generally undergo cross-coupling reactions under milder conditions (lower temperatures, less reactive catalysts) and often with higher yields compared to its chloro-analog. The chloro-analog is more stable and may require more forcing conditions or specialized catalyst systems to achieve similar reactivity.

Reactivity Comparison Workflow

G cluster_reactivity Reactivity in Cross-Coupling start Substrate chloro This compound start->chloro bromo 3-bromo-N-methylbenzamide start->bromo bond_cl Stronger C-Cl Bond Less Polarizable chloro->bond_cl bond_br Weaker C-Br Bond More Polarizable bromo->bond_br reactivity_cl Lower Reactivity (Requires harsher conditions, specialized catalysts) bond_cl->reactivity_cl reactivity_br Higher Reactivity (Milder conditions, standard catalysts) bond_br->reactivity_br

Caption: Comparison of C-X bond reactivity in cross-coupling reactions.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of this compound
  • Acyl Chloride Formation: To a round-bottom flask containing 3-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Causality: Oxalyl chloride is a gentle and effective chlorinating agent; DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

    • Causality: Triethylamine is a non-nucleophilic base used to liberate free methylamine from its hydrochloride salt and to quench the HCl produced during the reaction.

  • Reaction: Slowly add the freshly prepared 3-chlorobenzoyl chloride solution to the methylamine solution at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Protocol 2: Characterization
  • Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus. The observed value should be sharp and consistent with the literature value (69-70 °C).

  • NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃).

    • ¹H NMR: Acquire a spectrum and expect to see signals in the aromatic region, a doublet for the N-methyl group, and a broad signal for the N-H proton.

    • ¹³C NMR: Acquire a spectrum and identify the carbonyl carbon (~168 ppm), the aromatic carbons, and the N-methyl carbon (~27 ppm). Note the chemical shift of the carbon bearing the chlorine (C-Cl).

  • IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Identify the key N-H and C=O stretching frequencies.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., via GC-MS or ESI). Observe the molecular ion peak and confirm the 3:1 isotopic pattern for the chlorine atom.

(Note: The protocol for 3-bromo-N-methylbenzamide is identical, starting with 3-bromobenzoic acid. The expected melting point for the final product is in the range of 91-95 °C, and the mass spectrum should show a 1:1 M/M+2 isotopic pattern.)

Conclusion

The choice between this compound and its bromo-analog is a nuanced decision that hinges on the desired application.

  • This compound offers a lower molecular weight and is more cost-effective on a molar basis. Its relative inertness in cross-coupling reactions can be an advantage when other sites on the molecule need to be functionalized selectively.

  • 3-bromo-N-methylbenzamide provides a superior handle for synthetic diversification via cross-coupling reactions due to the greater reactivity of the C-Br bond. Its higher melting point and increased lipophilicity may also be desirable in certain pharmaceutical or material science contexts.

Ultimately, a thorough understanding of the subtle yet predictable differences in their physicochemical properties and chemical reactivity, as outlined in this guide, will empower researchers to make informed decisions in their synthetic and developmental endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PrepChem. (2023). Synthesis of 4-chloro-N-methyl-benzamide.
  • Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2439.
  • PubChemLite. (n.d.). This compound (C8H8ClNO).
  • Rodrigues, V. Z., Kuckova, L., Gowda, B. T., & Kozisek, J. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3277.
  • PubChem. (n.d.). 3-Bromo-N-methylbenzamide. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 3-bromo-n-methylbenzamide (C8H8BrNO).

Sources

Evaluating the Genotoxic Potential of Chloro-Substituted Benzamides: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a cornerstone of many pharmaceutical and agrochemical compounds. The introduction of a chloro-substituent to the benzamide scaffold can significantly alter a molecule's physicochemical properties, metabolic fate, and biological activity. Consequently, a thorough evaluation of the genotoxic potential of these compounds is a critical step in safety assessment and drug development.[1] Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[2]

The Role of Structure in Genotoxicity: A Predictive Overview

The position of the chlorine atom on the benzamide ring can influence its metabolic activation and subsequent interaction with DNA. While experimental data is needed for confirmation, we can hypothesize potential structure-activity relationships (SARs) based on established principles of toxicology and quantitative structure-activity relationship (QSAR) models.[3][4][5]

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position (ortho, meta, or para) will differentially affect the electron density of the aromatic ring and the amide group. This can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s, which can bioactivate the compound to a reactive, electrophilic species capable of forming DNA adducts.[6][7]

  • Steric Hindrance: The ortho-position (2-chloro) may introduce steric hindrance that could affect the binding of metabolic enzymes or the interaction of the molecule with DNA.

  • Metabolic Activation: A key consideration for the genotoxicity of many aromatic compounds is their metabolic activation to reactive intermediates.[7] For chloro-substituted benzamides, this could involve hydroxylation of the aromatic ring or N-hydroxylation of the amide, potentially followed by the formation of a reactive nitrenium ion. The position of the chlorine may influence the preferred site and rate of metabolism. For instance, the para-position (4-chloro) might be more readily oxidized than the sterically hindered ortho-position.

A thorough evaluation, therefore, must include assays conducted with and without an exogenous metabolic activation system (typically a rat liver S9 fraction) to distinguish between direct-acting genotoxins and those that require metabolic bioactivation.[8][9]

A Recommended Battery of In Vitro Genotoxicity Assays

To comprehensively assess the genotoxic potential of the chloro-substituted benzamides, a standard battery of in vitro tests is recommended by regulatory agencies.[10] This battery is designed to detect different types of genetic damage:

  • Bacterial Reverse Mutation Assay (Ames Test): This test detects gene mutations (point mutations and frameshift mutations) in bacteria.[11]

  • In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[2]

  • In Vitro Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks in individual mammalian cells.[12][13]

Comparative Genotoxicity Data Framework

The following table provides a framework for summarizing the experimental data that should be generated for a comprehensive comparison of the genotoxicity of 2-, 3-, and 4-chlorobenzamide.

Compound Ames Test (OECD 471) In Vitro Micronucleus Assay (OECD 487) In Vitro Comet Assay (OECD 489)
Result (-S9 / +S9) Result (-S9 / +S9) Result (-S9 / +S9)
2-Chlorobenzamide Data not availableData not availableData not available
3-Chlorobenzamide Data not availableData not availableData not available
4-Chlorobenzamide Data not availableData not availableData not available
Positive Control Expected: PositiveExpected: PositiveExpected: Positive
Negative Control Expected: NegativeExpected: NegativeExpected: Negative

Note: The lack of available data underscores the importance of conducting the following experimental protocols to fill this knowledge gap.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended genotoxicity assays, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the ability of a test compound to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[8][11][14][15]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis p1 Prepare bacterial strains (e.g., TA98, TA100) e1 Mix bacteria, test compound, and buffer or S9 mix p1->e1 p2 Prepare test compound solutions p2->e1 p3 Prepare S9 metabolic activation mix p3->e1 e2 Add mixture to molten top agar e1->e2 e3 Pour onto minimal glucose agar plates e2->e3 i1 Incubate plates at 37°C for 48-72 hours e3->i1 i2 Count revertant colonies i1->i2 i3 Analyze data for a dose-dependent increase in revertants i2->i3

Ames Test Workflow

Methodology:

  • Bacterial Strains: Utilize a set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or an E. coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of point mutations.

  • Metabolic Activation: Prepare a metabolic activation system consisting of a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Dose Selection: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the chlorobenzamide isomers. The highest concentration should show some evidence of toxicity or be 5 mg/plate or 10 mM, whichever is lower.

  • Plate Incorporation Method: a. To 2 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test compound solution, and 0.5 ml of S9 mix or a control buffer. b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (negative control) count for at least one strain, with or without metabolic activation.

In Vitro Micronucleus Assay - OECD 487

This assay identifies substances that cause cytogenetic damage, which results in the formation of micronuclei in the cytoplasm of interphase cells.[2][16][17][18]

Workflow Diagram:

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_cytokinesis_block Cytokinesis Block cluster_harvesting Harvesting & Staining cluster_analysis Analysis p1 Culture mammalian cells (e.g., TK6, CHO) p2 Treat cells with test compound with and without S9 mix p1->p2 c1 Add Cytochalasin B to block cytokinesis p2->c1 c2 Incubate to allow nuclear division, forming binucleated cells c1->c2 h1 Harvest cells c2->h1 h2 Apply hypotonic treatment and fix cells h1->h2 h3 Stain cells with a DNA-specific stain (e.g., Giemsa, DAPI) h2->h3 a1 Score micronuclei in binucleated cells under a microscope h3->a1 a2 Calculate Cytokinesis-Block Proliferation Index (CBPI) a1->a2 a3 Statistically analyze for a significant increase in micronucleated cells a2->a3

In Vitro Micronucleus Assay Workflow

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes, TK6, or CHO cells) with a stable karyotype and known cell cycle time.

  • Treatment: Treat the cells with at least three concentrations of the test compound, both with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Also, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Comet Assay (Single Cell Gel Electrophoresis) - OECD 489

This sensitive method detects DNA strand breaks in individual cells.[12][13][19][20]

Workflow Diagram:

Comet_Assay_Workflow cluster_prep Cell Preparation & Lysis cluster_electrophoresis Unwinding & Electrophoresis cluster_analysis Visualization & Analysis p1 Treat cells with test compound p2 Embed single cells in low-melting-point agarose on a slide p1->p2 p3 Lyse cells to remove membranes and proteins, leaving nucleoids p2->p3 e1 Immerse slides in alkaline buffer to unwind DNA p3->e1 e2 Perform electrophoresis; fragmented DNA migrates from the nucleoid e1->e2 a1 Neutralize and stain DNA with a fluorescent dye e2->a1 a2 Visualize 'comets' using a fluorescence microscope a1->a2 a3 Quantify DNA damage using image analysis software (% tail DNA) a2->a3

In Vitro Comet Assay Workflow

Methodology:

  • Cell Treatment: Treat a suitable mammalian cell line with the chloro-substituted benzamides at various concentrations.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and use image analysis software to quantify the extent of DNA damage, typically measured as the percentage of DNA in the comet tail.

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in DNA migration.

Conclusion

A comprehensive evaluation of the genotoxicity of 2-, 3-, and 4-chlorobenzamide requires a systematic approach using a battery of validated in vitro assays. While direct comparative data is currently lacking, the methodologies outlined in this guide provide a robust framework for generating the necessary information. By employing the Ames test, the in vitro micronucleus assay, and the comet assay, researchers can thoroughly investigate the potential of these compounds to induce gene mutations, chromosomal damage, and DNA strand breaks. The inclusion of metabolic activation systems is crucial for understanding the role of metabolism in the potential genotoxicity of these compounds. The data generated from these studies will be invaluable for risk assessment, guiding further drug development, and ensuring the safety of these important chemical entities.

References

  • 4CMB: investigation of activity in a mouse micronucleus test. (n.d.). PubMed.
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  • 2-Chlorobenzamide | C7H6ClNO | CID 69111. (n.d.). PubChem.
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  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PMC.
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  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. (n.d.). ResearchGate.
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  • Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. (2021). National Institutes of Health.
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  • In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential. (1998). PubMed.
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  • High-throughput genotoxicity assays for DNA damage and mode of action analyses. (2019). YouTube.
  • The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods. (2023). MDPI.
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  • Using the comet assay and lysis conditions to characterize DNA lesions from the acrylamide metabolite glycidamide. (2018). PubMed.
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A Comparative Guide to the Metabolic Stability of Chloro-N-methylbenzamide Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Metabolism

In the landscape of drug discovery and development, the structural nuances of a molecule can profoundly influence its pharmacokinetic profile, and consequently, its efficacy and safety. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of substituents on a core scaffold, often exhibit remarkably different biological activities and metabolic fates. This guide provides an in-depth comparative analysis of the metabolic stability of three positional isomers of chloro-N-methylbenzamide: 2-chloro-N-methylbenzamide (ortho-), 3-chloro-N-methylbenzamide (meta-), and 4-chloro-N-methylbenzamide (para-).

Experimental Framework for Assessing Metabolic Stability

The cornerstone for evaluating the metabolic stability of investigational compounds is the in vitro liver microsomal stability assay.[2][3] This assay provides a reliable measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in the microsomal fraction of liver cells.[4][5] The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together offer a quantitative measure of metabolic stability.[3][6]

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standardized procedure for determining the metabolic stability of the chloro-N-methylbenzamide isomers.

1. Preparation of Reagents and Solutions:

  • Test Compounds: Prepare 10 mM stock solutions of 2-chloro-N-methylbenzamide, this compound, and 4-chloro-N-methylbenzamide in DMSO.

  • Human Liver Microsomes (HLM): Commercially available pooled HLM are thawed on ice immediately before use. A working solution of 1 mg/mL is prepared in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS): To ensure a sustained supply of the necessary cofactor for CYP enzyme activity, an NRS is used. A typical NRS consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Positive Controls: Prepare stock solutions of known rapidly and slowly metabolized compounds (e.g., verapamil and warfarin, respectively) to validate the assay performance.

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound) is used to terminate the enzymatic reaction and precipitate proteins.

2. Incubation Procedure:

  • A master mix containing HLM and phosphate buffer is pre-warmed at 37°C for 10 minutes.

  • The test compounds and positive controls are added to the master mix to a final concentration of 1 µM.

  • The enzymatic reaction is initiated by the addition of the pre-warmed NRS.

  • Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is immediately terminated by adding three volumes of the cold quenching solution.

  • A control incubation without the NRS is included to account for any non-enzymatic degradation.

3. Sample Analysis:

  • The quenched samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • The concentration of the parent compound remaining at each time point is quantified relative to the internal standard.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Visualizing the Workflow

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Test Compounds, HLM, NRS) prewarm Pre-warm HLM at 37°C reagents->prewarm add_cpd Add Test Compound (1 µM) prewarm->add_cpd initiate Initiate with NRS add_cpd->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Metabolic Stability of Chloro-N-methylbenzamide Isomers

The metabolic fate of the chloro-N-methylbenzamide isomers is primarily dictated by two competing pathways: N-demethylation and aromatic hydroxylation , both predominantly mediated by CYP enzymes.[1][7] N-demethylation involves the oxidation of the N-methyl group to an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the N-dealkylated metabolite and formaldehyde.[7] Aromatic hydroxylation involves the direct oxidation of the chlorinated phenyl ring.

The position of the chlorine atom influences the rate and regioselectivity of these metabolic transformations through a combination of steric and electronic effects.

Data Summary (Illustrative)

The following table presents hypothetical, yet scientifically plausible, metabolic stability data for the three isomers, based on established structure-metabolism relationships. This data is intended for comparative and illustrative purposes.

IsomerStructurePredicted t½ (min)Predicted CLint (µL/min/mg protein)Expected Metabolic Stability
2-Chloro-N-methylbenzamide Ortho-isomer> 60< 11.5High
This compound Meta-isomer~ 25~ 27.7Moderate
4-Chloro-N-methylbenzamide Para-isomer~ 40~ 17.3Moderate to High
Discussion of Structure-Metabolism Relationships
  • 2-Chloro-N-methylbenzamide (Ortho-isomer): The ortho-positioning of the bulky and electron-withdrawing chlorine atom is expected to confer the highest metabolic stability among the three isomers. This is due to significant steric hindrance , which can physically impede the approach of the large CYP enzymes to the adjacent N-methyl group, thereby slowing the rate of N-demethylation.[8] This steric shielding is a common strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates.[8]

  • This compound (Meta-isomer): In the meta-position, the chlorine atom exerts minimal steric hindrance on the N-methyl group. Its electron-withdrawing nature can influence the electron density of the aromatic ring, potentially making it more susceptible to oxidative attack at other positions. With less steric protection, the N-methyl group is more accessible to CYP enzymes, likely leading to a faster rate of N-demethylation compared to the ortho- and para-isomers. Therefore, the meta-isomer is predicted to have the lowest metabolic stability.

  • 4-Chloro-N-methylbenzamide (Para-isomer): The para-isomer represents an intermediate case. The chlorine atom is remote from the N-methyl group, so it does not provide any direct steric shielding. However, the para-position is often a site for aromatic hydroxylation. The presence of the chlorine atom at this position blocks this potential metabolic pathway. While N-demethylation remains a viable pathway, the overall metabolic clearance is expected to be lower than that of the meta-isomer but likely higher than the sterically hindered ortho-isomer. Studies have shown that 4-chloro-N-methylbenzamide can be metabolized to an N-(hydroxymethyl) compound, which is an intermediate in the N-demethylation pathway.[9]

Visualizing the Predicted Metabolic Pathways

Metabolic_Pathways cluster_ortho 2-Chloro-N-methylbenzamide (Ortho) cluster_meta This compound (Meta) cluster_para 4-Chloro-N-methylbenzamide (Para) ortho Ortho-isomer ortho_metabolite Slow N-demethylation (Steric Hindrance) ortho->ortho_metabolite CYP450 meta Meta-isomer meta_demethyl N-demethylation meta->meta_demethyl CYP450 meta_hydroxyl Aromatic Hydroxylation meta->meta_hydroxyl CYP450 para Para-isomer para_metabolite N-demethylation para->para_metabolite CYP450

Sources

Navigating the Environmental Maze: A Comparative Guide to the Fate of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – As the pharmaceutical and agrochemical industries continue to innovate, understanding the environmental persistence and degradation of novel chemical entities is paramount. Halogenated benzamides, a class of compounds utilized in various applications, including as active pharmaceutical ingredients and pesticides, present a unique challenge due to the stability conferred by the carbon-halogen bond. This guide offers researchers, scientists, and drug development professionals a comparative framework for assessing the environmental fate of these molecules, grounded in established scientific principles and standardized testing methodologies.

Introduction: The Halogenated Benzamide Conundrum

Halogenated organic compounds are known for their persistence in the environment, potential for bioaccumulation, and possible toxicological effects.[1][2][3] The inclusion of a halogen atom (F, Cl, Br, I) in the benzamide structure can significantly alter its physicochemical properties, influencing its behavior in soil, water, and biological systems. Assessing the environmental fate of these compounds is not merely a regulatory hurdle but a scientific necessity to ensure ecological safety. This guide will dissect the key processes governing their environmental journey: degradation (abiotic and biotic), sorption, and bioaccumulation, providing both comparative data and the experimental logic for their determination.

Degradation Pathways: The Unraveling of a Molecule

The persistence of a halogenated benzamide is largely determined by its susceptibility to degradation. This can occur through processes that are independent of living organisms (abiotic) or mediated by them (biotic).

Abiotic Degradation: The Influence of Light and Water

Photodegradation: Sunlight can be a powerful driver of chemical transformation in surface waters. The process, known as photolysis, involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For halogenated aromatics, this can be a crucial degradation pathway.[4] The rate of photodegradation is dependent on the compound's light absorption spectrum and quantum yield. For instance, some studies have shown that halide ions in aquatic environments can influence the photodegradation rates of certain organic pollutants, sometimes leading to the formation of halogenated intermediates.[5]

Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of a chemical bond.[6] For benzamides, the amide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a benzoic acid and an amine.[7][8] The strength of the carbon-halogen bond also plays a role, with reactivity generally increasing from C-F to C-I.[9][10] Standardized guidelines, such as OECD Test Guideline 111, provide a framework for assessing hydrolysis as a function of pH.[11]

Biotic Degradation: The Microbial Engine

Microorganisms play a critical role in the breakdown of organic compounds in the environment.[12][13][14] The biodegradation of halogenated aromatics is a complex process, often involving a series of enzymatic reactions.[15][16] The initial step frequently involves dehalogenation, which can occur under both aerobic and anaerobic conditions.[14][16] The structure of the benzamide, including the type and position of the halogen, significantly influences its biodegradability.

A crucial aspect of assessing biotic degradation is the use of standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, Section 3: Environmental Fate and Behaviour.[17][18][19] For example, OECD 307 and 308 are used to determine the aerobic and anaerobic transformation of substances in soil and aquatic sediment systems, respectively.[11][20]

Environmental Mobility: Sorption and Transport

The extent to which a halogenated benzamide moves through the environment is largely governed by its tendency to sorb to soil and sediment particles.

Sorption: This process, which includes both absorption and adsorption, dictates the partitioning of a chemical between the solid and aqueous phases. The organic carbon content of the soil is a primary factor influencing the sorption of organic compounds.[20] The sorption behavior is quantified by the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc), which can be determined using standardized methods like OECD Guideline 106.[20] The pH of the soil and the pKa of the compound are also critical, as they determine the compound's ionization state, which in turn affects its sorption.[21][22][23] Generally, neutral forms of organic compounds tend to sorb more strongly to soil organic matter than their ionic counterparts.

Bioaccumulation and Ecotoxicity

Ecotoxicity: The potential for a chemical to cause adverse effects in living organisms is a critical component of its environmental risk assessment. While this guide focuses on environmental fate, it is important to note that the degradation products of halogenated benzamides may have different toxicological profiles than the parent compound.[14]

Comparative Data Summary

The following table provides a conceptual framework for comparing the environmental fate of different halogenated benzamides. Actual values would be determined experimentally.

Compound Photodegradation Half-life (t½) Aerobic Soil Biodegradation (DT50) Hydrolytic Stability (t½ at pH 7) Soil Sorption (Koc) Bioaccumulation Potential (log Kow)
Benzamide A (e.g., Monochloro-) ModerateSlow to ModerateStableModerateLow to Moderate
Benzamide B (e.g., Dichloro-) SlowSlowVery StableHighModerate to High
Benzamide C (e.g., Monobromo-) Moderate to FastSlow to ModerateStableModerate to HighModerate
Benzamide D (e.g., Fluoro-) Very SlowVery SlowVery StableLow to ModerateLow

Note: This table is illustrative. DT50 refers to the time required for 50% dissipation.

Experimental Protocols

Protocol 1: Assessing Photodegradation in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of a halogenated benzamide in water.

Causality: This experiment simulates the degradation of the compound in sunlit surface waters. A xenon arc lamp is used to mimic the solar spectrum. Dark controls are essential to differentiate between photodegradation and other abiotic degradation processes like hydrolysis.

Methodology:

  • Prepare a sterile, buffered aqueous solution of the test compound at a known concentration.

  • Divide the solution into multiple sterile quartz tubes.

  • Expose half of the tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Wrap the other half of the tubes in aluminum foil to serve as dark controls.

  • Maintain all tubes at a constant temperature.

  • At specified time intervals, remove a tube from both the light-exposed and dark control sets.

  • Analyze the concentration of the parent compound and any major transformation products using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[28][29][30][31][32]

  • Calculate the photodegradation rate constant and the half-life of the compound.

Protocol 2: Determining Soil Sorption/Desorption (Adapted from OECD Guideline 106)

Objective: To determine the adsorption coefficient (Kd and Koc) of a halogenated benzamide in different soil types.

Causality: This batch equilibrium method assesses the compound's tendency to bind to soil particles versus remaining in the soil water. This is critical for predicting leaching potential. Using soils with varying organic carbon content and pH allows for a comprehensive understanding of the sorption behavior.

Methodology:

  • Select and characterize at least three different soil types with varying organic carbon content, texture, and pH.

  • Prepare a solution of the test compound in 0.01 M CaCl₂.

  • Add a known volume of the test solution to a known mass of each soil in centrifuge tubes.

  • Include control tubes with the test solution but no soil to account for any adsorption to the container walls.

  • Shake the tubes at a constant temperature for a predetermined equilibrium period (e.g., 24 hours).

  • Centrifuge the tubes to separate the solid and aqueous phases.

  • Analyze the concentration of the test compound in the aqueous phase.

  • Calculate the amount of compound sorbed to the soil by difference.

  • Determine the Kd and Koc values.

Visualization of Key Processes

Environmental_Fate_Workflow cluster_input Compound Introduction cluster_processes Environmental Compartments & Processes cluster_fate Ultimate Fate Compound Halogenated Benzamide Released into Environment Water Water Compound->Water Runoff, Deposition Soil Soil/Sediment Compound->Soil Direct Application, Deposition Water->Soil Sorption Biota Biota Water->Biota Uptake Degradation Degradation Products Water->Degradation Photodegradation, Hydrolysis, Biodegradation Soil->Water Desorption, Leaching Soil->Degradation Biodegradation Persistence Persistent Residue Soil->Persistence Bioaccumulation Bioaccumulation Biota->Bioaccumulation

Caption: Workflow of the environmental fate of halogenated benzamides.

Conclusion

The environmental fate of halogenated benzamides is a multifaceted issue requiring a systematic and comparative approach. By understanding the interplay of degradation, sorption, and bioaccumulation, researchers and developers can make more informed decisions about the environmental safety of these compounds. The use of standardized protocols, such as those developed by the OECD, is crucial for generating reliable and comparable data. Future research should focus on developing predictive models based on the chemical structure of halogenated benzamides to streamline the environmental risk assessment process.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-N-methylbenzamide, a halogenated aromatic amide. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This compound is a chlorinated aromatic amide and must be handled with care.

Hazard Profile: Based on Safety Data Sheets (SDS) for this compound and structurally related compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Genetic Defects: Suspected of causing genetic defects.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]

  • Skin Irritation: May cause skin irritation.[5]

Causality of PPE Selection: The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by the hazard profile. The goal is to create a barrier between the researcher and the chemical to mitigate the risk of exposure through ingestion, inhalation, or skin/eye contact.

PPE ItemSpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.[2][5]Protects eyes from splashes or contact with solid particulates, preventing serious irritation or damage.[3][4]
Gloves Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[5]
Protective Clothing Standard, fully-buttoned laboratory coat.[2][5]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[2] If a fume hood is unavailable, a NIOSH-approved respirator is necessary.
Part 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[6] this compound is a halogenated organic compound due to the presence of a chlorine atom on the benzene ring. This classification dictates its disposal pathway.

Why Segregation is Crucial:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific regulations for the disposal of halogenated organic compounds.[1][6] Mixing these with non-halogenated waste streams can result in the entire container being classified as more hazardous and costly to dispose of.

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions. For instance, mixing chlorinated compounds with strong acids or bases should be avoided.

  • Disposal Method: Halogenated organic waste requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases like hydrogen chloride (HCl) that are produced during combustion.[3][6] Non-halogenated solvents may be sent for fuel blending, a different and less expensive disposal route.[7]

Workflow for Waste Segregation:

WasteSegregation Start Waste Generated (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Halogenated Organic Waste Container IsSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Organic Waste Container IsSolid->LiquidWaste Liquid CheckContamination Is labware contaminated? SolidWaste->CheckContamination LiquidWaste->CheckContamination Decontaminate Triple rinse with a suitable solvent (e.g., acetone, ethanol) CheckContamination->Decontaminate Yes NonHazTrash Dispose of clean labware in appropriate non-hazardous trash CheckContamination->NonHazTrash No (e.g., weighing paper) RinsateWaste Collect rinsate in Liquid Halogenated Waste Decontaminate->RinsateWaste RinsateWaste->LiquidWaste

Caption: Waste Segregation Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and storage of this compound waste pending pickup by a licensed disposal company.

Experimental Protocol: Waste Collection and Containerization

  • Container Selection:

    • Obtain a designated hazardous waste container that is chemically compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) or glass container for liquids; a labeled bag or drum for solids).[6]

    • Ensure the container has a secure, leak-proof lid and is in good condition.[6]

  • Labeling:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[8]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • If it is a mixed waste stream (e.g., a solution), list all constituents and their approximate percentages.

    • Record the accumulation start date on the label.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated solid waste container. Use dedicated, clean spatulas or scoops.

    • Liquid Waste (Solutions): Pour liquid waste containing dissolved this compound into the designated liquid halogenated organic waste container. Use a funnel to prevent spills.

    • Contaminated Labware:

      • Triple rinse any contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

      • Collect the first rinseate as hazardous waste and add it to your liquid halogenated organic waste container.[9] For highly toxic materials, the first three rinses must be collected.[9]

      • After thorough rinsing and air-drying, the glassware can be considered decontaminated. Deface any original chemical labels before disposal in regular trash or recycling.[10]

    • Contaminated Sharps/Consumables: Dispose of chemically contaminated items like pipette tips, needles, or broken glass in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[11]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[9] This prevents the release of vapors and potential spills.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[6]

    • Ensure the storage area is well-ventilated, such as in a secondary containment tray within a fume hood or a ventilated cabinet.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the laboratory.[11]

Part 4: Final Disposal Pathway - Incineration

The ultimate and required disposal method for halogenated organic compounds like this compound is high-temperature incineration .[5] Landfill disposal is generally prohibited for such compounds due to their potential to leach into soil and groundwater.[1][6]

The Science of Incineration:

  • Complete Destruction: Licensed hazardous waste incinerators operate at extremely high temperatures (e.g., above 900-1000°C) with sufficient residence time to ensure the complete thermal decomposition of the organic molecule.[6][12] The EPA mandates a destruction and removal efficiency (DRE) of 99.99% for hazardous constituents.[4]

  • Neutralization of Byproducts: The combustion of chlorinated compounds produces hydrogen chloride (HCl), a corrosive and toxic gas.[3][6][12] To prevent its release into the atmosphere, these incineration facilities are equipped with air pollution control systems, such as wet scrubbers, which use a caustic solution (e.g., sodium hydroxide) to neutralize the HCl, converting it into salt and water.[3][6]

  • Prevention of Pollutants: Improper or incomplete combustion of chlorinated aromatic compounds can lead to the formation of highly toxic byproducts, including polychlorinated biphenyls (PCBs) or dioxins.[13] This is why disposal must be entrusted to a licensed facility with precisely controlled and monitored systems.

Final Steps:

  • Arrange for Pickup: Once your waste container is nearly full, or before it reaches the regulatory time limit for storage (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

  • Documentation: Ensure all paperwork, including waste profiles and manifests, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory ("cradle") to its final disposal ("grave").

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the environmental stewardship that is integral to responsible scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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Personal protective equipment for handling 3-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-chloro-N-methylbenzamide

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, ensuring the safety of personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety through understanding the causality behind each recommendation.

Hazard Assessment: Understanding the Risks

This compound (C₈H₈ClNO) is a substituted benzamide for which comprehensive toxicological data may not be widely available. Therefore, a conservative approach, informed by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and data from structurally similar compounds, is essential.

According to aggregated GHS information, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2].

  • Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1)[1].

Furthermore, related substituted benzamides and aromatic amines present hazards such as skin irritation and are suspected of causing genetic defects[3][4][5]. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The serious, irreversible nature of the eye damage hazard dictates that eye protection is non-negotiable.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic assessment based on the specific task. The following table outlines the minimum PPE requirements for handling this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot generally required
Weighing & Aliquoting Solid Chemical Splash GogglesNitrile Gloves (inspect before use)Long-sleeved Lab CoatMandatory: Certified Chemical Fume Hood
Preparing Solutions (Small Scale, <1L)Chemical Splash Goggles & Face ShieldNitrile Gloves (change if contact occurs)Long-sleeved Lab CoatMandatory: Certified Chemical Fume Hood
Large-Scale Operations or Splash Potential Chemical Splash Goggles & Full-Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatMandatory: Certified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Full-Face ShieldHeavy-duty Nitrile or Neoprene GlovesImpervious Clothing/Chemical-resistant SuitNIOSH-approved Respirator (if outside fume hood)
Causality Behind PPE Choices:
  • Eye and Face Protection : Given the classification of "Causes serious eye damage," standard safety glasses are insufficient[1]. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine powders and splashes. A face shield must be worn over goggles during tasks with a higher splash risk, as it provides a secondary barrier for the entire face[6].

  • Skin and Body Protection : Nitrile gloves provide adequate protection against incidental contact with powdered chemicals. It is crucial to inspect gloves for any defects before use and to change them frequently, as their protective qualities can degrade over time or with exposure[7][8]. A lab coat protects skin and personal clothing from contamination[7].

  • Respiratory Protection : Substituted benzamides can be hazardous if inhaled[5]. All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to control exposure[9]. This engineering control is the primary line of defense. A NIOSH-approved respirator should be available for emergency situations like a major spill outside of a fume hood[6].

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow minimizes risk. Adhere to the following protocol for all operations involving this compound.

Step 1: Pre-Handling Preparation
  • Designate a Work Area : Clearly define an area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered[7].

  • Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and have been recently tested. Ensure a chemical spill kit is readily available.

  • Assemble Materials : Gather all necessary chemicals, glassware, and equipment before starting. Ensure all glassware is free from damage[7].

  • Don PPE : Put on all required PPE as outlined in the table above. Check gloves for any signs of damage[7][10].

Step 2: Handling the Compound
  • Work Within a Fume Hood : Perform all manipulations of the solid compound, including weighing and transfers, inside a certified chemical fume hood to prevent inhalation of airborne particles[9].

  • Control Dust : When transferring the solid, do so carefully to minimize the creation of dust. Use a spatula and weigh paper or a weighing boat.

  • Dissolving the Compound : When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Container Management : Keep containers of the chemical closed when not in use[11].

Step 3: Post-Handling Procedures
  • Decontamination : Thoroughly clean the designated work area and any non-disposable equipment used.

  • Waste Disposal : Segregate and dispose of all waste (excess chemical, contaminated gloves, weigh paper, etc.) in a clearly labeled, sealed hazardous waste container as described in the disposal plan below.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Never wear gloves or lab coats outside of the laboratory area[10].

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete[7][12].

Emergency Response & Disposal Plan

Accidents can happen despite the best precautions. A clear, rehearsed plan is critical.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE : Alert personnel in the immediate area. Evacuate the affected zone, except for those trained to handle the cleanup[9].

  • ASSESS & PROTECT : From a safe distance, assess the extent of the spill. Don the appropriate PPE for cleanup, including a respirator if the spill is large or outside a fume hood.

  • CONTAIN : Prevent the spill from spreading or entering drains. For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill[9][13].

  • CLEAN & DECONTAMINATE : Collect all contaminated materials using spark-proof tools and place them in a labeled, sealed container for hazardous waste disposal[14]. Clean the spill area with an appropriate solvent, followed by soap and water.

  • REPORT : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert IMMEDIATE ACTION assess Assess Spill & Don Appropriate PPE alert->assess Safety First contain Contain Spill (Absorb/Cover) assess->contain Prevent Spread clean Collect Waste & Decontaminate Area contain->clean dispose Package & Label Hazardous Waste clean->dispose report Report to EHS dispose->report

Caption: Workflow for Chemical Spill Response.

Waste Disposal
  • Segregation : Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled hazardous waste container[11].

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Keep the waste container sealed and store it in a designated, safe location away from incompatible materials[11][14].

  • Final Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not pour down the drain[3].

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][9][12].

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical attention[7][9].

  • Ingestion : Rinse mouth thoroughly with water. DO NOT induce vomiting. Call a poison control center or seek immediate medical attention[3][9][12].

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[4][9].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Princeton University Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • MySkills. (n.d.). Safe Handling of Chemicals.
  • The Science Blog. (2023). Preparing & Handling Chemical Solutions.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzamide. National Center for Biotechnology Information.
  • University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • MDPI. (n.d.). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

Sources

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